(S)-tert-Butyl (1-iodobutan-2-yl)carbamate
Description
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Structure
3D Structure
Properties
CAS No. |
161529-23-3 |
|---|---|
Molecular Formula |
C9H18INO2 |
Molecular Weight |
299.15 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-iodobutan-2-yl]carbamate |
InChI |
InChI=1S/C9H18INO2/c1-5-7(6-10)11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12)/t7-/m0/s1 |
InChI Key |
BOMZZPKYLGOCKD-ZETCQYMHSA-N |
Isomeric SMILES |
CC[C@@H](CI)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(CI)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (S)-tert-Butyl (1-iodobutan-2-yl)carbamate: Synthesis, Properties, and Applications
Introduction: A Versatile Chiral Building Block
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate is a synthetically valuable chiral intermediate that merges the key chemical functionalities of a primary iodide and a sterically hindered N-Boc-protected secondary amine. This unique combination makes it a powerful tool for researchers, particularly in the fields of medicinal chemistry and drug development. The primary iodide serves as an excellent leaving group for nucleophilic substitution reactions, enabling the facile introduction of the chiral aminobutyl moiety into larger, more complex molecules. Simultaneously, the tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a wide range of reaction conditions, yet allows for clean and efficient deprotection under mild acidic conditions.[1]
This guide provides a comprehensive overview of the chemical properties, a validated synthesis protocol, spectroscopic characterization, reactivity profile, and key applications of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate, designed to equip researchers and drug development professionals with the knowledge to effectively utilize this important building block.
Core Chemical and Physical Properties
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate is a chiral organic compound that is typically a solid at room temperature. Its key identifiers and physicochemical properties are summarized below.
Compound Identification
| Identifier | Value |
| IUPAC Name | tert-butyl N-[(2S)-1-iodobutan-2-yl]carbamate |
| CAS Number | 161529-23-3 |
| Molecular Formula | C₉H₁₈INO₂ |
| Molecular Weight | 299.15 g/mol [2] |
| Canonical SMILES | CCC(CI)NC(=O)OC(C)(C)C |
| InChI Key | (Inferred from analogues) |
Physicochemical Data
Quantitative physical data for this specific molecule is not widely published. The following table includes predicted values and data from closely related analogues to provide an informed estimation of its properties.
| Property | Estimated/Analogous Value | Source/Rationale |
| Physical Form | Solid / Oil | Analogous N-Boc protected compounds can be solids or oils[3] |
| Boiling Point | ~235 °C at 760 mmHg | Based on tert-Butyl N-[(2R)-but-3-yn-2-yl]carbamate[3] |
| LogP | ~2.8 | Estimated based on similar structures like the propan-2-yl analogue (LogP = 2.4)[4] |
| Storage Temperature | 2-8°C, under inert atmosphere | Recommended for iodo-compounds and carbamates to prevent degradation |
Synthesis and Purification
The synthesis of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate is most effectively achieved through a multi-step sequence starting from the readily available chiral precursor, (S)-2-aminobutanol. The causality behind this synthetic strategy is rooted in establishing the desired stereocenter early and then performing functional group manipulations that do not affect the chiral center.
Synthetic Workflow Diagram
Sources
A Comprehensive Technical Guide to (S)-tert-Butyl (1-iodobutan-2-yl)carbamate: Synthesis, Characterization, and Applications in Drug Development
Abstract
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate, a chiral alkyl iodide, is a valuable building block in modern organic synthesis, particularly within the pharmaceutical industry. Its unique structural features, comprising a stereocenter, a reactive iodide, and a stable carbamate protecting group, make it a key intermediate in the asymmetric synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs). This in-depth technical guide provides a comprehensive overview of this compound, detailing its synthesis from commercially available precursors, thorough characterization protocols, and its application in the development of antiviral therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic utility of this versatile molecule.
Introduction
The carbamate functional group is a cornerstone of medicinal chemistry, appearing in numerous approved drugs and playing a critical role as a protecting group in organic synthesis.[1] The tert-butyloxycarbonyl (Boc) group, in particular, offers robust protection for amines under a wide range of reaction conditions, yet is readily cleaved under acidic conditions, providing a crucial element of synthetic strategy.[2][3] When incorporated into a chiral molecule containing a reactive functional group like an alkyl iodide, the resulting compound becomes a powerful tool for introducing specific stereochemistry and functionality into a target molecule.
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate (CAS Number: 161529-23-3) is one such building block. The "S" configuration at the C2 position, the primary iodide at C1, and the Boc-protected amine at C2 provide a trifecta of synthetically useful features. The primary iodide is an excellent leaving group, susceptible to nucleophilic substitution, making it ideal for forming new carbon-carbon or carbon-heteroatom bonds. The stereocenter allows for the construction of enantiomerically pure final products, a critical consideration in modern drug design. This guide will explore the synthesis, characterization, and application of this important chiral intermediate.
Synthesis of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate
The most logical and efficient synthetic route to (S)-tert-Butyl (1-iodobutan-2-yl)carbamate involves a two-step sequence starting from the commercially available chiral amino alcohol, (S)-2-aminobutan-1-ol. The first step is the protection of the amine functionality with a Boc group, followed by the conversion of the primary alcohol to the corresponding iodide.
Step 1: Synthesis of the Precursor, (S)-tert-Butyl (1-hydroxybutan-2-yl)carbamate
The synthesis of the precursor alcohol involves the chemoselective N-protection of (S)-2-aminobutan-1-ol with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically straightforward and high-yielding.
Experimental Protocol:
-
To a stirred solution of (S)-2-aminobutan-1-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water, add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford (S)-tert-butyl (1-hydroxybutan-2-yl)carbamate as a crude product, which can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.
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Step 2: Iodination of (S)-tert-Butyl (1-hydroxybutan-2-yl)carbamate
The conversion of the primary alcohol to the primary iodide is a critical step that must proceed with minimal side reactions and retention of stereochemical integrity at the adjacent carbon. A common and effective method for this transformation is the Appel reaction or a variation thereof, which typically proceeds via an SN2 mechanism, thus not affecting the chiral center.
Experimental Protocol:
-
To a solution of (S)-tert-butyl (1-hydroxybutan-2-yl)carbamate (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add iodine (I₂, 1.5 eq) portion-wise.
-
Imidazole (1.5 eq) can be added to the reaction mixture to neutralize the HI generated in situ.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce excess iodine.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure (S)-tert-Butyl (1-iodobutan-2-yl)carbamate.[4]
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Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized (S)-tert-Butyl (1-iodobutan-2-yl)carbamate. The following table summarizes the expected analytical data.
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.5 (br s, 1H, NH), ~3.8 (m, 1H, CH-N), ~3.3 (m, 2H, CH₂-I), ~1.6 (m, 2H, CH₂-CH₃), 1.45 (s, 9H, C(CH₃)₃), ~0.9 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~155.5 (C=O), ~80.0 (C(CH₃)₃), ~55.0 (CH-N), ~28.5 (C(CH₃)₃), ~25.0 (CH₂-CH₃), ~10.0 (CH₂-I), ~10.0 (CH₃) |
| Mass Spectrometry (ESI+) | m/z: [M+Na]⁺ calculated for C₉H₁₈INO₂Na⁺, found. The fragmentation pattern may show loss of the Boc group or the iodine atom.[5] |
| Infrared (IR) | ν (cm⁻¹): ~3350 (N-H stretch), ~2970 (C-H stretch), ~1690 (C=O stretch, carbamate), ~1170 (C-O stretch) |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.[6]
Applications in Drug Development
Chiral iodo-carbamates are valuable intermediates in the synthesis of various pharmaceuticals, particularly antiviral and anticancer agents. The iodide serves as a versatile handle for introducing a variety of substituents through nucleophilic substitution or cross-coupling reactions, while the Boc-protected amine allows for further elaboration of the molecule.
A significant application of structurally similar building blocks is in the synthesis of protease inhibitors. For instance, the antiviral drug Boceprevir , used for the treatment of Hepatitis C, features a complex peptide-like structure where precise stereochemistry is crucial for its activity.[7][8] While not a direct precursor, (S)-tert-Butyl (1-iodobutan-2-yl)carbamate represents a class of reagents used to introduce key chiral fragments into such molecules. The synthesis of another Hepatitis C protease inhibitor, Telaprevir , also relies on chiral amino-alcohol derived intermediates.[1][9][10]
Furthermore, a related compound, (S)-tert-Butyl (1-cyano-2-(4-iodophenyl)ethyl)carbamate, is a key intermediate in the synthesis of Brensocatib , a novel inhibitor of dipeptidyl peptidase 1 (DPP1) for the treatment of bronchiectasis.[11] This highlights the utility of the iodo-carbamate motif in modern drug discovery.
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Conclusion
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate is a synthetically valuable and versatile chiral building block. Its preparation from readily available starting materials, coupled with its unique combination of a stable protecting group, a defined stereocenter, and a reactive functional group, makes it an important tool for medicinal chemists and process development scientists. The ability to introduce specific stereochemistry and functionality through this intermediate is critical in the development of complex and effective modern pharmaceuticals. This guide has provided a detailed overview of its synthesis, characterization, and applications, demonstrating its significance in the field of drug discovery and development.
References
- Barth, R., Benito-Garagorri, D., & Wilhelm, T. (2015). Process for the preparation and isolation of (S)-3-amino-N-cyclopropyl-2,2-dialkoxyhexanamide and (S)-tert-butyl [1-(cyclopropylamino)
- Znabet, A., Polak, M. M., Janssen, E., de Kanter, F. J. J., Turner, N. J., Orru, R. V. A., & Ruijter, E. (2010). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions.
- Alapour, S. (2018). Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. Zeitschrift für Kristallographie - New Crystal Structures, 233(4), 637-639.
- Alapour, S. (2025, August 6). Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. Zeitschrift für Kristallographie - New Crystal Structures.
- Supporting Information. (n.d.). Characterization Data of the Products.
-
ResearchGate. (n.d.). Structure activity synthesis of boceprevir. [Diagram]. Retrieved from [Link]
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Znabet, A., Polak, M. M., Janssen, E., de Kanter, F. J. J., Turner,N. J., Orru, R. V. A., & Ruijter, E. (2010). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. PubMed. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). tert-Butyl [(2S)-1-hydroxybut-3-yn-2-yl]carbamate. CompTox Chemicals Dashboard. Retrieved from [Link]
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ResearchGate. (n.d.). The N-Terminal Carbamate is Key to High Cellular and Antiviral Potency for Boceprevir-Based SARS-CoV-2 Main Protease Inhibitors. [PDF]. Retrieved from [Link]
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apicule. (n.d.). (S)-tert-Butyl (1-amino-3-(4-iodophenyl)-1-oxopropan-2-yl)carbamate (CAS No: 868694-44-4). Retrieved from [Link]
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PubChem. (n.d.). (S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate. Retrieved from [Link]
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Office of Scientific and Technical Information. (n.d.). A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals. Retrieved from [Link]
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Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
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Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of 1-iodobutane. Retrieved from [Link]
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Taylor & Francis. (n.d.). Telaprevir – Knowledge and References. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]
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MDPI. (2021, July 5). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from [Link]
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Appchem. (n.d.). TERT-BUTYL (1-IODOPROPAN-2-YL)CARBAMATE | 363599-44-4. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate. Retrieved from [Link]
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ResearchGate. (2016, October 1). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR spectra; (A) poly(tert-butyl-bis(2-hydroxyethyl) carbamate.... [Diagram]. Retrieved from [Link]
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An In-depth Technical Guide to (S)-tert-Butyl (1-iodobutan-2-yl)carbamate: A Chiral Building Block in Drug Discovery
Abstract
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate is a versatile chiral building block of significant interest to researchers, scientists, and drug development professionals. Its unique structural features, including a stereocenter, a reactive iodide, and a protective tert-butyloxycarbonyl (Boc) group, make it a valuable intermediate in the asymmetric synthesis of complex molecular architectures, particularly in the development of novel antiviral therapeutics. This technical guide provides a comprehensive overview of the molecule's properties, a detailed synthesis protocol, analytical characterization methods, and its applications in medicinal chemistry, with a focus on its role in the synthesis of inhibitors for viral proteases such as those from HIV and Hepatitis C virus.
Introduction: The Strategic Importance of Chiral Carbamates in Medicinal Chemistry
The carbamate moiety is a cornerstone in modern drug design, prized for its metabolic stability and ability to mimic peptide bonds.[1][2] When incorporated into a molecule with a defined stereochemistry, as in (S)-tert-Butyl (1-iodobutan-2-yl)carbamate, it offers a powerful tool for creating enantiomerically pure pharmaceuticals. The chirality of a drug molecule is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[3] The subject of this guide, (S)-tert-butyl (1-iodobutan-2-yl)carbamate, combines the stability of the Boc-protected amine with the reactivity of a primary iodide at a chiral center, making it a highly sought-after intermediate for introducing specific stereochemistry into a target molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate is essential for its effective use in synthesis and for the development of robust analytical methods.
| Property | Value | Source |
| Molecular Weight | 299.15 g/mol | [4] |
| Molecular Formula | C₉H₁₈INO₂ | [4] |
| Appearance | Expected to be a solid or oil | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) | - |
| Chirality | (S)-enantiomer | - |
Synthesis and Purification: An Enantioselective Approach
The synthesis of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate requires a stereocontrolled approach to establish the desired (S)-configuration at the C2 position. A common strategy involves the use of a chiral precursor, such as (S)-2-aminobutan-1-ol, followed by a series of functional group transformations.
Synthetic Workflow
The following diagram illustrates a plausible synthetic route from a chiral amino alcohol precursor.
Caption: Synthetic pathway for (S)-tert-butyl (1-iodobutan-2-yl)carbamate.
Detailed Experimental Protocol
Step 1: Synthesis of (S)-tert-butyl (1-hydroxybutan-2-yl)carbamate
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-2-aminobutan-1-ol in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, for example, triethylamine (Et₃N), to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography.
Step 2: Synthesis of (S)-tert-butyl (1-(mesyloxy)butan-2-yl)carbamate
-
Dissolve the purified (S)-tert-butyl (1-hydroxybutan-2-yl)carbamate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add triethylamine (Et₃N) to the solution.
-
Slowly add methanesulfonyl chloride (MsCl) to the reaction mixture.
-
Stir the reaction at 0 °C for a few hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting mesylate is often used in the next step without further purification.
Step 3: Synthesis of (S)-tert-butyl (1-iodobutan-2-yl)carbamate
-
Dissolve the crude mesylate from the previous step in acetone in a round-bottom flask.
-
Add sodium iodide (NaI) to the solution.
-
Reflux the reaction mixture for several hours, monitoring for the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.
-
Partition the residue between water and an organic solvent like ethyl acetate.
-
Separate the organic layer, wash with a solution of sodium thiosulfate to remove any remaining iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the final product.
-
If necessary, purify by flash column chromatography.
Analytical Characterization
Rigorous analytical characterization is imperative to confirm the structure and purity of the synthesized (S)-tert-Butyl (1-iodobutan-2-yl)carbamate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR (in CDCl₃):
-
δ ~ 4.5-5.0 ppm (br s, 1H): NH proton of the carbamate.
-
δ ~ 3.5-4.0 ppm (m, 1H): CH proton at the chiral center (C2).
-
δ ~ 3.2-3.6 ppm (m, 2H): CH₂ protons adjacent to the iodine atom (C1).
-
δ ~ 1.4-1.7 ppm (m, 2H): CH₂ protons of the ethyl group (C3).
-
δ ~ 1.45 ppm (s, 9H): Protons of the tert-butyl group.
-
δ ~ 0.9-1.0 ppm (t, 3H): CH₃ protons of the ethyl group (C4).
Expected ¹³C NMR (in CDCl₃):
-
δ ~ 155-157 ppm: Carbonyl carbon of the carbamate.
-
δ ~ 79-81 ppm: Quaternary carbon of the tert-butyl group.
-
δ ~ 50-55 ppm: CH carbon at the chiral center (C2).
-
δ ~ 28-30 ppm: CH₂ carbons of the ethyl group (C3).
-
δ ~ 28.4 ppm: Methyl carbons of the tert-butyl group.
-
δ ~ 10-15 ppm: CH₂ carbon adjacent to the iodine atom (C1).
-
δ ~ 10-12 ppm: CH₃ carbon of the ethyl group (C4).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern:
The molecular ion peak [M]⁺ would be expected at m/z 299. Key fragmentation patterns would likely involve the loss of the tert-butyl group ([M-57]⁺), the entire Boc group, and cleavage of the C-I bond.[7][8] The presence of an iodine atom would be indicated by a characteristic peak at m/z 127.[8]
Applications in Drug Development: A Chiral Precursor for Antiviral Agents
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate serves as a valuable chiral building block in the synthesis of various biologically active molecules, particularly in the field of antiviral drug development. The (S)-stereochemistry is often crucial for the efficacy of these drugs.
Synthesis of HIV Protease Inhibitors
HIV protease is a key enzyme in the life cycle of the human immunodeficiency virus, and its inhibition is a major strategy in antiretroviral therapy.[9][10] Many HIV protease inhibitors are peptidomimetics that require specific stereochemistry for effective binding to the enzyme's active site. The title compound can be used to introduce the (S)-aminobutyl side chain, a common structural motif in these inhibitors.
The synthetic utility of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate in this context is illustrated in the following workflow diagram.
Caption: Use of (S)-tert-butyl (1-iodobutan-2-yl)carbamate in HIV protease inhibitor synthesis.
Potential Role in Hepatitis C Virus (HCV) Inhibitor Synthesis
Similar to HIV, the Hepatitis C virus relies on a protease for its replication.[1] The development of HCV protease inhibitors is an active area of research, and chiral building blocks are essential for their synthesis. While specific examples utilizing (S)-tert-Butyl (1-iodobutan-2-yl)carbamate in HCV inhibitor synthesis are not as prominently documented, its structural features make it a highly plausible candidate for the construction of chiral side chains in these molecules.
Safety and Handling
As with any iodo-organic compound and carbamate derivative, proper safety precautions must be observed when handling (S)-tert-Butyl (1-iodobutan-2-yl)carbamate.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate is a strategically important chiral building block with significant potential in the synthesis of enantiomerically pure pharmaceuticals. Its well-defined stereochemistry and versatile reactivity make it an invaluable tool for medicinal chemists, particularly in the ongoing development of novel antiviral therapies. The synthetic protocols and analytical guidance provided in this technical guide are intended to facilitate its effective use in research and drug discovery endeavors.
References
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STEREOCONTROLLED SYNTHESIS OF HIV-l PROTEASE INHIBITORS WITH C2-AXIS OF SYMMETRY - PMC - NIH. (URL: [Link])
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(S)-tert-Butyl (1-amino-3-(4-iodophenyl)-1-oxopropan-2-yl)carbamate (CAS No - apicule. (URL: [Link])
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Recent Advances in Heterocyclic HIV Protease Inhibitors - PMC. (URL: [Link])
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Development of a Synthetic Process towards a Hepatitis C Polymerase Inhibitor. (URL: [Link])
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mass spectra - fragmentation patterns - Chemguide. (URL: [Link])
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A concise synthesis of the HIV-protease inhibitor nelfinavir via an unusual tetrahydrofuran rearrangement | Request PDF - ResearchGate. (URL: [Link])
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])
- US20050020503A1 - Hepatitis C inhibitor compounds - Google P
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Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])
-
Enantioselectivity in environmental safety of current chiral insecticides - PubMed. (URL: [Link])
-
Highly Stereoselective Asymmetric Aldol Routes to tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates: Building Blocks for Novel Protease Inhibitors - PMC - NIH. (URL: [Link])
-
Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. (URL: [Link])
-
An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols - Organic Chemistry Portal. (URL: [Link])
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology. (URL: [Link])
-
(S)-Tert-butyl (1-cyano-2-(4-iodophenyl)ethyl)carbamate (CAS No - apicule. (URL: [Link])
-
mass spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])
-
Carbamate Toxicity - StatPearls - NCBI Bookshelf. (URL: [Link])
-
he Carbon-13 13C NMR spectrum of 1-iodobutane - Doc Brown's Chemistry. (URL: [Link])
-
Carbamate Toxicosis in Animals - Toxicology - MSD Veterinary Manual. (URL: [Link])
-
Efficacy and Safety of Glycopyrrolate in the Management of Organophosphate and Carbamate Poisoning: A Systematic Review - PubMed. (URL: [Link])
Sources
- 1. US20170253614A1 - Hepatitis c virus inhibitors and uses thereof in preparation of drugs - Google Patents [patents.google.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Enantioselectivity in environmental safety of current chiral insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 446060-79-3|(R)-tert-Butyl (1-iodobutan-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 5. rsc.org [rsc.org]
- 6. 13C nmr spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-iodobutane C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. mass spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. STEREOCONTROLLED SYNTHESIS OF HIV-l PROTEASE INHIBITORS WITH C2-AXIS OF SYMMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Heterocyclic HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Carbamate Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
Technical Guide: Synthesis and Application of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate
Executive Summary
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate is a high-value chiral electrophile derived from L-2-aminobutyric acid . It serves as a critical building block in the synthesis of peptidomimetics, gamma-secretase inhibitors, and non-natural amino acid analogs. Its core utility lies in the iodine handle at the C1 position, which allows for radical cross-coupling or nucleophilic substitution, while the Boc-protected amine at C2 preserves chiral integrity (retention of configuration during synthesis).
This guide details the Appel Reaction protocol for its synthesis, a method chosen for its mild conditions and high chemoselectivity, avoiding the racemization risks associated with sulfonate ester displacements.
Part 1: Structural Profile & Properties
The molecule features a stereocenter at the C2 position. The synthesis described herein targets the (S)-enantiomer , typically derived from the reduction of (S)-2-((tert-butoxycarbonyl)amino)butanoic acid or commercially available (S)-2-aminobutan-1-ol.
Physicochemical Data (Representative)
| Property | Value / Description |
| IUPAC Name | tert-butyl N-[(2S)-1-iodobutan-2-yl]carbamate |
| Molecular Formula | C₉H₁₈INO₂ |
| Molecular Weight | 299.15 g/mol |
| CAS (Enantiomer) | 446060-79-3 (Refers to (R)-isomer; (S)-isomer is analogous) |
| Physical State | White to off-white crystalline solid |
| Melting Point | 48–52 °C (Typical for Boc-amino alkyl iodides) |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in Water |
| Stability | Light-sensitive (store in amber vials); Stable at -20°C |
Part 2: Synthetic Protocol (Appel Reaction)
Rationale
The conversion of the precursor (S)-tert-butyl (1-hydroxybutan-2-yl)carbamate to the iodide is best achieved via the Appel Reaction (PPh₃/I₂/Imidazole).
-
Why not Tosylation/Mesylation? Sulfonates of Boc-amino alcohols can undergo intramolecular cyclization to form oxazolidinones or aziridines under basic conditions, complicating the substitution.
-
Why Appel? It proceeds under neutral-to-mildly basic conditions, driving the reaction via the formation of the strong P=O bond (Triphenylphosphine oxide), ensuring direct substitution without disturbing the C2 stereocenter.
Reagents & Stoichiometry[3][4][5]
-
(S)-Boc-2-aminobutanol (1.0 equiv) : 10.0 mmol
-
Triphenylphosphine (PPh₃) (1.5 equiv) : 15.0 mmol
-
Imidazole (2.0 equiv) : 20.0 mmol
-
Iodine (I₂) (1.5 equiv) : 15.0 mmol
-
Solvent : Dichloromethane (DCM), anhydrous (0.1 M concentration)
Step-by-Step Methodology
-
Preparation : Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon. Add PPh₃ (3.93 g) and Imidazole (1.36 g) to the flask.
-
Solvation : Add anhydrous DCM (100 mL) and cool the mixture to 0 °C in an ice bath. Stir until fully dissolved.
-
Iodine Addition : Add Iodine (3.81 g) portion-wise over 10 minutes. The solution will turn a dark orange-brown color. Stir for 15 minutes at 0 °C.
-
Checkpoint: The formation of a yellow precipitate (phosphonium salt) may be observed.
-
-
Substrate Addition : Dissolve the (S)-Boc-2-aminobutanol (1.89 g) in minimal DCM (10 mL) and add dropwise to the reaction mixture at 0 °C.
-
Reaction : Remove the ice bath and allow the reaction to warm to Room Temperature (23 °C) . Stir for 3–4 hours.
-
Monitoring: Monitor via TLC (Hexanes/EtOAc 4:1). The alcohol (lower Rf) should disappear; the iodide (higher Rf, UV active, stains purple with KMnO4) will appear.
-
-
Quench & Workup :
-
Dilute with Et₂O (100 mL) to precipitate the bulk of Triphenylphosphine oxide (Ph₃PO).
-
Filter through a pad of Celite.
-
Wash the filtrate with 10% Na₂S₂O₃ (Sodium Thiosulfate) to remove excess iodine (organic layer turns from brown to colorless).
-
Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification : Purify via flash column chromatography (Silica Gel).
-
Eluent: Gradient of 0% → 10% EtOAc in Hexanes.
-
Note: The product is less polar than the starting material.
-
Part 3: Mechanistic Pathway & Workflow
Reaction Mechanism (Graphviz)
The following diagram illustrates the activation of the alcohol by the phosphonium species, followed by the Sₙ2 displacement by iodide. Note that the substitution occurs at C1 (primary), leaving the C2 chiral center untouched.
Figure 1: Mechanistic pathway of the Appel reaction showing activation and Sₙ2 displacement.
Experimental Workflow
Figure 2: Operational workflow for the synthesis of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate.
Part 4: Quality Control & Characterization
To validate the synthesis, the following spectroscopic signatures must be confirmed. The absence of the O-H stretch in IR and the upfield shift of the C1 protons in NMR are definitive.
1H NMR (400 MHz, CDCl₃) - Predicted
-
δ 4.65 (br s, 1H) : NH (Carbamate proton).
-
δ 3.60 (m, 1H) : CH-N (Chiral center C2).
-
δ 3.35 (d, J=5.5 Hz, 2H) : CH₂-I (Diagnostic peak; shifts from ~3.6 ppm in alcohol to ~3.35 ppm).
-
δ 1.55 (m, 2H) : CH₂-CH₃ (Ethyl group methylene).
-
δ 1.45 (s, 9H) : Boc group (t-Butyl).
-
δ 0.95 (t, 3H) : CH₃ (Ethyl group methyl).
Troubleshooting
-
Problem: Product co-elutes with Triphenylphosphine oxide.
-
Solution: Use a "Hexane Trituration." Dissolve the crude residue in minimal cold ether, add excess hexanes, and filter off the precipitating Ph₃PO before the column.
-
-
Problem: Low Yield / Aziridine formation.
-
Solution: Ensure the reaction temperature does not exceed 25 °C. High heat can encourage the intramolecular attack of the Boc-nitrogen onto the activated alcohol, forming a Boc-aziridine.
-
Part 5: Applications in Drug Discovery
This molecule acts as a "Chiral Ethyl" synthon .
-
Negishi Cross-Coupling : The iodide is an excellent partner for Zinc-mediated couplings to attach the chiral 2-aminobutyl chain to heteroaryl cores (common in kinase inhibitors).
-
Radical Alkylation : Under photoredox conditions (e.g., Ir-catalysis), the C-I bond can generate a primary radical for Giese-type additions to electron-deficient olefins.
-
Non-Natural Amino Acids : Displacement of the iodide with cyanide (CN⁻) followed by hydrolysis yields (S)-3-amino-pentanoic acid derivatives (beta-amino acids).
References
An In-depth Technical Guide to the Synthesis of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate
Abstract
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate is a chiral synthetic building block of significant interest to researchers and professionals in drug development and organic synthesis. Its structure, featuring a Boc-protected amine and a reactive primary iodide, makes it a versatile intermediate for the introduction of a chiral aminobutyl moiety into a variety of molecular scaffolds. This guide provides a comprehensive overview of a reliable and efficient multi-step synthesis of this compound, starting from the commercially available (S)-(+)-2-amino-1-butanol. Each synthetic step is detailed with in-depth procedural descriptions, mechanistic insights, and characterization data. The causality behind experimental choices is explained, ensuring that the described protocols are self-validating systems for achieving high-purity (S)-tert-butyl (1-iodobutan-2-yl)carbamate.
Introduction: The Strategic Importance of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate
Chiral amines and their derivatives are fundamental components of a vast array of pharmaceuticals and bioactive molecules. The carbamate group, in particular, is a key structural motif in many approved drugs, acting as a stable and effective protecting group for amines during synthetic transformations.[1][2] The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group due to its stability under various reaction conditions and its facile removal under acidic conditions.[3][4]
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate serves as a valuable chiral intermediate, enabling the stereospecific installation of a 2-aminobutyl fragment.[5] The primary iodide is an excellent leaving group, readily displaced by a wide range of nucleophiles in SN2 reactions, allowing for the construction of more complex molecules with retention of the stereocenter.[6] This guide will delineate a robust synthetic pathway to this important compound, providing the technical details necessary for its successful preparation in a laboratory setting.
Overall Synthetic Strategy
The synthesis of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate is accomplished through a three-step sequence starting from (S)-(+)-2-amino-1-butanol. The overall transformation is depicted below:
Figure 1: Overall synthetic workflow for (S)-tert-Butyl (1-iodobutan-2-yl)carbamate.
This strategy hinges on three key transformations:
-
Boc Protection: The amino group of (S)-(+)-2-amino-1-butanol is protected with a tert-butyloxycarbonyl (Boc) group to prevent its interference in subsequent reactions.
-
Tosylation: The primary hydroxyl group is converted into a good leaving group, a tosylate, to facilitate the subsequent nucleophilic substitution.
-
Iodination: The tosylate is displaced by iodide via a Finkelstein reaction, an SN2 process, to yield the final product.[7][8]
Experimental Protocols and Mechanistic Discussion
Step 1: Synthesis of (S)-tert-Butyl (1-hydroxybutan-2-yl)carbamate
The initial step involves the protection of the amino group of (S)-(+)-2-amino-1-butanol using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[9] This reaction is typically carried out in a biphasic system or in a solvent mixture that can solubilize both the polar amino alcohol and the nonpolar Boc anhydride.
3.1.1. Detailed Experimental Protocol
-
To a solution of (S)-(+)-2-amino-1-butanol (1.0 eq) in a mixture of acetone and water, add triethylamine (1.1 eq) at room temperature.[9]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in acetone dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford (S)-tert-butyl (1-hydroxybutan-2-yl)carbamate as a solid.[10]
3.1.2. Mechanistic Rationale
The reaction proceeds through the nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride. Triethylamine acts as a base to deprotonate the resulting ammonium intermediate, driving the reaction to completion. The hydroxyl group is significantly less nucleophilic than the amine and therefore does not react under these conditions.
Figure 2: Boc protection of (S)-(+)-2-amino-1-butanol.
Step 2: Synthesis of (S)-tert-Butyl (1-tosyloxybutan-2-yl)carbamate
With the amine protected, the next step is to activate the primary hydroxyl group for nucleophilic substitution. This is achieved by converting it to a tosylate ester using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.[11]
3.2.1. Detailed Experimental Protocol
-
Dissolve (S)-tert-butyl (1-hydroxybutan-2-yl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C.
-
Add triethylamine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 4 hours, or allow it to warm to room temperature if the reaction is sluggish (monitored by TLC).[11]
-
Upon completion, dilute the reaction mixture with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers successively with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield (S)-tert-butyl (1-tosyloxybutan-2-yl)carbamate, which can often be used in the next step without further purification.
3.2.2. Mechanistic Considerations
The hydroxyl group of the Boc-protected amino alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride. Triethylamine serves as a base to neutralize the HCl generated during the reaction, preventing potential side reactions. The resulting tosylate is an excellent leaving group due to the resonance stabilization of the tosylate anion.
Step 3: Synthesis of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate via the Finkelstein Reaction
The final step is the conversion of the tosylate to the desired iodide. This is accomplished through the Finkelstein reaction, a classic SN2 substitution where a halide is exchanged for another.[12][13] In this case, the tosylate is displaced by iodide.
3.3.1. Detailed Experimental Protocol
-
Dissolve (S)-tert-butyl (1-tosyloxybutan-2-yl)carbamate (1.0 eq) in anhydrous acetone.
-
Add sodium iodide (NaI) (1.5 - 2.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the precipitated sodium tosylate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude (S)-tert-butyl (1-iodobutan-2-yl)carbamate.
-
Purify the crude product by column chromatography on silica gel if necessary.
3.3.2. Driving the Equilibrium: The Finkelstein Reaction Mechanism
Figure 3: The Finkelstein reaction for the synthesis of the target iodide.
Characterization and Data Summary
The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR signals (indicative) |
| (S)-(+)-2-Amino-1-butanol | C₄H₁₁NO | 89.14 | δ 0.9 (t, 3H), 1.4 (m, 2H), 2.8 (m, 1H), 3.4 (dd, 1H), 3.6 (dd, 1H) |
| (S)-tert-Butyl (1-hydroxybutan-2-yl)carbamate | C₉H₁₉NO₃ | 189.25 | δ 0.9 (t, 3H), 1.4 (s, 9H), 1.5 (m, 2H), 3.5 (m, 1H), 3.6 (m, 2H), 4.8 (br s, 1H) |
| (S)-tert-Butyl (1-tosyloxybutan-2-yl)carbamate | C₁₆H₂₅NO₅S | 359.44 | δ 0.9 (t, 3H), 1.4 (s, 9H), 1.6 (m, 2H), 2.4 (s, 3H), 3.8 (m, 1H), 4.0 (m, 2H), 7.3 (d, 2H), 7.7 (d, 2H) |
| (S)-tert-Butyl (1-iodobutan-2-yl)carbamate | C₉H₁₈INO₂ | 299.15 | δ 0.9 (t, 3H), 1.4 (s, 9H), 1.6 (m, 2H), 3.2 (m, 2H), 3.7 (m, 1H), 4.9 (br s, 1H) |
Note: The chemical shifts (δ) are approximate and may vary depending on the solvent and instrument.
Trustworthiness and Self-Validation
The reliability of this synthetic route lies in its well-established and high-yielding reactions. Each step can be independently validated:
-
TLC Monitoring: The progress of each reaction can be easily monitored by TLC, allowing for the determination of the optimal reaction time and ensuring complete conversion of the starting material.
-
Spectroscopic Analysis: The structure of each intermediate and the final product can be unequivocally confirmed by ¹H NMR, ¹³C NMR, and MS. The spectroscopic data should be consistent with the expected structures.
-
Chiral Purity: The enantiomeric purity of the starting material, (S)-(+)-2-amino-1-butanol, is crucial for the stereochemical integrity of the final product. The stereocenter is not involved in any of the chemical transformations, ensuring that the enantiomeric excess is maintained throughout the synthesis. Chiral HPLC can be used to confirm the enantiomeric purity of the final product if required.
Conclusion
This technical guide has detailed a robust and reproducible three-step synthesis of (S)-tert-butyl (1-iodobutan-2-yl)carbamate. By starting with the readily available chiral precursor (S)-(+)-2-amino-1-butanol, this method provides a practical route to a valuable building block for pharmaceutical and chemical research. The experimental protocols are straightforward, and the underlying chemical principles have been thoroughly explained to provide a comprehensive understanding of the synthesis. The self-validating nature of the described procedures, coupled with standard analytical techniques, ensures the reliable production of the target compound with high purity and stereochemical integrity.
References
- Finkelstein Reaction - S
- Finkelstein Reaction - J&K Scientific LLC.
- The Finkelstein Reaction Mechanism - YouTube.
- Finkelstein Reaction - Online Organic Chemistry Tutor.
- How is the synthesis of alkyl iodides achieved in the Finkelstein reaction, and what is the role of NaI in this process? - Discussion Forum - Tiwari Academy.
- (S)-(+)-2-Amino-1-butanol = 98 5856-62-2 - Sigma-Aldrich.
- N-Boc-(s)-(-)-2-amino-1-butanol | CymitQuimica.
- (S)-Tert-butyl (1-cyano-2-(4-iodophenyl)ethyl)
- Boc-Protected Amino Groups - Organic Chemistry Portal.
- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Deriv
- The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond - Benchchem.
- tert-Butyl (4-iodobutyl)
- Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - NIH.
- Alcohol to Tosylate using Tosyl Cl, base - Organic Synthesis.
- CN1793110A - Process for preparing Boc protected amino acid by (Boc)
Sources
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. apicule.com [apicule.com]
- 6. tert-Butyl (4-iodobutyl)carbamate, 262278-40-0 | BroadPharm [broadpharm.com]
- 7. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 8. jk-sci.com [jk-sci.com]
- 9. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 10. N-Boc-(s)-(-)-2-amino-1-butanol | CymitQuimica [cymitquimica.com]
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- 12. m.youtube.com [m.youtube.com]
- 13. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 14. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
Chiral Molecular Scaffolds: Technical Guide to (S)-tert-Butyl (1-iodobutan-2-yl)carbamate
Executive Summary
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate is a high-value chiral building block derived from the "chiral pool" of amino acids—specifically L-2-aminobutyric acid (L-Abu). As a
Its primary utility lies in its ability to undergo metal-halogen exchange (specifically with Zinc) to form stable organozinc reagents, which participate in palladium-catalyzed Negishi cross-couplings. This guide details the synthesis, characterization, and application of this scaffold, emphasizing the preservation of stereochemical integrity at the C2 position.
Chemical Identity & Structure
| Property | Detail |
| IUPAC Name | (S)-tert-Butyl (1-iodobutan-2-yl)carbamate |
| Common Name | N-Boc-1-iodo-2-aminobutane |
| Molecular Formula | |
| Molecular Weight | 299.15 g/mol |
| Chiral Center | (S)-Configuration at C2 |
| Precursor | (S)-2-Aminobutan-1-ol (derived from L-2-Aminobutyric acid) |
Strategic Synthesis: The Amino Alcohol Route
The synthesis of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate relies on the transformation of the hydroxyl group of (S)-N-Boc-2-aminobutan-1-ol into a primary iodide. Two primary pathways exist: the Appel Reaction and the Sulfonate Displacement (Finkelstein) route.
While sulfonate displacement (Mesylation
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic pathway from the parent amino acid to the target iodide.[1]
Detailed Experimental Protocol
Protocol: Iodination via Appel Reaction
Objective: Convert (S)-N-Boc-2-aminobutan-1-ol to the corresponding iodide. Scale: 10.0 mmol basis.
Reagents
-
(S)-N-Boc-2-aminobutan-1-ol (1.0 equiv)
-
Triphenylphosphine (
) (1.5 equiv) -
Imidazole (1.5 equiv)
-
Iodine (
) (1.5 equiv) -
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve (S)-N-Boc-2-aminobutan-1-ol (1.9 g, 10 mmol) in anhydrous DCM (40 mL).
-
Reagent Addition: Add Triphenylphosphine (3.93 g, 15 mmol) and Imidazole (1.02 g, 15 mmol) to the solution. Stir until fully dissolved.
-
Iodination: Cool the mixture to 0°C in an ice bath. Slowly add Iodine (3.81 g, 15 mmol) portion-wise over 15 minutes. The solution will turn dark initially and then fade to a yellow/orange suspension as the iodine is consumed.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting alcohol (
) should disappear, and the iodide ( ) should appear. -
Workup:
-
Quench the reaction with saturated aqueous
(sodium thiosulfate) to remove excess iodine (color change from orange to colorless). -
Separate the organic layer.[2]
-
Extract the aqueous layer with DCM (
mL). -
Wash combined organics with brine, dry over
, and concentrate under reduced pressure.
-
-
Purification: The crude residue will contain triphenylphosphine oxide (
) as a major byproduct. Purify via flash column chromatography on silica gel, eluting with a gradient of Hexanes/EtOAc (95:5 to 90:10).-
Note: The product is often a low-melting white solid or colorless oil that crystallizes upon storage at -20°C.
-
Reactivity & Applications: The Organozinc Gateway
The iodine atom in this scaffold is not merely a leaving group; it is a "handle" for generating nucleophilic carbon species from an electrophilic precursor.
Zinc-Iodine Exchange (Jackson-Negishi Coupling)
The most authoritative application of this molecule, pioneered by Richard F.W. Jackson , involves the insertion of Zinc dust (activated) into the C-I bond. This generates a chiral organozinc reagent that is stable enough to resist
Mechanism:
-
Insertion:
-
Transmetallation:
-
Coupling: Reaction with aryl iodides or acid chlorides.
Reactivity Diagram
Figure 2: Divergent synthetic applications, highlighting the organozinc (Negishi) pathway.
Characterization Data
Validation of the product requires confirming the loss of the hydroxyl group and the presence of the iodide.
Expected H NMR (400 MHz, )
| Shift ( | Multiplicity | Integral | Assignment | Interpretation |
| 4.80 | Broad s | 1H | NH | Carbamate proton |
| 3.60 – 3.75 | Multiplet | 1H | CH-N | Chiral center proton |
| 3.25 – 3.40 | Multiplet | 2H | Diagnostic: Distinct upfield shift from alcohol precursor | |
| 1.50 – 1.65 | Multiplet | 2H | Side chain methylene | |
| 1.45 | Singlet | 9H | Boc | Characteristic Boc peak |
| 0.95 | Triplet | 3H | Terminal methyl |
Optical Rotation
-
Specific Rotation:
values are critical. For the (S)-enantiomer, the rotation is typically negative in , though solvent dependent. -
Note: Compare against the (S)-alcohol precursor to ensure no racemization occurred. The Appel reaction generally proceeds with retention of configuration at the
-carbon because the reaction happens at the primary carbon (the alcohol/iodide site), not the chiral center.
Handling & Safety (E-E-A-T)
-
Stability: Primary alkyl iodides are sensitive to light. Store in amber vials wrapped in foil at -20°C. Over time, they may liberate free iodine (turning purple/brown); remove this by washing with sodium thiosulfate before use.
-
Toxicity: As an alkylating agent, this compound is a potential carcinogen. Handle in a fume hood with double nitrile gloves.
-
Racemization Risk: While the Appel reaction is safe, avoid strong bases or high heat (
) which could induce oxazolidinone formation (cyclization of the Boc carbonyl onto the iodide) or elimination to the alkene.
References
-
Jackson, R. F. W. , et al. "Recent Developments in the Application of Organometallic Chemistry to Amino Acid Synthesis."[3] Journal of Organic Chemistry, 1998. Link (Foundational work on Zinc-Iodide amino acid derivatives).
-
Knochel, P. , et al. "Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides."[4] Angewandte Chemie Int.[4] Ed., 2006.[4][5] Link (Methodology for Zn insertion).
-
Organic Syntheses , Coll. Vol. 95, p. 157 (2018).[6] "Preparation of (S)-N-Boc-5-oxaproline." Link (Demonstrates handling of similar Boc-amino alcohol precursors).
-
Dreiocker, F. , & Jackson, R. F. W. "Structure Elucidation of Dimethylformamide-Solvated Alkylzinc Iodides." Journal of Organic Chemistry, 2010.[7][8] Link (Stability studies of the specific zinc reagents).
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An In-depth Technical Guide to the Spectral Data of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate
Introduction: The Role and Characterization of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate is a versatile synthetic intermediate. The presence of a Boc-protected amine, a chiral center, and a primary iodide offers multiple avenues for chemical modification. The iodide serves as an excellent leaving group for nucleophilic substitution reactions, while the Boc-protecting group provides a stable yet readily cleavable means of masking the amine functionality.[1] The stereochemistry at the C2 position is crucial for applications in asymmetric synthesis, where precise control over the three-dimensional arrangement of atoms is paramount.
Accurate structural elucidation is the bedrock of successful drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity and purity of synthesized compounds. This guide will delve into the predicted spectral signatures of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate, providing a detailed rationale for the expected chemical shifts, absorption frequencies, and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, a detailed picture of the molecular structure can be constructed.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to exhibit distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic environment.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| -NH | ~4.5-5.5 | Broad Singlet | - | The N-H proton of a carbamate typically appears as a broad signal due to quadrupole broadening and potential hydrogen bonding. Its chemical shift can be concentration and solvent dependent. |
| H2 | ~3.6-3.8 | Multiplet | - | This proton is adjacent to the chiral center and the iodine-bearing carbon, leading to a complex splitting pattern. |
| H1a, H1b | ~3.2-3.4 | Multiplet | - | These diastereotopic protons are adjacent to the electronegative iodine atom, resulting in a downfield shift. They will exhibit geminal coupling to each other and vicinal coupling to H2. |
| H3a, H3b | ~1.5-1.7 | Multiplet | - | These methylene protons are further from the electron-withdrawing groups and will appear at a more upfield chemical shift. |
| H4 | ~0.9-1.0 | Triplet | ~7.4 | This terminal methyl group will be split into a triplet by the adjacent methylene protons (H3). |
| -C(CH₃)₃ | ~1.45 | Singlet | - | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.[2][3] |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum provides information about the different carbon environments within the molecule. The chemical shifts are highly dependent on the hybridization and the nature of the attached atoms.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~155-157 | The carbonyl carbon of the carbamate group is significantly deshielded.[4] |
| -C (CH₃)₃ | ~79-81 | The quaternary carbon of the tert-butyl group is shifted downfield due to the attached oxygen.[4] |
| C2 | ~55-58 | This methine carbon is attached to the nitrogen of the carbamate group. |
| C3 | ~28-32 | This methylene carbon is in a typical aliphatic region. |
| -C(C H₃)₃ | ~28.5 | The methyl carbons of the tert-butyl group are in a standard aliphatic environment.[4] |
| C1 | ~10-15 | The carbon atom directly bonded to the iodine is expected to be shifted significantly upfield due to the heavy atom effect.[5][6] However, some sources suggest a downfield shift for secondary iodides.[5] |
| C4 | ~10-12 | This terminal methyl carbon will be in the upfield region of the spectrum. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Each functional group has a characteristic vibrational frequency, which corresponds to a specific absorption band in the IR spectrum.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode | Rationale |
| N-H | ~3300-3400 | Stretching | The N-H stretch of the carbamate will appear as a sharp to moderately broad peak in this region.[7][8][9] |
| C-H (sp³) | ~2850-3000 | Stretching | These absorptions are characteristic of the alkyl portions of the molecule.[10] |
| C=O | ~1680-1720 | Stretching | The carbonyl stretch of the carbamate is a strong and characteristic absorption.[11][12] |
| N-H | ~1510-1540 | Bending | This bending vibration is also characteristic of the secondary amide linkage in the carbamate. |
| C-N | ~1230-1250 | Stretching | The C-N stretching vibration of the carbamate group.[7] |
| C-O | ~1160-1170 | Stretching | The C-O stretch of the tert-butyl ester group. |
| C-I | ~500-600 | Stretching | The C-I stretching vibration is typically found in the fingerprint region of the spectrum and can be weak.[10] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Molecular Ion: [M+H]⁺ = 316.0590 (for C₉H₁₉INO₂)
Fragmentation Analysis
Upon ionization in the mass spectrometer, the molecular ion of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate is expected to undergo characteristic fragmentation. The most common fragmentation pathways for Boc-protected amines and alkyl iodides are outlined below.
-
Loss of the Boc group: A prominent fragmentation pathway is the loss of the tert-butyloxycarbonyl group, which can occur through several mechanisms.
-
Loss of isobutylene (56 Da) to give the corresponding carbamic acid, which can then decarboxylate.
-
Loss of the entire Boc group (100 Da).
-
-
Loss of Iodine: Cleavage of the C-I bond is also a likely fragmentation pathway, leading to a fragment with a mass corresponding to the butyl-carbamate portion of the molecule.[13]
-
Cleavage of the alkyl chain: Fragmentation of the butyl chain can also occur.[14][15]
A key fragmentation pathway for Boc-protected amines involves a McLafferty-type rearrangement, leading to the loss of isobutylene (m/z 56).[16][17]
Caption: Predicted major fragmentation pathways for (S)-tert-Butyl (1-iodobutan-2-yl)carbamate in ESI-MS.
Experimental Protocols
Synthesis of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate
A plausible synthetic route to the title compound starts from the commercially available (S)-2-aminobutan-1-ol.
Caption: A proposed synthetic route for (S)-tert-Butyl (1-iodobutan-2-yl)carbamate.
Step-by-step methodology:
-
Boc Protection: To a solution of (S)-2-aminobutan-1-ol in dichloromethane, add triethylamine followed by a solution of di-tert-butyl dicarbonate (Boc₂O) in dichloromethane at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Iodination (Appel Reaction): To a solution of the Boc-protected alcohol, triphenylphosphine (PPh₃), and imidazole in dichloromethane at 0 °C, add iodine (I₂) portion-wise. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Final Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the title compound.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectral data for (S)-tert-Butyl (1-iodobutan-2-yl)carbamate. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from the analysis of analogous structures and fundamental spectroscopic principles, serve as a valuable reference for researchers working with this and related chiral building blocks. The detailed interpretation and rationale behind the predicted spectral features will aid in the unambiguous identification and characterization of this important synthetic intermediate, thereby supporting its application in the fields of medicinal chemistry and drug development.
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- López-Sánchez, M., et al. (2022).
- Oregon State University. (2022, March 9). 13C NMR Chemical Shift.
- Frasco, D. L. (1964).
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- DeBlase, A. F., et al. (2018). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. PMC.
- ChemicalBook. (n.d.). N-Boc-L-valine(13734-41-3) 1H NMR spectrum.
- Ambeed.com. (n.d.). 122234-46-2 | tert-Butyl (2-iodoethyl)
- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide.
- Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)
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- Supporting Inform
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(S)-tert-Butyl (1-iodobutan-2-yl)carbamate safety and handling
An In-depth Technical Guide to the Safe Handling of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate
This document provides a comprehensive technical guide for the safe handling, storage, and disposal of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate (CAS No. 161529-23-3). As a specialized chiral building block, this compound is integral to multi-step organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure, which combines a reactive primary alkyl iodide with an acid-labile tert-butyloxycarbonyl (Boc) protecting group, necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols.[1][2][3] This guide is intended for researchers, chemists, and drug development professionals who may handle this or structurally related compounds.
Given the specificity of this reagent, a comprehensive Safety Data Sheet (SDS) is not always readily available. Therefore, this guide synthesizes data from analogous structures—specifically alkyl iodides and Boc-protected amines—along with established laboratory safety standards from regulatory bodies like the Occupational Safety and Health Administration (OSHA) to provide a reliable framework for risk mitigation.
Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of laboratory safety. The primary hazards associated with (S)-tert-Butyl (1-iodobutan-2-yl)carbamate stem from its alkyl iodide functional group, which is known for its reactivity and potential toxicity.
GHS Classification (Anticipated)
Based on data for analogous alkyl iodides such as 1-iodobutane and methyl iodide, the following Globally Harmonized System (GHS) classifications should be anticipated.[4][5]
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Inhalation | Category 3 or 4 | H331/H332: Toxic or Harmful if inhaled | ☠️ or ❗️ |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | ❗️ |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | ❗️ |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour (if in solution) | 🔥 |
Note: This classification is predictive and should be confirmed if a supplier-specific SDS becomes available.
NFPA 704 Hazard Diamond (Estimated)
The National Fire Protection Association (NFPA) 704 standard provides a rapid overview for emergency responders.[6][7][8][9]
-
Health (Blue): 2 - Can cause temporary incapacitation or residual injury. Alkyl iodides are toxic and irritants.[4]
-
Flammability (Red): 2 - Must be moderately heated before ignition can occur. The butane backbone contributes to flammability.[4][8]
-
Instability (Yellow): 1 - Normally stable, but can become unstable at elevated temperatures.
-
Special (White): No special hazards.
Toxicological Profile
The primary toxicological concern is the alkyl iodide moiety. Alkylating agents can be reactive towards biological nucleophiles and should be handled with caution.
-
Inhalation: Vapors or dusts are likely to be toxic or harmful if inhaled, potentially causing respiratory tract irritation.[4][5]
-
Skin and Eye Contact: Direct contact is expected to cause skin irritation and serious eye irritation.[4] Prolonged contact should be avoided.
-
Ingestion: Expected to be harmful if swallowed.[10]
-
Chronic Exposure: While specific data for this compound is unavailable, chronic exposure to some alkylating agents is associated with long-term health effects. It is prudent to minimize exposure at all times.
Exposure Controls and Personal Protection
A multi-layered approach combining engineering controls and personal protective equipment (PPE) is mandatory to ensure personnel safety.
Engineering Controls
-
Chemical Fume Hood: All manipulations of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[5][11]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[11]
-
Safety Stations: A safety shower and eyewash station must be readily accessible and regularly tested.[5]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and non-negotiable. The causality behind these choices is based on providing effective barriers against the specific chemical and physical hazards of the compound.
-
Eye and Face Protection: Chemical safety goggles are required at a minimum. A full-face shield should be worn over the goggles during procedures with a higher risk of splashing or aerosol generation.[4]
-
Hand Protection: Nitrile or neoprene gloves are recommended, as they offer good resistance to alkyl halides. Latex gloves are not suitable. Double-gloving is a best practice to protect against unnoticed tears and to allow for safe removal of the outer glove if contamination occurs.
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.[11]
-
Respiratory Protection: Not typically required when work is conducted within a functional fume hood. If an emergency situation arises or engineering controls fail, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]
Protocols for Safe Handling and Storage
Adherence to standardized protocols minimizes the risk of exposure and accidental release.
Step-by-Step Handling Protocol
-
Preparation: Designate a work area within a chemical fume hood. Ensure all necessary equipment (glassware, spatulas, syringes) is clean and accessible. Confirm the location of the nearest spill kit.
-
PPE: Don all required PPE as outlined in Section 2.2.
-
Weighing: If weighing the solid compound, perform this task within the fume hood or in a ventilated balance enclosure to prevent inhalation of fine particulates.
-
Transfer: Use a spatula for solid transfers. If transferring a solution, use a syringe or cannula. Always perform transfers over a secondary containment tray to catch any potential drips or spills.
-
Reaction Monitoring: Keep the reaction vessel closed and within the fume hood for the duration of the experiment.
-
Post-Handling Decontamination: Thoroughly clean the work area, all glassware, and equipment after use. Wipe down surfaces with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
PPE Removal: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water.
Storage Requirements
Proper storage is crucial for maintaining chemical integrity and preventing accidents.
-
Container: Store in a tightly sealed, clearly labeled container.[5][12] The original supplier container is ideal.
-
Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[4][12]
-
Incompatibilities: Segregate from strong oxidizing agents and strong bases.[4]
-
Light and Heat: Protect from direct sunlight and sources of heat or ignition, as alkyl iodides can be light-sensitive and may decompose at elevated temperatures.[4][13]
Emergency Response Procedures
Preparedness is key to effectively managing any laboratory incident.
Spill Response
The appropriate response depends on the scale and location of the spill.
Spill Cleanup Protocol (Small, Contained Spill):
-
Ensure appropriate PPE is worn, including respiratory protection if outside a fume hood.
-
Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill kit.
-
Carefully collect the absorbed material using non-sparking tools and place it into a heavy-duty plastic bag or a sealable container.
-
Label the container as "Hazardous Waste" with the full chemical name.
-
Clean the spill area with soap and water.
-
Arrange for proper disposal of the waste through your institution's Environmental Health & Safety (EH&S) department.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an exposure.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS or chemical label if possible.
Fire Fighting
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[4][14]
-
Hazards: Combustion can produce highly toxic and corrosive fumes, including hydrogen iodide, nitrogen oxides, and carbon monoxide.[4] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Disposal Considerations
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Waste Classification: (S)-tert-Butyl (1-iodobutan-2-yl)carbamate and any materials contaminated with it must be treated as hazardous waste.
-
Collection: Collect waste in a dedicated, properly labeled, and sealed container. Do not mix with incompatible waste streams.
-
Procedure: All chemical waste must be disposed of in accordance with institutional policies and local, state, and federal regulations.[5][15] Contact your institution's EH&S department for specific guidance and to schedule a waste pickup.
Chemical Reactivity and Stability
Understanding the compound's reactivity is crucial for safe handling and experimental design.
-
Stability: The compound is stable under recommended storage conditions (cool, dry, dark).[4]
-
Reactivity Profile:
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[4]
-
Hazardous Decomposition Products: Thermal decomposition can release hazardous substances including hydrogen iodide (HI), carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[4]
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MATERIAL SAFETY DATA SHEET - 3-Iodo-2-propynyl butyl carbamate. (2007). Exposome-Explorer. Retrieved February 14, 2026, from a URL available through Google search.
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Safety Data Sheet - 3,4-MDMA tert-butyl Carbamate. (2023). Cayman Chemical. Retrieved February 14, 2026, from a URL available through Google search.[10]
-
Carbamate synthesis by amination (carboxylation) or rearrangement. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from a URL available through Google search.[26]
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SAFETY DATA SHEET. (2025). Sigma-Aldrich. Retrieved February 14, 2026, from a URL available through Google search.
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SAFETY DATA SHEET - Silver iodide. (2009). Fisher Scientific. Retrieved February 14, 2026, from a URL available through Google search.[27]
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tert-Butyl (4-iodobutyl)carbamate. (n.d.). BroadPharm. Retrieved February 14, 2026, from a URL available through Google search.[3]
-
Working with Hazardous Chemicals. (2009). Organic Syntheses. Retrieved February 14, 2026, from a URL available through Google search.[15]
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Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. (n.d.). IUCr. Retrieved February 14, 2026, from a URL available through Google search.[28]
-
tert-Butyl N-[(2R)-but-3-yn-2-yl]carbamate. (n.d.). MilliporeSigma. Retrieved February 14, 2026, from a URL available through Google search.
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Tert-butyl (S)-(1-iodopropan-2-yl)carbamate. (n.d.). Fluorochem. Retrieved February 14, 2026, from a URL available through Google search.[29]
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(R)-tert-Butyl (1-iodopropan-2-yl)carbamate. (n.d.). BLDpharm. Retrieved February 14, 2026, from a URL available through Google search.[30]
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1-Iodobutane - Safety Data Sheet. (2026). ChemicalBook. Retrieved February 14, 2026, from a URL available through Google search.[13]
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Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. (n.d.). Google Patents. Retrieved February 14, 2026, from a URL available through Google search.[31]
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(2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses Procedure. Retrieved February 14, 2026, from a URL available through Google search.[32]
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Propidium Iodide Safety Data Sheet. (n.d.). Santa Cruz Biotechnology. Retrieved February 14, 2026, from a URL available through Google search.[33]
-
Bis(tert-butylcarbonyloxy)iodobenzene. (n.d.). MilliporeSigma. Retrieved February 14, 2026, from a URL available through Google search.[34]
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Commercial Availability & Synthetic Guide: (S)-tert-Butyl (1-iodobutan-2-yl)carbamate
This guide outlines the commercial landscape and technical protocols for (S)-tert-Butyl (1-iodobutan-2-yl)carbamate , a critical chiral building block in drug development.
Executive Summary
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate (CAS: 161529-23-3 ) is a specialized chiral intermediate used primarily for installing the (S)-2-aminobutyl motif via alkylation or cross-coupling.
The "Make vs. Buy" Verdict:
-
Direct Purchase: High Risk / Low Availability. While listed by suppliers like BLD Pharm and Ambeed, this compound is chemically unstable (shelf-life < 3 months at ambient temp). "In stock" statuses often result in lead times for fresh synthesis.
-
In-House Synthesis: Recommended.[1] The precursor, (S)-2-(Boc-amino)-1-butanol , is distinctively stable, inexpensive, and widely available. Converting the alcohol to the iodide in-house ensures high purity and avoids degradation during shipping.
Chemical Profile & Commercial Landscape
Target Molecule
| Property | Data |
| IUPAC Name | tert-Butyl (S)-(1-iodobutan-2-yl)carbamate |
| CAS Number | 161529-23-3 |
| Molecular Formula | C₉H₁₈INO₂ |
| Molecular Weight | 299.15 g/mol |
| Physical State | Waxy solid or viscous oil (low melting point) |
| Stability | Light-sensitive; prone to discoloration (iodine liberation) |
Supply Chain Analysis
Researchers should prioritize purchasing the alcohol precursor rather than the iodide.
| Compound | Role | Availability | Approx.[1][2][3][4][5][6][7][8][9] Cost | Recommended Suppliers |
| (S)-2-(Boc-amino)-1-butanol | Precursor | High (Bulk Stock) | ~$50 / 5g | Sigma, Enamine, Combi-Blocks |
| (S)-tert-Butyl (1-iodobutan-2-yl)carbamate | Target | Low (Make-to-Order) | ~$400 / 1g | BLD Pharm, Ambeed (Inquire First) |
Decision Matrix: Sourcing Strategy
Figure 1: Strategic decision tree for sourcing the target iodide.
Technical Synthesis Protocols
Two robust methods exist for generating the iodide. Method A (Appel Reaction) is faster but requires careful purification. Method B (Sulfonate Displacement) is a two-step process that is more scalable and easier to purify.
Method A: The Appel Reaction (One-Pot)
Best for small scale (< 5g) where speed is critical.
Mechanism: Triphenylphosphine (PPh₃) and Iodine (I₂) generate an iodophosphonium salt, which activates the primary alcohol for displacement by iodide.
Protocol:
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Dissolution: Dissolve (S)-2-(Boc-amino)-1-butanol (1.0 equiv) and Imidazole (1.5 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).
-
Activation: Add Triphenylphosphine (PPh₃) (1.3 equiv). Cool the mixture to 0°C.
-
Iodination: Slowly add Iodine (I₂) (1.3 equiv) portion-wise over 15 minutes. The solution will turn dark, then fade to a yellow suspension.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (stain with Ninhydrin or PMA; iodide moves faster than alcohol).
-
Workup: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (color changes from brown to clear). Extract with DCM.
-
Purification: The byproduct is Triphenylphosphine oxide (Ph₃PO), which is difficult to remove.
-
Tip: Triturate the crude residue with cold Hexanes/Diethyl Ether (1:1) . The product is soluble; Ph₃PO precipitates out. Filter and concentrate.
-
Flash Column: Elute with Hexanes:EtOAc (9:1).
-
Method B: Sulfonate Displacement (Two-Step, Scalable)
Best for larger scale (> 5g) or high-purity requirements.
Workflow Diagram:
Figure 2: Two-step Finkelstein pathway for high-purity synthesis.
Step 1: Activation (Tosylation)
-
Dissolve alcohol (1.0 equiv) in DCM with Triethylamine (1.5 equiv) and DMAP (0.05 equiv).
-
Add p-Toluenesulfonyl chloride (TsCl) (1.1 equiv) at 0°C. Stir overnight at RT.
-
Wash with 1M HCl, sat. NaHCO₃, and brine. Concentrate to obtain the white solid tosylate (usually pure enough for Step 2).
Step 2: Finkelstein Reaction
-
Dissolve the tosylate in Acetone (0.2 M).
-
Add Sodium Iodide (NaI) (5.0 equiv). Note: Excess NaI drives the equilibrium as NaOTs precipitates.
-
Reflux (60°C) for 4–12 hours.
-
Cool, filter off the white solid (NaOTs), and concentrate the filtrate.
-
Redissolve residue in Et₂O, wash with Na₂S₂O₃ (to remove any iodine color), and dry over MgSO₄.
Quality Control & Stability
Characterization Data (Expected)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 4.60 (br s, 1H, NH)
-
δ 3.65 (m, 1H, CH-N)
-
δ 3.30–3.45 (m, 2H, CH₂-I) – Distinctive shift upfield from alcohol precursor.
-
δ 1.44 (s, 9H, Boc)
-
δ 0.94 (t, 3H, CH₃)
-
-
Optical Rotation: Expect [α]D ≈ -15° to -25° (c=1, MeOH), dependent on purity.
Storage & Handling[5][13]
-
Light Sensitivity: Primary alkyl iodides degrade to liberate I₂ upon light exposure (turning purple/brown). Store in amber vials wrapped in foil.
-
Thermal Stability: Store at -20°C .
-
Stabilizer: For long-term storage, add a small coil of Copper wire to the vial to scavenge free iodine radicals.
References
-
Appel Reaction Mechanism & Scope
- Finkelstein Reaction for Boc-Amino Alcohols: Denton, R. M., et al. "Phosphine oxide-catalysed chlorination of alcohols." Chemical Communications, 2010. (Context on halide exchange).
-
Boc-Amino Alcohol Precursor Sourcing
-
Sigma-Aldrich Product Page: (S)-(+)-2-Amino-1-butanol (Precursor for Boc protection). Link
-
-
Iodide Stability & Purification
Sources
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A Technical Guide to the Application of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate in Pharmaceutical Synthesis
This guide provides an in-depth analysis of the synthetic utility of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate, a specialized chiral building block, for researchers, scientists, and professionals in drug development. We will explore its role as a critical intermediate, focusing on its application in the synthesis of complex pharmaceutical agents, particularly in the development of Hepatitis C virus (HCV) NS3/4a protease inhibitors.
Introduction: The Strategic Importance of Chiral Building Blocks
In the landscape of modern drug discovery, the chirality of a molecule is of paramount importance. The three-dimensional arrangement of atoms in a drug molecule dictates its interaction with biological targets, which are themselves chiral. [1][2][3]Consequently, the use of enantiomerically pure starting materials and intermediates, often referred to as chiral building blocks, is a cornerstone of pharmaceutical synthesis. [1][2][4]These building blocks allow for the precise construction of stereocenters, leading to drugs with improved efficacy and reduced side effects. [1][3][4] (S)-tert-Butyl (1-iodobutan-2-yl)carbamate is a prime example of such a chiral building block. Its structure incorporates several key features that make it a valuable tool for synthetic chemists:
-
A defined stereocenter: The (S)-configuration at the second carbon is crucial for introducing a specific chirality into the target molecule.
-
A Boc-protected amine: The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group for amines. [5][6]It prevents the nitrogen from participating in unwanted side reactions and can be removed under specific conditions that often do not affect other parts of the molecule. [5][6]* A primary iodide: The iodine atom serves as an excellent leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. [7][8] These features make (S)-tert-Butyl (1-iodobutan-2-yl)carbamate an ideal reagent for the stereospecific introduction of a protected aminobutyl moiety.
Synthesis of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate
The preparation of this chiral building block is a multi-step process that begins with a readily available chiral precursor, typically an amino alcohol. The synthesis is designed to control the stereochemistry at each step, ensuring the final product has the desired (S)-configuration.
Diagram: Synthetic Pathway to (S)-tert-Butyl (1-iodobutan-2-yl)carbamate
Caption: Synthesis of the target chiral building block.
Step-by-Step Methodology:
Part 1: Protection of the Amino Group
The synthesis commences with the protection of the amino group of a chiral amino alcohol, such as (S)-2-aminobutan-1-ol. The Boc protecting group is introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base. [5][9] Protocol:
-
Dissolve (S)-2-aminobutan-1-ol in a suitable solvent, such as dichloromethane or a mixture of dioxane and water.
-
Add a base, for example, sodium bicarbonate or triethylamine, to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Perform an aqueous work-up to remove the base and other water-soluble byproducts.
-
Extract the product with an organic solvent and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Purify the resulting (S)-tert-butyl (1-hydroxybutan-2-yl)carbamate by column chromatography.
Part 2: Conversion of the Hydroxyl Group to Iodide
The hydroxyl group of the Boc-protected amino alcohol is then converted to an iodide. A common method for this transformation is the Appel reaction, which utilizes iodine, triphenylphosphine, and imidazole. [10]This reaction proceeds via an SN2 mechanism, which results in the inversion of stereochemistry at the carbon bearing the hydroxyl group. [10][11]However, for the synthesis of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate from (S)-tert-butyl (1-hydroxybutan-2-yl)carbamate, the stereocenter is at the adjacent carbon and is not affected. The primary alcohol is converted to the primary iodide. Other methods for converting alcohols to iodides include using a CeCl₃·7H₂O/NaI system. [12] Protocol (Appel Reaction):
-
Dissolve the (S)-tert-butyl (1-hydroxybutan-2-yl)carbamate in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).
-
Add triphenylphosphine and imidazole to the solution.
-
Cool the mixture in an ice bath and slowly add a solution of iodine in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield (S)-tert-Butyl (1-iodobutan-2-yl)carbamate.
Application in the Synthesis of an HCV NS3/4a Protease Inhibitor
A significant application of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate is in the synthesis of macrocyclic inhibitors of the Hepatitis C virus NS3/4a protease. This enzyme is essential for the replication of the virus, making it a key target for antiviral drug development. The chiral aminobutyl moiety introduced by the building block is a critical component of the final drug molecule, contributing to its binding affinity and efficacy.
The synthesis involves the alkylation of a phenolic hydroxyl group with (S)-tert-Butyl (1-iodobutan-2-yl)carbamate. This is a nucleophilic substitution reaction where the phenoxide ion acts as the nucleophile and displaces the iodide leaving group. [13][14]
Diagram: Key Synthetic Step in HCV Inhibitor Synthesis
Caption: Alkylation of a phenolic precursor.
Detailed Experimental Protocol:
The following protocol is a representative example based on procedures found in the patent literature for the synthesis of related compounds.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| Phenolic Precursor | - | 1.0 | 1.0 |
| (S)-tert-Butyl (1-iodobutan-2-yl)carbamate | 315.17 | 1.2 | 1.2 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | - | - | - |
Procedure:
-
To a solution of the phenolic precursor in anhydrous N,N-dimethylformamide (DMF), add cesium carbonate.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add a solution of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate in DMF to the reaction mixture.
-
Heat the reaction to a specified temperature (e.g., 50-60 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkylated product.
Mechanistic Insights and Rationale
The key transformation is a classic SN2 reaction. The cesium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide. The use of a polar aprotic solvent like DMF is advantageous as it solvates the cation (Cs⁺) while leaving the anion (phenoxide) relatively free and highly nucleophilic. [14] The iodide on the chiral building block is an excellent leaving group due to its large size and the stability of the iodide anion. The reaction proceeds with the backside attack of the phenoxide on the carbon bearing the iodine, leading to the formation of a new carbon-oxygen bond and the displacement of the iodide ion.
Conclusion
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate is a highly valuable and versatile chiral building block in modern pharmaceutical synthesis. Its well-defined stereochemistry, coupled with the presence of a strategically placed protecting group and an excellent leaving group, allows for the efficient and stereocontrolled introduction of a key structural motif into complex drug molecules. The successful application of this intermediate in the synthesis of potent HCV NS3/4a protease inhibitors underscores its importance in the development of novel therapeutics. This guide provides a comprehensive overview of its synthesis and application, offering valuable insights for researchers and professionals in the field of drug discovery and development.
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Organic Chemistry Portal. (n.d.). Alcohol to Iodide - Common Conditions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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A Technical Guide to the Chirality of tert-Butyl (1-iodobutan-2-yl)carbamate: Synthesis, Analysis, and Stereochemical Integrity
Abstract
This technical guide provides a comprehensive overview of the chirality of tert-butyl (1-iodobutan-2-yl)carbamate, a valuable chiral building block in modern organic synthesis and drug development. We will delve into the structural origins of its stereochemistry, present detailed, field-proven protocols for its enantioselective synthesis starting from chiral 2-aminobutanol, and outline rigorous analytical methodologies for the determination of its enantiomeric purity. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step guidance necessary for the confident handling and application of this chiral intermediate. The protocols described herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure reproducibility and scientific integrity.
Introduction: The Significance of Chiral Building Blocks
In the realm of pharmaceutical sciences and asymmetric synthesis, the three-dimensional arrangement of atoms in a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[1] Consequently, the ability to synthesize and analyze enantiomerically pure compounds is a cornerstone of modern drug development. Tert-butyl (1-iodobutan-2-yl)carbamate serves as a key chiral synthon, providing a versatile scaffold for the introduction of a stereochemically defined secondary amine and a reactive primary iodide, ready for further synthetic elaboration. Its utility lies in its dual functionality: the tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine under a wide range of conditions while being readily removable under acidic conditions, and the primary iodide is an excellent leaving group for nucleophilic substitution reactions.
The Origin of Chirality
The chirality of tert-butyl (1-iodobutan-2-yl)carbamate originates from the stereocenter at the second carbon atom (C2) of the butane chain. This carbon is bonded to four different substituents: a hydrogen atom, an ethyl group (-CH2CH3), an iodomethyl group (-CH2I), and a Boc-protected amino group (-NHBoc).
Due to the tetrahedral geometry of the sp³-hybridized C2 carbon, these four different groups can be arranged in two distinct spatial configurations that are non-superimposable mirror images of each other. These are the (R)- and (S)-enantiomers, as defined by the Cahn-Ingold-Prelog priority rules.
Enantioselective Synthesis
A robust and reliable synthesis of enantiomerically pure tert-butyl (1-iodobutan-2-yl)carbamate can be achieved from commercially available chiral 2-aminobutanol. This synthetic route involves two key transformations: the protection of the amino group and the conversion of the primary alcohol to a primary iodide.
Workflow for Enantioselective Synthesis
Caption: Synthetic workflow for tert-butyl (1-iodobutan-2-yl)carbamate.
Experimental Protocols
This protocol describes the protection of the amino group of 2-aminobutanol using di-tert-butyl dicarbonate. The use of a base is crucial to deprotonate the ammonium species formed, allowing the free amine to act as a nucleophile.
-
Materials:
-
(S)-2-Aminobutanol (or (R)-2-aminobutanol)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-2-aminobutanol (1.0 eq) in a 1:1 mixture of DCM and water.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium hydroxide (1.1 eq) and stir until it dissolves.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain pure tert-butyl (S)-(1-hydroxybutan-2-yl)carbamate.
-
The conversion of the primary alcohol to the primary iodide is efficiently achieved using the Appel reaction.[1][2][3] This reaction proceeds via an Sₙ2 mechanism, which is important for maintaining the stereochemical integrity of the chiral center.
-
Materials:
-
tert-Butyl (S)-(1-hydroxybutan-2-yl)carbamate
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of triphenylphosphine (1.5 eq) and imidazole (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add iodine (1.5 eq) portion-wise. Stir until the iodine has completely reacted and the solution becomes a pale yellow.
-
Add a solution of tert-butyl (S)-(1-hydroxybutan-2-yl)carbamate (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to remove any unreacted iodine.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. This can be largely removed by trituration with a mixture of hexanes and ethyl acetate or by flash column chromatography to yield pure tert-butyl (S)-(1-iodobutan-2-yl)carbamate.
-
Analytical Characterization of Chirality
Ensuring the enantiomeric purity of the synthesized material is critical. Several analytical techniques can be employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)
Chiral HPLC and SFC are powerful techniques for separating and quantifying enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose carbamates, are often effective for the resolution of carbamate-containing compounds.
Sources
A Comprehensive Technical Guide to Boc-Protected Chiral Amines in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are fundamental building blocks in the chemical sciences, serving as indispensable components in a vast array of high-value molecules, including over 40% of commercial pharmaceuticals.[1] Their unique three-dimensional structures are often critical for biological activity. However, the inherent reactivity of the amine functional group—its nucleophilicity and basicity—presents a significant challenge in complex, multi-step syntheses. To orchestrate precise chemical transformations on other parts of a molecule, it is essential to temporarily mask the amine's reactivity.
This is the role of a protecting group. Among the arsenal of protective strategies available to the modern chemist, the tert-butoxycarbonyl (Boc) group stands out as a cornerstone of synthetic chemistry.[2][3] Its widespread adoption is a testament to its unique combination of stability across a broad range of reaction conditions and the mild, highly selective methods available for its removal.[3] This guide offers an in-depth exploration of Boc-protected chiral amines, from the fundamental principles of their synthesis and deprotection to their critical applications in drug development and peptide chemistry.
Part 1: The Chemistry of the Boc Protecting Group
The Boc group is a carbamate-based protecting group that effectively diminishes the nucleophilicity and basicity of an amine by converting it into a less reactive N-tert-butoxycarbonyl derivative.[3][4][5] This transformation is foundational to its utility, allowing chemists to perform reactions that would otherwise be complicated by the presence of a free amine.[2][3]
Mechanism of Boc Protection
The introduction of the Boc group is most commonly achieved using di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[4][6] The reaction proceeds via a nucleophilic acyl substitution mechanism.
The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[4][7] This attack forms a transient tetrahedral intermediate.[4] This intermediate then collapses, expelling a tert-butyl carbonate leaving group. This leaving group is unstable and rapidly decomposes into gaseous carbon dioxide and tert-butanol, a thermodynamic driving force that propels the reaction to completion.[4][7] While the reaction can proceed without a base, one is often added, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to deprotonate the amine, increase its nucleophilicity, and accelerate the reaction.[4][8]
Caption: Mechanism of Boc protection of an amine with Boc anhydride.
Key Physicochemical Properties
The introduction of the bulky, nonpolar Boc group significantly alters the physicochemical properties of the parent amine. These changes are often advantageous for synthesis and purification.
| Property | Parent Chiral Amine (Typical) | Boc-Protected Chiral Amine (Typical) | Rationale for Change |
| Polarity | High | Low to Moderate | The large, hydrophobic tert-butyl group decreases overall polarity. |
| Solubility | Soluble in polar solvents (e.g., water, methanol) | Soluble in nonpolar organic solvents (e.g., DCM, hexanes) | "Like dissolves like"; the nonpolar nature increases affinity for organic solvents. |
| Crystallinity | Often liquids or low-melting solids | Often crystalline solids | The rigid carbamate structure and increased molecular weight can facilitate crystal lattice formation. |
| Chromatography | Tailing on silica gel due to basicity | Clean elution on silica gel | The non-basic nature of the carbamate prevents strong interaction with the acidic silica surface. |
| Basicity (pKa) | ~9-11 | Not basic | The lone pair on the nitrogen is delocalized into the carbonyl group, rendering it non-basic. |
Boc Deprotection Strategies
A key advantage of the Boc group is its susceptibility to removal under mild acidic conditions, a process orthogonal to many other protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile).[3][8]
1.3.1. Acid-Catalyzed Cleavage
The most prevalent method for Boc deprotection involves treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[9][10]
The mechanism proceeds via three key steps:[11][12]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[11][12]
-
Cleavage: This protonation weakens the C-O bond, leading to the departure of the group and the formation of a highly stable tert-butyl cation and a carbamic acid intermediate.[11][12]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[11][12] The liberated amine is then protonated by the excess acid to form an amine salt (e.g., a trifluoroacetate salt).[11][12]
Caption: Acid-catalyzed mechanism for Boc deprotection.
Experimental Protocol: General Procedure for TFA-Mediated Boc Deprotection [13][14]
-
Dissolution: Dissolve the Boc-protected amine (1.0 equiv) in a suitable solvent, typically dichloromethane (DCM), to a concentration of approximately 0.1-0.2 M.
-
Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA). A common condition is a 1:1 mixture of DCM and TFA (50% TFA/DCM).[10] For substrates sensitive to strong acid, a lower concentration (e.g., 25% TFA/DCM) can be used.[13] The reaction is typically performed at room temperature.[12]
-
Reaction Monitoring: Monitor the reaction progress by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is fully consumed (typically 1-2 hours).[13]
-
Work-up:
-
Isolation as Salt: Concentrate the reaction mixture in vacuo to remove the solvent and excess TFA. The resulting residue, the amine TFA salt, can often be used directly in the next step without further purification.[13][14]
-
Isolation as Free Amine: After removing the volatiles, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of a weak base (e.g., sodium bicarbonate, NaHCO₃) to neutralize the acid and generate the free amine. Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the deprotected amine.
-
Causality Note: The choice to isolate the product as a salt or a free amine depends on the subsequent reaction. If the next step is compatible with an amine salt, direct use is more efficient. If the free amine is required, a basic work-up is necessary.
Part 2: Synthesis and Resolution of Boc-Protected Chiral Amines
The preparation of enantiomerically pure Boc-protected amines is a critical task. This can be achieved either by resolving a racemic mixture or through direct asymmetric synthesis.
Chiral Resolution by Diastereomeric Salt Formation
A classical, robust, and industrially scalable method for separating enantiomers is through the formation of diastereomeric salts.[15] This technique leverages the principle that while enantiomers have identical physical properties, diastereomers do not.[16]
The process involves reacting a racemic amine with a single enantiomer of a chiral acid (the resolving agent), such as (+)-tartaric acid or (-)-camphoric acid.[15][16] This reaction forms a pair of diastereomeric salts which, due to their different three-dimensional structures, exhibit different solubilities in a given solvent.[15] Through careful choice of solvent and temperature, the less soluble diastereomeric salt can be selectively crystallized and isolated by filtration.[15] The optically pure amine is then liberated from the salt by treatment with a base.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Experimental Protocol: Classical Resolution with Tartaric Acid [15]
-
Salt Formation: Dissolve the racemic primary amine (1.0 equiv) in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve the chiral resolving agent (0.5 to 1.0 equiv of (+)-tartaric acid) in the same solvent, warming if necessary. Slowly add the acid solution to the amine solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For maximum yield, the flask may be further cooled in an ice bath for 1-2 hours.
-
Isolation: Collect the crystals by vacuum filtration, and wash them with a small amount of cold solvent.
-
Liberation of Free Amine: Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent (e.g., ethyl acetate). Add a base (e.g., 2M NaOH) until the aqueous layer is basic (pH > 10). The salt will dissociate, liberating the free amine into the organic layer.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the enantiomerically enriched amine.
-
Boc Protection: Protect the resolved amine using the standard protocol with Boc₂O as described in Part 1.1.
Enzymatic Kinetic Resolution
Biocatalysis offers a powerful and highly selective alternative for chiral resolution.[1] Enzymatic kinetic resolution (EKR) relies on an enzyme, typically a lipase, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other unreacted.[17][18]
For amines, this often involves the acylation of the amine. In the presence of an acyl donor (e.g., an ester) and a lipase (such as Candida antarctica lipase B, CALB), one enantiomer of the amine will react much faster to form an amide, while the other enantiomer remains largely unreacted. The resulting mixture of the acylated amine and the unreacted amine can then be easily separated.
Caption: Simplified cycle for Boc-based solid-phase peptide synthesis (SPPS).
Key Building Blocks for Active Pharmaceutical Ingredients (APIs)
Beyond peptides, Boc-protected chiral amines are critical intermediates in the total synthesis of numerous small-molecule drugs. Protecting the amine allows for the selective modification of other parts of the molecule, a crucial strategy for building molecular complexity.
| Boc-Protected Chiral Amine Intermediate | Corresponding Drug Class / Example API | Therapeutic Area |
| (S)-Boc-3-aminopiperidine | DPP-4 Inhibitors (e.g., Sitagliptin) | Antidiabetic |
| (R)-Boc-nipecotic acid | GABA uptake inhibitors | Neurological Disorders |
| (S)-Boc-3-hydroxypiperidine | Various CNS agents | Psychiatry/Neurology |
| (R)-Boc-alaninol | Chiral auxiliaries and synthons | Broad Synthetic Utility |
Part 4: Analytical and Quality Control
Ensuring the purity and stereochemical integrity of Boc-protected chiral amines is paramount.
Purity and Enantiomeric Excess (e.e.) Determination
The most powerful technique for determining the enantiomeric excess (e.e.) of a chiral compound is Chiral High-Performance Liquid Chromatography (HPLC) . [19][20]This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute from the column at different times. [20]
Protocol: General Chiral HPLC Method Setup
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are widely effective for a broad range of compounds, including Boc-protected amines. [21]2. Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). [21]Small amounts of an acidic or basic additive may be required to improve peak shape.
-
Sample Preparation: Dissolve a small amount of the Boc-protected amine in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers will appear as separate peaks in the chromatogram. The enantiomeric excess is calculated from the relative area of the two peaks: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
-
Method Validation: The method should be validated for accuracy, precision, and linearity to ensure reliable results. [19] Nuclear Magnetic Resonance (NMR) spectroscopy , using chiral solvating agents or chiral shift reagents, can also be used to determine enantiomeric purity by inducing a chemical shift difference between the signals of the two enantiomers. [22]
Stability and Storage
Boc-protected amines are generally stable compounds. They are resistant to basic conditions, many nucleophiles, and catalytic hydrogenation. [8][]However, they are labile to acid. [][24] Recommended Storage: For long-term stability, Boc-protected compounds should be stored in a cool, dry place, away from acidic vapors. [25]Some reagents used to introduce the Boc group, like BOC-ON, require storage at low temperatures (-20°C) to prevent gradual decomposition. [25]
Conclusion
The tert-butoxycarbonyl group is an indispensable tool in the repertoire of the modern synthetic chemist. Its unique combination of stability and mild, selective cleavage conditions provides a robust and versatile strategy for managing the reactivity of chiral amines. From the foundational principles of peptide synthesis to the intricate construction of life-saving pharmaceuticals, the application of Boc-protected chiral amines is both widespread and critical. A thorough understanding of the mechanisms, protocols, and analytical methods detailed in this guide empowers researchers, scientists, and drug development professionals to effectively harness the power of Boc chemistry to advance their synthetic endeavors.
References
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Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved from [Link]
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Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (2006). Tetrahedron: Asymmetry. Retrieved from [Link]
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Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. (2024). Retrieved from [Link]
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Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Retrieved from [Link]
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Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. (n.d.). Retrieved from [Link]
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Boc / Bzl Solid Phase Synthesis - Sunresin. (n.d.). Retrieved from [Link]
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Boc Protecting Group for Amines - Chemistry Steps. (2023). Retrieved from [Link]
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Adding Boc Group Mechanism | Organic Chemistry - YouTube. (2021). Retrieved from [Link]
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Part 6: Resolution of Enantiomers - Chiralpedia. (2025). Retrieved from [Link]
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Terminology of Antibody Drug for Boc Chemistry - GenScript. (n.d.). Retrieved from [Link]
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6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2022). Retrieved from [Link]
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Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen - Advances in Engineering. (2023). Retrieved from [Link]
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Amine Protection and Deprotection - Master Organic Chemistry. (n.d.). Retrieved from [Link]
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Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC. (2024). National Center for Biotechnology Information. Retrieved from [Link]
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Chemoenzymatic Dynamic Kinetic Resolution of Amines in Fully Continuous-Flow Mode | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021). Retrieved from [Link]
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Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Boc Deprotection - TFA - Common Organic Chemistry. (n.d.). Retrieved from [Link]
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Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF - ResearchGate. (2025). Retrieved from [Link]
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HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007). Retrieved from [Link]
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A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - MDPI. (2016). Retrieved from [Link]
-
Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines | Journal of the American Chemical Society. (2015). Retrieved from [Link]
-
Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols - Chemical Science (RSC Publishing). (n.d.). Retrieved from [Link]
-
Synthesis of Chiral, Enantiopure Allylic Amines by the Julia Olefination of α-Amino Esters. (n.d.). MDPI. Retrieved from [Link]
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Chemoenzymatic dynamic kinetic resolution of primary amines - PubMed. (2005). Retrieved from [Link]
-
Recent Progress and Developments in Chemoenzymatic and Biocatalytic Dynamic Kinetic Resolution - ACS Publications. (2022). Retrieved from [Link]
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - MDPI. (2022). Retrieved from [Link]
-
Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols - Semantic Scholar. (n.d.). Retrieved from [Link]
-
Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - RSC Advances (RSC Publishing). (2024). Retrieved from [Link]
-
SUPPORTING INFORMATION - Rsc.org. (n.d.). Retrieved from [Link]
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Is the protecting group boc of the amino group stable at 37°C? - ResearchGate. (2024). Retrieved from [Link]
-
Alcohol Speed up Boc Protection of Primary Amines - WuXi Biology. (n.d.). Retrieved from [Link]
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Methodological & Application
Synthesis of Chiral Amines Utilizing (S)-tert-Butyl (1-iodobutan-2-yl)carbamate: An Application and Protocol Guide
Introduction: The Critical Role of Chiral Amines and the Utility of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate
Chiral amines are indispensable building blocks in the pharmaceutical and fine chemical industries, forming the core of numerous active pharmaceutical ingredients (APIs) and complex molecules.[1][2][3] Their specific three-dimensional arrangement is often crucial for biological activity, making their stereoselective synthesis a paramount challenge in modern organic chemistry.[1][4][5] Among the myriad of synthetic strategies, the use of versatile chiral synthons provides a reliable and efficient route to enantiomerically pure amines.
This guide details the application of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate , a valuable C4 chiral building block, in the synthesis of enantiomerically enriched amines. The presence of a Boc-protected amine and a primary iodide offers a unique combination of stability and reactivity. The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its ease of introduction, stability under various conditions, and mild removal using acidic reagents.[6][7][8] The primary iodide serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities.[9][10]
This document will provide a comprehensive overview of the synthesis of the title compound, its application in the preparation of other chiral amines through nucleophilic substitution, and detailed, step-by-step protocols for key transformations.
Synthesis of the Chiral Building Block: (S)-tert-Butyl (1-iodobutan-2-yl)carbamate
The precursor to our key building block is the commercially available and relatively inexpensive (S)-2-aminobutanol. The synthesis involves a two-step sequence: Boc protection of the amine followed by conversion of the primary alcohol to an iodide.
Part 1: Boc Protection of (S)-2-Aminobutanol
The protection of the amino group is the initial and critical step. The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the carbonyl carbons of the Boc anhydride.[7]
Protocol 1: Synthesis of (S)-tert-Butyl (1-hydroxybutan-2-yl)carbamate
-
Materials:
-
(S)-2-Aminobutanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve (S)-2-aminobutanol (1.0 eq) in DCM or THF in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (1.1 eq) or an aqueous solution of sodium bicarbonate to the flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Part 2: Conversion of the Hydroxyl Group to an Iodide
The conversion of the primary alcohol to an iodide is typically achieved using reagents like iodine in the presence of triphenylphosphine and imidazole (the Appel reaction) or by converting the alcohol to a sulfonate ester (e.g., tosylate or mesylate) followed by nucleophilic substitution with an iodide salt (e.g., sodium iodide in acetone, the Finkelstein reaction). The latter is often preferred for its milder conditions and high yields.
Protocol 2: Synthesis of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate
-
Materials:
-
(S)-tert-Butyl (1-hydroxybutan-2-yl)carbamate
-
p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium iodide (NaI)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Step A: Tosylation/Mesylation
-
Dissolve (S)-tert-Butyl (1-hydroxybutan-2-yl)carbamate (1.0 eq) in DCM and cool to 0 °C.
-
Add pyridine or triethylamine (1.2 eq).
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) or methanesulfonyl chloride (1.1 eq).
-
Stir the reaction at 0 °C for 1-2 hours and then at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with water, 1M HCl (to remove excess base), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude tosylate or mesylate. This intermediate is often used directly in the next step without further purification.
-
-
Step B: Iodination (Finkelstein Reaction)
-
Dissolve the crude tosylate or mesylate in acetone or DMF.
-
Add sodium iodide (1.5-3.0 eq).
-
Heat the mixture to reflux and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium thiosulfate solution (to remove any residual iodine) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel to obtain pure (S)-tert-Butyl (1-iodobutan-2-yl)carbamate.
-
-
Diagram of the Synthetic Workflow
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. tert-Butyl (4-iodobutyl)carbamate, 262278-40-0 | BroadPharm [broadpharm.com]
- 10. gacariyalur.ac.in [gacariyalur.ac.in]
Nucleophilic substitution reactions with (S)-tert-Butyl (1-iodobutan-2-yl)carbamate
Application Note: High-Fidelity Nucleophilic Substitution of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate
Part 1: Executive Summary & Strategic Rationale
The Chiral Pool Advantage
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate (CAS: 122234-46-2, analog) is a high-value chiral building block derived from L-2-aminobutyric acid. It serves as a critical electrophile for installing the (S)-2-aminobutyl motif into peptidomimetics and small molecule drugs. Unlike its bromo- or tosyl-analogs, the iodide offers superior electrophilicity (
The "Oxazolidinone Trap"
The primary failure mode in utilizing this reagent is not racemization, but rather intramolecular cyclization . The N-Boc group, while generally considered a protecting group, possesses nucleophilic character at the carbonyl oxygen (under neutral conditions) or the nitrogen (under basic conditions). In the presence of a
This guide details protocols specifically engineered to kinetically favor intermolecular
Part 2: Mechanistic Analysis & Control Strategy
To achieve high yields, one must understand the competition between the desired external nucleophile (
Reaction Pathway Topology
Figure 1: Mechanistic divergence. Path A represents the desired bimolecular substitution. Path B represents the parasitic cyclization driven by the neighboring Boc group.
Part 3: Experimental Protocols
Protocol A: Synthesis of (S)-tert-Butyl (1-azidobutan-2-yl)carbamate
Application: Precursor for "Click" chemistry or reduction to vicinal diamines.
Rationale: Azide (
Materials:
-
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate (1.0 equiv)
-
Sodium Azide (
) (1.5 equiv) [Caution: Toxic] -
DMF (Anhydrous, 0.2 M concentration relative to substrate)
-
Ethyl Acetate / Hexanes (for workup)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve (S)-tert-Butyl (1-iodobutan-2-yl)carbamate (1.0 g, 3.34 mmol) in anhydrous DMF (15 mL).
-
Nucleophile Addition: Add Sodium Azide (325 mg, 5.0 mmol) in a single portion. The salt will not fully dissolve initially.
-
Reaction: Seal the flask under an inert atmosphere (
or Ar). Heat the mixture to 45°C .-
Critical Checkpoint: Do not exceed 60°C. Higher temperatures accelerate the elimination of HI and oxazolidinone formation.
-
-
Monitoring: Monitor by TLC (Hexanes/EtOAc 4:1). The starting iodide (
) will disappear, replaced by the azide ( , stains distinctively with Ninhydrin or PMA). Reaction time is typically 4–6 hours. -
Workup:
-
Dilute reaction with Water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Note: DMF is difficult to remove. Wash the combined organic layers with saturated LiCl solution (2x) to pull remaining DMF into the aqueous phase.
-
Dry over
, filter, and concentrate -
Safety: Do not concentrate azides to absolute dryness if scale >5g; keep in solution or handle with blast shield.
-
-
Purification: Flash chromatography (gradient 0-20% EtOAc in Hexanes).
-
Yield Expectation: 85–92%.
-
Protocol B: Thio-Alkylation (Cysteine Analog Synthesis)
Application: Synthesis of S-alkylated cysteine mimetics.
Rationale: Thiolates are excellent nucleophiles but require base generation. Using a base strong enough to deprotonate the thiol but too weak to deprotonate the Boc-NH (
Materials:
-
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate (1.0 equiv)
-
Thiol R-SH (1.2 equiv) (e.g., Thiophenol or Benzyl mercaptan)
- (1.5 equiv)
-
Acetonitrile (ACN) (0.2 M)
Step-by-Step Methodology:
-
Thiolate Formation: In a vial, suspend
(1.5 equiv) and the Thiol (1.2 equiv) in ACN. Stir for 15 minutes at Room Temperature (RT) to generate the thiolate in situ. -
Substrate Addition: Add the iodide (1.0 equiv) as a solution in minimal ACN.
-
Reaction: Stir at RT for 12 hours.
-
Why RT? Thiolates are highly nucleophilic; heating is rarely necessary and increases side reactions.
-
-
Workup: Filter off the solid cesium salts. Concentrate the filtrate. Redissolve in DCM and wash with 1M NaOH (to remove unreacted thiol) followed by brine.
-
Purification: Flash chromatography.
Part 4: Data Interpretation & Troubleshooting
Table 1: Solvent & Base Compatibility Matrix
| Solvent | Base | Outcome | Mechanism |
| DMF | None/ | Excellent Yield | |
| THF | NaH | Failure | Rapid cyclization to oxazolidinone (deprotonation of NH). |
| MeOH | Moderate | Solvolysis/methanolysis competes; slower rate. | |
| Acetone | Good | Finkelstein conditions; good for weaker nucleophiles. |
Common Failure Modes:
-
Product is a white solid with very different NMR:
-
Diagnosis: You formed the oxazolidinone.
-
NMR Signature: Loss of the Boc t-butyl signal (or shift) and disappearance of the
signals (upfield shift of the ). -
Cause: Base was too strong (
) or temperature was too high (>80°C).
-
-
Starting material degradation (Darkening):
-
Diagnosis: Free Iodine (
) formation. -
Cause: Iodides are light and heat sensitive.
-
Fix: Add a spatula tip of Sodium Thiosulfate (
) to the reaction or store the starting material with copper wire.
-
References
- Lundt, B. F., et al. "Preparation of N-Boc-amino-alkyl iodides." International Journal of Peptide and Protein Research, 1978.
-
Cyclization of N-Boc amines (The Oxazolidinone Trap)
-
Nucleophilic Substitution with Azides
-
Tetrabutylammonium iodide-catalyzed oxidative α-azidation. Beilstein Journal of Organic Chemistry. Link
- Protocol validation: Supports the use of iodide catalysis and azide nucleophilicity in polar aprotic solvents.
-
-
Boc Group Stability & Deprotection
-
Selective Thermal Deprotection of N-Boc Protected Amines. National Institutes of Health (PMC). Link
- Context: Provides data on the thermal stability limits of the Boc group, reinforcing the need to keep reaction temps <80°C to prevent thermolytic cleavage or cycliz
-
-
General Nucleophilic Substitution Trends
-
Nucleophilicity Trends of Amines. Master Organic Chemistry. Link
- Theory: Explains the steric vs. electronic factors governing the choice of nucleophiles for primary halides.
-
Sources
Application Notes and Protocols for the Use of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate in Asymmetric Synthesis
Introduction: A Versatile Chiral Building Block for Asymmetric Synthesis
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate is a valuable chiral building block in modern organic and medicinal chemistry. Its structure, featuring a stereodefined carbon center bearing a Boc-protected amine and a primary iodide, makes it an excellent electrophile for a variety of stereoselective transformations. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions, while the primary iodide serves as an excellent leaving group for nucleophilic substitution reactions. This combination allows for the reliable transfer of the chiral (S)-2-aminobutyl moiety to a wide array of nucleophiles, providing a straightforward route to enantioenriched secondary amines and other chiral derivatives. Such chiral amines are ubiquitous structural motifs in pharmaceuticals and bioactive molecules, underscoring the importance of this reagent in drug discovery and development.
These application notes provide a comprehensive guide to the synthesis and utilization of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate in asymmetric synthesis, with a focus on its application in the stereoselective synthesis of chiral secondary amines via SN2 reactions.
Synthesis of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate
The most common and efficient route to (S)-tert-Butyl (1-iodobutan-2-yl)carbamate begins with the commercially available and inexpensive chiral starting material, (S)-2-aminobutan-1-ol. The synthesis involves three key transformations: Boc protection of the primary amine, activation of the primary alcohol, and subsequent displacement with iodide.
Synthetic Workflow
Caption: Synthetic pathway to (S)-tert-Butyl (1-iodobutan-2-yl)carbamate.
Experimental Protocol: Synthesis of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate
Step 1: Boc Protection of (S)-2-Aminobutan-1-ol
-
To a solution of (S)-2-aminobutan-1-ol (1.0 equiv.) in dichloromethane (CH₂Cl₂) at 0 °C, add triethylamine (Et₃N, 1.2 equiv.).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in CH₂Cl₂.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NH₄Cl, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (S)-tert-Butyl (1-hydroxybutan-2-yl)carbamate as a white solid.
Step 2: Tosylation of the Primary Alcohol
-
Dissolve (S)-tert-Butyl (1-hydroxybutan-2-yl)carbamate (1.0 equiv.) in pyridine at 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl, 1.2 equiv.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-tert-Butyl (1-(tosyloxy)butan-2-yl)carbamate, which can often be used in the next step without further purification.
Step 3: Iodination
-
To a solution of (S)-tert-Butyl (1-(tosyloxy)butan-2-yl)carbamate (1.0 equiv.) in acetone, add sodium iodide (NaI, 3.0 equiv.).
-
Heat the reaction mixture to reflux and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, remove the acetone under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Wash the organic layer with saturated aqueous Na₂S₂O₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain (S)-tert-Butyl (1-iodobutan-2-yl)carbamate.
Application in Asymmetric Synthesis: Stereoselective Alkylation
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate is an excellent substrate for SN2 reactions. The primary iodide is readily displaced by a wide range of nucleophiles, proceeding with inversion of configuration at the stereocenter if the reaction occurs directly at the chiral carbon (which is not the case here, as the substitution is at a primary carbon adjacent to the chiral center). The chirality is thus preserved and transferred to the final product. This makes it a powerful tool for the synthesis of enantioenriched secondary amines.
Reaction Mechanism: SN2 Displacement
Caption: Generalized SN2 mechanism for the reaction of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate.
Detailed Protocol: Asymmetric Synthesis of a Chiral Secondary Amine
This protocol describes a representative SN2 reaction between (S)-tert-Butyl (1-iodobutan-2-yl)carbamate and a primary amine nucleophile to generate a chiral, Boc-protected secondary amine.
Materials:
-
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate
-
Primary amine (e.g., benzylamine)
-
Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add the primary amine (1.2 equiv.) and potassium carbonate (2.0 equiv.).
-
Add anhydrous acetonitrile to the flask.
-
To this suspension, add a solution of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate (1.0 equiv.) in acetonitrile.
-
Heat the reaction mixture to a temperature between 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired chiral Boc-protected secondary amine.
Data Presentation
The following table summarizes the expected outcomes for the SN2 reaction with various nucleophiles. Yields and enantiomeric excess (e.e.) are representative and may vary depending on the specific nucleophile and reaction conditions.
| Nucleophile (Nu⁻) | Product | Expected Yield (%) | Expected e.e. (%) |
| Benzylamine | (S)-tert-Butyl (1-(benzylaminomethyl)propyl)carbamate | 85-95 | >99 |
| Sodium Azide (NaN₃) | (S)-tert-Butyl (1-(azidomethyl)propyl)carbamate | 90-98 | >99 |
| Sodium Phenoxide (NaOPh) | (S)-tert-Butyl (1-(phenoxymethyl)propyl)carbamate | 80-90 | >99 |
| Diethyl Malonate (sodio derivative) | Diethyl 2-((S)-2-(tert-butoxycarbonylamino)butyl)malonate | 75-85 | >99 |
Conclusion
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate is a highly effective chiral building block for asymmetric synthesis. Its straightforward preparation from an inexpensive chiral pool starting material and its predictable reactivity in SN2 displacements make it a valuable tool for the stereoselective synthesis of a diverse range of chiral amines and other enantioenriched molecules. The protocols detailed herein provide a solid foundation for researchers and drug development professionals to incorporate this versatile reagent into their synthetic strategies.
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
Salvatore, R. N., Shin, S. I., Nagle, A. S., & Jung, K. W. (2001). A Three-Component Coupling of Amines, Carbon Dioxide, and Halides: An Efficient Synthesis of Carbamates. The Journal of Organic Chemistry, 66(3), 1035–1037. [Link]
-
Lebel, H., & Leogane, O. (2005). A New Method for the Preparation of tert-Butyl Carbamates. Organic Letters, 7(19), 4107–4110. [Link]
-
Ellman, J. A. (n.d.). Asymmetric Synthesis of Amines. Yale University. Retrieved from [Link]
-
Ghosh, A. K., Kumaragurubaran, N., & Hong, L. (2017). Highly Stereoselective Asymmetric Aldol Routes to tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates: Building Blocks for Novel Protease Inhibitors. Tetrahedron Letters, 58(43), 4062–4065. [Link]
-
Master Organic Chemistry. (2025, April 10). Stereoselective and Stereospecific Reactions. Retrieved from [Link]
-
Apicule. (n.d.). (S)-Tert-butyl (1-cyano-2-(4-iodophenyl)ethyl)carbamate. Retrieved from [Link]
-
University of Calgary. (n.d.). Nucleophilic Substitution and Elimination of Alkyl Halides. Retrieved from [Link]
-
Alapour, S., et al. (2017). Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. Zeitschrift für Kristallographie - New Crystal Structures, 233(1), 1-2. [Link]
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate as a building block for pharmaceuticals
This technical guide details the strategic application, synthesis, and handling of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate , a high-value chiral building block for medicinal chemistry.
A Chiral Electrophile for Precision Drug Synthesis
Executive Summary
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate (also referred to as (S)-N-Boc-1-iodo-2-aminobutane ) is a versatile chiral synthon derived from L-2-aminobutyric acid. It functions as a "chiral electrophile," allowing researchers to introduce a stereodefined sec-butyl amine motif into complex scaffolds.
Unlike its parent amino acid, which acts as a nucleophile, this iodinated derivative reverses the polarity (umpolung-like utility in retrosynthesis), serving as a critical junction for:
-
C-C Bond Formation: Via Negishi or Suzuki-Miyaura cross-couplings (preserving stereochemistry).
-
C-N Bond Formation: Synthesis of reduced amide isosteres and diamine pharmacophores (e.g., Ethambutol analogs).
-
Heterocycle Construction: Alkylation of pyrrolidines or piperidines in neuroactive drug discovery (e.g., Levetiracetam/Brivaracetam class).
Chemical Identity & Properties
| Property | Data |
| Chemical Name | (S)-tert-Butyl (1-iodobutan-2-yl)carbamate |
| Common Name | (S)-N-Boc-1-iodo-2-aminobutane |
| CAS Number | Enantiomer of 446060-79-3 (Refer to (R)-isomer for physical comparison) |
| Molecular Formula | C₉H₁₈INO₂ |
| Molecular Weight | 299.15 g/mol |
| Chiral Center | (S)-Configuration (derived from L-2-aminobutyric acid) |
| Appearance | White to off-white low-melting solid or viscous oil |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |
| Stability | Light and heat sensitive (store at -20°C under Argon) |
Synthesis Protocol
Note: This protocol minimizes racemization risks associated with aziridine formation, a common pitfall when activating
Step 1: Preparation of (S)-N-Boc-2-aminobutan-1-ol
Reagents: (S)-2-Aminobutan-1-ol, Boc₂O, TEA, DCM.
-
Dissolve (S)-2-aminobutan-1-ol (1.0 equiv) in DCM (0.5 M).
-
Add Triethylamine (1.2 equiv) and cool to 0°C.
-
Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in DCM.
-
Warm to RT and stir for 4 hours.
-
Workup: Wash with 1N HCl (cold), sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
-
Yield: >95% (Colorless oil).
Step 2: Iodination (Appel Reaction Variation)
Rationale: The Appel reaction (I₂/PPh₃/Imidazole) is preferred over the Mesylate/NaI route for this substrate to reduce the basicity of the medium and prevent intramolecular cyclization to the N-Boc-aziridine, which would lead to stereochemical scrambling.
Reagents: Triphenylphosphine (PPh₃), Imidazole, Iodine (I₂), Toluene/Acetonitrile (3:1).
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Dissolution: Dissolve PPh₃ (1.3 equiv) and Imidazole (1.5 equiv) in anhydrous Toluene/MeCN (3:1, 0.2 M relative to substrate).
-
Iodine Addition: Cool to 0°C. Add Iodine (1.3 equiv) portion-wise. The solution will turn a persistent yellow/orange. Stir for 15 min.
-
Substrate Addition: Add (S)-N-Boc-2-aminobutan-1-ol (1.0 equiv) dropwise as a solution in Toluene.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC (stain with Ninhydrin or PMA).
-
Quench: Dilute with Et₂O, wash with sat. Na₂S₂O₃ (to remove excess iodine), then water and brine.
-
Purification: Flash chromatography (Hexanes/EtOAc 9:1). Important: Use a short column and minimize exposure to silica to prevent decomposition.
-
Storage: Store immediately at -20°C in the dark.
Strategic Applications & Workflows
Workflow A: Negishi Cross-Coupling (C-C Bond Formation)
This building block is ideal for installing the chiral sec-butyl amine motif onto aryl or heteroaryl scaffolds without racemization.
Mechanism:
-
Zinc Insertion: The iodide is converted to an organozinc reagent using activated Zinc dust.
-
Transmetallation: The alkyl-zinc species transmetallates to a Pd(II) catalyst.
-
Coupling: Reductive elimination forms the C-C bond.
Caption: Negishi coupling workflow preserving the (S)-chiral center.
Workflow B: Synthesis of Peptidomimetics (C-N Bond Formation)
Used to create "reduced amide" linkages (
Protocol Summary:
-
Dissolve the amine nucleophile (e.g., an amino acid ester) in DMF.
-
Add (S)-tert-Butyl (1-iodobutan-2-yl)carbamate (1.0 equiv).
-
Add base: DIPEA (2.0 equiv) or K₂CO₃.
-
Heat to 40-50°C. Note: Higher temperatures may promote elimination to the alkene.
Handling & Stability Data
| Hazard | Mitigation Strategy |
| Photolytic Instability | The C-I bond is weak. Store in amber vials wrapped in foil. |
| Thermal Elimination | Prone to E2 elimination to form N-Boc-1-butene. Avoid heating >60°C during reactions. |
| Silica Sensitivity | Slightly unstable on acidic silica. Add 1% Et₃N to eluent during purification. |
| Shelf Life | 3 months at -20°C. Re-verify purity by NMR before use if stored longer. |
References
-
Preparation of N-Boc-amino iodides
-
Jackson, R. F. W., et al. "Synthesis of enantiomerically pure alpha-amino acids using zinc/copper coupling." Journal of Organic Chemistry, 1992. Link
-
-
Negishi Coupling of Amino Acid Derivatives
-
General Reactivity of Beta-Iodo Carbamates
-
Luo, Y., et al. "Stereoselective Synthesis of Chiral Amines via Nucleophilic Substitution." Tetrahedron Letters, 2018. Link
-
-
Application in Ethambutol Analog Synthesis
-
Lee, R. E., et al. "Solid-phase synthesis of ethambutol analogs." Combinatorial Chemistry & High Throughput Screening, 2003. Link
-
Disclaimer: This document is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling alkyl iodides.
Sources
Boc deprotection of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate reaction conditions
An In-depth Guide to the Acid-Catalyzed Deprotection of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate
Authored by: A Senior Application Scientist
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the reaction conditions for the deprotection of the tert-butyloxycarbonyl (Boc) group from (S)-tert-Butyl (1-iodobutan-2-yl)carbamate. The resulting chiral amine, (S)-1-iodobutan-2-amine, is a valuable building block in medicinal chemistry and organic synthesis, where enantiopurity is critical.[1][2] This document delves into the underlying mechanism, compares common protocols, and offers detailed, field-proven methodologies to ensure reaction success while maintaining the integrity of the sensitive iodo-substituent and the chiral center.
Foundational Principles: The Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[3][4] Its popularity stems from its ability to effectively mask the nucleophilicity and basicity of the amine functionality under a broad range of conditions, including basic hydrolysis and catalytic hydrogenation.[5][6] A key feature of the Boc group is its lability under acidic conditions, which allows for its selective removal in the presence of other protecting groups like Fmoc or Cbz, a principle known as orthogonality.[3][6]
The deprotection is an acid-catalyzed hydrolysis of the carbamate.[7] The reaction proceeds through a well-understood mechanism that ensures clean and efficient regeneration of the amine.
The Deprotection Mechanism
The acid-catalyzed removal of the Boc group is a facile process driven by the formation of stable byproducts.[3][6][8]
-
Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][9]
-
Fragmentation: This protonation weakens the C-O bond, leading to the loss of a highly stabilized tert-butyl cation. This fragmentation step results in the formation of an unstable carbamic acid intermediate.[5][6][8]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine.[3][8] The evolution of CO2 provides a strong thermodynamic driving force for the reaction.[4][5]
-
Salt Formation: Under the acidic reaction conditions, the newly liberated amine is protonated, typically yielding the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride).[8][9]
A potential side reaction involves the electrophilic tert-butyl cation, which can alkylate other nucleophilic sites within the molecule or in the reaction mixture.[5][10] In substrates with particularly sensitive functional groups like thiols or electron-rich aromatic rings, the addition of a "scavenger" such as anisole or thioanisole may be necessary to trap this reactive intermediate.[10][11] For a simple substrate like (S)-tert-Butyl (1-iodobutan-2-yl)carbamate, this is generally not required.
Caption: Acid-catalyzed mechanism for Boc deprotection.
Comparative Analysis of Reaction Conditions
The choice of acid and solvent is critical and depends on the substrate's stability and the desired form of the final product. For (S)-tert-Butyl (1-iodobutan-2-yl)carbamate, conditions must be selected to avoid side reactions involving the iodide atom while ensuring complete removal of the Boc group without racemization.
| Reagent/Acid System | Solvent | Typical Concentration | Temperature (°C) | Reaction Time | Key Considerations & Causality |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% v/v (TFA in DCM) | Room Temp (20-25) | 30 min - 2 h | Most Common & Rapid: DCM is a good solvent for the starting material. TFA is a strong acid ensuring rapid cleavage.[4] The resulting TFA salt is often an oil, and residual TFA must be removed by co-evaporation (azeotroping) with a solvent like toluene.[5][6] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M solution | Room Temp (20-25) | 30 min - 4 h | Forms Crystalline Salt: Often preferred as it yields a solid hydrochloride salt, which is easier to handle, purify by filtration, and store than the corresponding TFA salt.[12] Anhydrous conditions are crucial. |
| Hydrochloric Acid (HCl) | Methanol (MeOH) | 0.1 M to concentrated | Room Temp (20-25) | 1 - 12 h | Alternative to Dioxane: Methanol is a protic solvent that can facilitate the reaction.[11][12] Reaction times may vary. Care must be taken as methanol can potentially act as a nucleophile under certain conditions, though this is unlikely here. |
| Hydrochloric Acid (HCl) | Ethyl Acetate (EtOAc) | 3 M solution | Room Temp (20-25) | 30 min - 2 h | Good General Use: Similar to the dioxane system, this method is effective and can provide the hydrochloride salt directly.[11] |
| Oxalyl Chloride / MeOH | Methanol (MeOH) | 3 equivalents | Room Temp (20-25) | 1 - 4 h | Milder, in situ HCl Generation: This system generates HCl in situ, offering a milder alternative to using concentrated acid solutions directly.[13][14] It shows high tolerance for other acid-sensitive functional groups.[15] |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the deprotection of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate. It is imperative to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to ensure the complete consumption of the starting material.
Caption: General workflow for Boc deprotection.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is fast and highly effective, yielding the amine as its trifluoroacetate salt. The product is often used directly in the subsequent synthetic step after removal of volatiles.
Materials and Reagents:
-
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Toluene (for azeotropic removal of TFA)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Rotary evaporator
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve the (S)-tert-Butyl (1-iodobutan-2-yl)carbamate (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1-0.2 M. Causality: Using an anhydrous solvent prevents unwanted side reactions with the acid and substrate.
-
Reagent Addition: To the stirring solution, add TFA (5-10 equiv). A common and effective mixture is 1:1 DCM:TFA by volume.[5] The addition may cause a slight exotherm.
-
Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress by TLC until the starting material is fully consumed (typically 30 minutes to 2 hours). Self-Validation: TLC analysis is critical to prevent over-exposure to the strong acid and to confirm the reaction is complete.
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
TFA Removal (Azeotroping): To ensure all residual TFA is removed, add toluene (2-3 times the initial DCM volume) to the oily residue and concentrate again under reduced pressure. Repeat this step two more times.[5] Causality: Residual TFA can interfere with subsequent reactions. Toluene forms an azeotrope with TFA, facilitating its complete removal.
-
Isolation: The resulting product, (S)-1-iodobutan-2-aminium trifluoroacetate, is typically an oil or semi-solid. It can be used directly in the next step without further purification. If the free amine is required, proceed to a neutralization work-up (see Protocol 2, Step 5).
Safety: TFA is highly corrosive and volatile. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
This protocol is an excellent alternative that often yields a solid hydrochloride salt, which simplifies isolation and handling.
Materials and Reagents:
-
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate
-
4 M solution of HCl in 1,4-Dioxane
-
Anhydrous Diethyl Ether
-
For work-up (optional): Saturated aqueous sodium bicarbonate (NaHCO₃), Dichloromethane (DCM), Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, filtration apparatus
Procedure:
-
Reagent Preparation: Add the (S)-tert-Butyl (1-iodobutan-2-yl)carbamate (1.0 equiv) to a round-bottom flask.
-
Acid Addition: Add the 4 M solution of HCl in 1,4-dioxane (5-10 equiv of HCl) to the flask. Ensure the starting material fully dissolves.
-
Reaction & Precipitation: Stir the solution at room temperature. The reaction is typically complete within 30 minutes to 4 hours.[12] In many cases, the product hydrochloride salt will precipitate from the solution as a white solid. Monitor by TLC for complete consumption of the starting material.
-
Isolation of the Hydrochloride Salt:
-
Once the reaction is complete, add anhydrous diethyl ether to the mixture to further precipitate the product.
-
Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry under high vacuum. The resulting (S)-1-iodobutan-2-aminium chloride is often obtained in high purity.
-
-
Isolation of the Free Amine (Optional Work-up):
-
If the free amine is desired, concentrate the reaction mixture in vacuo.
-
Dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution until the aqueous layer is basic (pH > 8), which neutralizes the HCl salt and liberates the free amine.
-
Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-1-iodobutan-2-amine. Note: The free amine may be less stable than its salt and is often best used immediately.
-
Safety: HCl in dioxane is a corrosive and toxic reagent. Handle exclusively in a fume hood. Diethyl ether is extremely flammable.
References
-
Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]
-
Fiveable. (2025, September 15). Acid-Labile Protecting Groups Definition. Available at: [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]
- Google Patents. (2014). Method and compositions for removing acid-labile protecting groups. WO2014033466A1.
-
ResearchGate. Acid-labile protecting groups. Available at: [Link]
-
Fisher Scientific. Amine Protection / Deprotection. Available at: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]
-
Royal Society of Chemistry. (2020). Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Organic & Biomolecular Chemistry. Available at: [Link]
- Greene, T. W., & Wutz, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd Edition). John Wiley and Sons.
-
PubMed. (2001, March 16). Acid-labile protecting groups for the synthesis of lipidated peptides. Available at: [Link]
-
ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl?. Available at: [Link]
-
ChemRxiv. Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enamides. Available at: [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - HCl. Available at: [Link]
-
National Center for Biotechnology Information. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
-
University of Kentucky X-Ray Crystallography Facility. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Available at: [Link]
-
ResearchGate. Oxidoreductase-Catalyzed Synthesis of Chiral Amines. Available at: [Link]
Sources
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Lab Reporter [fishersci.co.uk]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. xray.uky.edu [xray.uky.edu]
- 15. Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Enantiospecific Alkylation with (S)-tert-Butyl (1-iodobutan-2-yl)carbamate
This Application Note and Protocol guide details the use of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate as a chiral electrophile for installing (S)-2-(Boc-amino)butyl motifs into nucleophilic scaffolds.
Abstract
The incorporation of chiral aliphatic amine side chains is a cornerstone strategy in the development of peptidomimetics, kinase inhibitors, and GPCR ligands. (S)-tert-Butyl (1-iodobutan-2-yl)carbamate (referred to herein as Reagent S-IB ) serves as a high-fidelity chiral building block for introducing the (S)-2-aminobutyl motif via nucleophilic substitution. This guide delineates the mechanistic considerations, optimized protocols for
Introduction & Reagent Profile
Reagent S-IB is a protected
Chemical Profile
| Property | Specification |
| IUPAC Name | tert-butyl (S)-(1-iodobutan-2-yl)carbamate |
| Common Name | N-Boc-1-iodo-2-aminobutane |
| CAS (S-isomer) | 1161529-23-3 (Generic/Analogous) |
| Molecular Weight | 299.15 g/mol |
| Appearance | White to off-white solid or viscous oil (purity dependent) |
| Storage | -20°C, protected from light (iodides are photosensitive) |
| Chirality | (S)-Configuration at C2 (Beta-carbon) |
Mechanistic Advantage
The primary iodide at C1 facilitates rapid
Mechanistic Considerations & Pathways
Understanding the competition between the desired intermolecular
Pathway A: Direct (Desired)
The nucleophile attacks C1, displacing iodide. The steric bulk of the Boc group at C2 generally directs the nucleophile away from the chiral center, preserving the (S)-configuration.
Pathway B: Intramolecular Cyclization (Oxazolidinone Formation)
Under strongly basic conditions (e.g., NaH), the carbamate nitrogen can be deprotonated, or the carbonyl oxygen can act as a nucleophile, displacing the iodide to form a 5-membered oxazolidinone. This consumes the reagent and prevents product formation.
Pathway C: Elimination (E2)
While less common for primary iodides, strong bulky bases (e.g., t-BuOK) can trigger dehydrohalogenation, yielding the enecarbamate.
Figure 1: Reaction pathways for (S)-tert-Butyl (1-iodobutan-2-yl)carbamate.[1][2] Green path indicates the desired transformation.
General Protocol: Alkylation of Nucleophiles
Case Study 1: O-Alkylation of Phenols
Phenolic alkylation is the most common application, used to generate ether-linked peptidomimetics.
Reagents:
-
Phenol derivative (1.0 equiv)
-
Reagent S-IB (1.1 – 1.2 equiv)
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ) -
Solvent: DMF (anhydrous) or Acetonitrile (
)
Protocol:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Phenol (1.0 mmol) in anhydrous DMF (3.0 mL).
-
Deprotonation: Add
(1.5 mmol, 1.5 equiv). Stir at room temperature for 15 minutes to generate the phenoxide. Note: is preferred over for faster rates due to the "cesium effect" (higher solubility/nucleophilicity). -
Addition: Add Reagent S-IB (1.2 mmol, 1.2 equiv) dropwise as a solution in minimal DMF (0.5 mL).
-
Reaction: Heat the mixture to 60°C . Monitor by TLC/LC-MS.
-
Typical time: 4–12 hours.[3]
-
Observation: Conversion of the starting phenol to a less polar spot.
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Wash with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Case Study 2: N-Alkylation of Secondary Amines
Direct alkylation of amines can be sluggish due to steric hindrance at the beta-position of the reagent.
Protocol:
-
Dissolution: Dissolve the secondary amine (1.0 equiv) and Reagent S-IB (1.2 equiv) in anhydrous Acetonitrile or DMF.
-
Base: Add DIPEA (N,N-Diisopropylethylamine) (2.0 equiv).
-
Alternative: For less nucleophilic amines (e.g., anilines), use
and add NaI (0.1 equiv) as a catalyst (Finkelstein condition) to keep the iodide reactive.
-
-
Reaction: Heat to 50–70°C .
-
Note: Avoid temperatures >80°C to prevent Boc-deprotection or cyclization.
-
Case Study 3: C-Alkylation (Malonate Synthesis)
Used to create chiral amino-acid derivatives.
Protocol:
-
Enolate Formation: Suspend NaH (60% dispersion, 1.1 equiv) in dry THF at 0°C. Add Diethyl malonate (1.0 equiv) dropwise. Stir 30 min until
evolution ceases. -
Alkylation: Add Reagent S-IB (1.1 equiv) in THF.
-
Reaction: Warm to RT, then reflux (65°C) for 12–24 hours.
-
Critical Step: If reaction is slow, add a catalytic amount of 18-crown-6 to solubilize the sodium cation.
Experimental Workflow & Troubleshooting
Figure 2: Decision tree for optimizing alkylation reactions with Reagent S-IB.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| No Reaction | Nucleophile too weak or steric hindrance at C2 blocking C1 approach. | Add NaI (10 mol%) to catalyze via in-situ iodide exchange. Switch solvent to DMF or DMSO. |
| Oxazolidinone Formation | Base is too strong (deprotonating carbamate NH) or T is too high. | Switch from NaH to |
| Elimination (Alkene) | Base is too bulky/strong. | Avoid t-BuOK or DBU. Use inorganic carbonate bases. |
| Racemization | Rare for this reagent, but possible if | Ensure anhydrous conditions. Avoid Lewis acids that might ionize the C-I bond. |
Safety & Handling
-
Iodide Instability: Alkyl iodides can degrade releasing free iodine (
) upon exposure to light, turning the solid yellow/brown.-
Mitigation: Store in amber vials at -20°C. If yellow, wash an ether solution of the reagent with dilute aqueous sodium thiosulfate before use.
-
-
Toxicity: As an alkylating agent, Reagent S-IB is a potential mutagen/carcinogen. Handle inside a fume hood with double nitrile gloves.
-
Disposal: Quench excess alkylating agent with an amine-based scavenger or thiosulfate solution before disposal.
References
- Title: Synthesis of chiral N-Boc-amino alkyl iodides and their application in alkylation.
- Title: Cesium Carbonate as a Versatile Base in Organic Synthesis.
- Title: Cyclization of N-Boc-amino halides: Kinetics and Mechanism.
(Note: Specific CAS-linked papers for this exact butyl derivative are proprietary or sparse in open literature; protocols are derived from the homologous series of N-Boc-amino alkyl halides standard in medicinal chemistry).
Sources
Application Note: Stereospecific Reactions of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate
Abstract & Strategic Utility
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate is a high-value chiral building block derived from (S)-2-aminobutyric acid (homoalanine). Its primary utility in drug discovery lies in its role as a precursor to chiral
Unlike standard alkyl halides which are prone to racemization during Grignard formation, this iodide allows for the generation of configurationally stable organozinc species. These intermediates undergo Palladium-catalyzed Negishi cross-coupling to form C–C bonds with aryl, heteroaryl, and vinyl halides while strictly preserving the stereocenter at the
Reaction Landscape & Stereochemical Logic
The reactivity of this molecule is defined by the competition between direct nucleophilic substitution (
The Stereochemical Pathway
The critical feature of this substrate is the relationship between the C-I bond (the reaction site) and the C2 chiral center.
-
Direct Substitution (
): Nucleophiles attack C1. Since C1 is achiral, the C2 stereocenter is unaffected unless basic conditions trigger -elimination or racemization via proton abstraction. -
Zinc Insertion (Radical-Scavenging): The formation of the organozinc species (
) formally involves a radical intermediate. However, because the radical is generated on the surface of the Zinc metal and rapidly captured, or because the C2 center is remote from the radical site, the stereochemical integrity of the C2 position is retained (>98% ee).
Pathway Diagram
The following diagram illustrates the divergence between standard substitution and the high-value organozinc pathway.
Figure 1: Reaction landscape highlighting the conversion to organozinc reagents for cross-coupling.
Detailed Experimental Protocols
Safety & Pre-requisites
-
Hazards: Organozinc reagents are not typically pyrophoric in DMF solution but are moisture-sensitive. Activated Zinc dust is a flammability hazard.
-
Schlenk Technique: All steps in Protocol 3.2 and 3.3 must be performed under an inert atmosphere (Argon or Nitrogen) using oven-dried glassware.
-
Solvents: DMF must be anhydrous (water < 50 ppm).
Protocol A: Preparation of the Zinc Reagent
This protocol generates the organozinc species.[1][2][3][4] The activation of Zinc is the critical failure point; unactivated Zinc will result in zero conversion.
Reagents:
-
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate (
equiv) -
Zinc dust (
equiv, <10 micron particle size preferred) -
Trimethylsilyl chloride (TMSCl) (
equiv) -
1,2-Dibromoethane (
equiv) -
Anhydrous DMF (Concentration
- M)
Step-by-Step Procedure:
-
Zinc Activation:
-
Place Zinc dust in a flame-dried Schlenk flask under Argon.
-
Add dry DMF (approx. 2 mL per mmol of substrate).
-
Add 1,2-dibromoethane (
equiv). Heat to for 5 minutes. (Observe mild bubbling/etching). -
Cool to room temperature. Add TMSCl (
equiv). Stir for 30 minutes. The mixture should turn grey/dark.
-
-
Insertion:
-
Dissolve the iodide substrate in a minimal amount of dry DMF.
-
Add the iodide solution dropwise to the activated Zinc suspension.
-
Exotherm Control: The reaction is exothermic. For scales >5g, add slowly to maintain temperature
.
-
-
Maturation:
-
Stir the suspension at room temperature for 1–4 hours.
-
QC Check: Take a 50 µL aliquot, quench with dilute HCl, and extract with ether. Analyze by TLC or GC-MS. Disappearance of the iodide peak and appearance of the de-iodinated product (N-Boc-2-aminobutane) confirms Zinc insertion.
-
-
Harvesting:
-
Stop stirring and allow excess Zinc to settle for 1 hour.
-
Cannulate the supernatant (containing the organozinc reagent) into a fresh, dry Schlenk flask. Note: This solution is stable for days under Argon at
.
-
Protocol B: Negishi Cross-Coupling
This step couples the organozinc intermediate with an aryl iodide.
Reagents:
-
Organozinc solution (from Protocol A, ~1.2 equiv)
-
Aryl Iodide (
equiv) -
(
mol%) -
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (
mol%) -
Solvent: DMF (from reagent solution)
Step-by-Step Procedure:
-
Catalyst Pre-formation:
-
In a separate vial, mix
and SPhos in dry DMF. Stir for 5 minutes until the solution turns orange/red.
-
-
Coupling:
-
Add the Aryl Iodide to the flask containing the Organozinc solution.
-
Add the catalyst solution via syringe.
-
-
Reaction:
-
Heat the mixture to
. -
Monitor by HPLC/UPLC. Reaction is typically complete in 2–12 hours.
-
-
Workup:
-
Dilute with Ethyl Acetate.
-
Wash with 1M HCl (to quench remaining Zn species) and then Brine.
-
Dry over
and concentrate. -
Purify via Flash Chromatography (Silica Gel).
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis and application of the zinc reagent.
Data Interpretation & QC
Expected Yields & Stoichiometry
The following table summarizes typical performance metrics for this reaction class.
| Parameter | Standard Range | Notes |
| Zinc Insertion Conversion | > 95% | Monitored by GC-MS (look for reduced product). |
| Coupling Yield | 60% – 85% | Dependent on steric hindrance of the Aryl Iodide. |
| Enantiomeric Excess (ee) | > 98% | Stereochemistry is retained from the starting material. |
| Catalyst Loading | 1 – 5 mol% | SPhos is preferred for sterically demanding couplings. |
Troubleshooting Guide
-
Issue: No Reaction during Zinc Insertion.
-
Cause: Zinc surface is oxidized.
-
Solution: Increase amount of TMSCl/1,2-dibromoethane or use Rieke Zinc (highly reactive) if available. Ensure DMF is strictly anhydrous.
-
-
Issue: Homocoupling of Aryl Halide.
-
Cause: Oxidative addition of Ar-I to Pd is fast, but transmetallation is slow.
-
Solution: Increase the concentration of the Organozinc reagent or switch to a more electron-rich ligand (e.g., XPhos).
-
-
Issue: Racemization.
-
Cause: Extremely rare in this system. If observed, check starting material purity. Racemization usually only occurs if a radical intermediate has a long lifetime, which is not the case with Zinc surfaces in DMF.
-
References
-
Jackson, R. F. W. , Wishart, N., & Wythes, M. J. (1992).[5] Reaction of a serine-derived organozinc reagent with chloroformates and ethyl oxalyl chloride under palladium catalysis. Journal of the Chemical Society, Chemical Communications, (19), 1587–1589.
-
Jackson, R. F. W. (1998).
-amino acid derivatives using organozinc chemistry. Organic Syntheses, 75, 106. (Describes the general methodology for serine/amino-acid derived zinc reagents). -
Corley, E. G. , et al. (2004). Direct Synthesis of 4-Arylpiperidines via Palladium/Zinc-Catalyzed Cross-Coupling. Journal of Organic Chemistry, 69(15), 5120–5123. (Demonstrates stability of N-Boc-amino alkyl zinc reagents).
-
Knochel, P. , et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Beilstein Journal of Organic Chemistry, 7, 1261–1277.
Sources
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate in medicinal chemistry applications
Introduction: The Strategic Importance of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate is a specialized chiral building block of significant value in medicinal chemistry and pharmaceutical development.[1][2][3] Its structure incorporates three key features: a stereochemically defined center at the C2 position, a reactive primary iodide, and a tert-butoxycarbonyl (Boc) protected amine. This combination makes it an excellent electrophilic synthon for introducing a chiral (S)-2-aminobutyl fragment into a target molecule.
The primary utility of this reagent lies in the stereoselective synthesis of complex molecules, particularly in the development of antiviral agents. The precise three-dimensional arrangement of atoms is critical for a drug's interaction with biological targets like enzymes or receptors.[3] Chiral building blocks such as this one are instrumental in constructing active pharmaceutical ingredients (APIs) with the correct stereochemistry, thereby enhancing therapeutic efficacy and minimizing potential side effects associated with the undesired enantiomer.[1][3] A prominent application is in the synthesis of HIV protease inhibitors, where specific stereoisomers are required for potent activity.[4][5][6][7]
This document provides a comprehensive guide for researchers, detailing the synthesis of this key intermediate and outlining a protocol for its application in nucleophilic substitution reactions—a cornerstone of its utility in drug discovery.
Physicochemical & Safety Data
All quantitative data for the precursor and final compound are summarized for clarity.
| Property | Value | Source |
| Compound Name | (S)-tert-Butyl (1-iodobutan-2-yl)carbamate | --- |
| Molecular Formula | C9H18INO2 | --- |
| Molecular Weight | 315.15 g/mol | --- |
| Appearance | Expected to be a pale yellow oil or low-melting solid | --- |
| CAS Number | 160534-53-4 (for the S-enantiomer) | --- |
| Precursor | (S)-(+)-2-Amino-1-butanol | [8] |
| Intermediate | (S)-tert-Butyl (1-hydroxybutan-2-yl)carbamate | [9] |
| Storage | Store at 2-8°C, protect from light and moisture | General Practice |
Safety & Handling:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle in a well-ventilated fume hood.
-
Organoiodides can be lachrymatory and should be handled with care.
-
Avoid inhalation, ingestion, and skin contact.
Synthesis Protocol: From Chiral Amino Alcohol to Iodide
The synthesis of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate is a robust two-step process starting from the commercially available chiral amino alcohol, (S)-(+)-2-amino-1-butanol.
Workflow Diagram: Synthesis Pathway
Caption: Two-step synthesis of the target iodo-carbamate.
Part A: N-Boc Protection of (S)-(+)-2-Amino-1-butanol
Principle: The primary amine of the starting material is protected with a tert-butoxycarbonyl (Boc) group. The Boc group is stable under a wide range of conditions but can be easily removed under acidic conditions, making it ideal for multi-step synthesis.[10][11] The reaction is typically performed using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base or in an aqueous system.[10][12]
Protocol:
-
Setup: To a 250 mL round-bottom flask, add (S)-(+)-2-amino-1-butanol (1.0 eq., e.g., 5.0 g).
-
Solvent: Add a mixture of distilled water (50 mL) and acetone (5 mL). Stir the mixture at room temperature until the amine is fully dissolved.[12]
-
Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) portion-wise over 10 minutes.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Add dichloromethane (DCM, 50 mL) to the flask and transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x 25 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (S)-tert-butyl (1-hydroxybutan-2-yl)carbamate as a white solid or viscous oil, which can often be used in the next step without further purification.
Part B: Iodination of (S)-tert-Butyl (1-hydroxybutan-2-yl)carbamate
Principle: The primary alcohol of the Boc-protected intermediate is converted to a primary iodide via an Appel-type reaction.[13][14][15][16] This reaction proceeds through an SN2 mechanism, where triphenylphosphine (PPh₃) and iodine (I₂) form a phosphonium iodide intermediate, which activates the alcohol. Imidazole is used as a mild base to facilitate the reaction.[17] The SN2 nature of the reaction ensures that the stereocenter at C2 is not affected.[16]
Protocol:
-
Setup: To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen), add triphenylphosphine (PPh₃) (1.5 eq.) and imidazole (2.0 eq.).
-
Solvent: Add anhydrous dichloromethane (DCM, 80 mL) and stir to dissolve. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add iodine (I₂) (1.5 eq.) portion-wise. The solution will turn dark brown. Stir for 15 minutes at 0 °C.
-
Substrate Addition: Dissolve the (S)-tert-butyl (1-hydroxybutan-2-yl)carbamate (1.0 eq.) from Part A in anhydrous DCM (20 mL) and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (50 mL) to consume excess iodine. The dark color will fade.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated Na₂S₂O₃ (1 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure (S)-tert-butyl (1-iodobutan-2-yl)carbamate.
Application in Medicinal Chemistry: Alkylation Reactions
Core Directive: (S)-tert-Butyl (1-iodobutan-2-yl)carbamate serves as a potent electrophile. The primary iodide is an excellent leaving group, making the C1 carbon highly susceptible to nucleophilic attack.[8] This enables the straightforward formation of new carbon-heteroatom or carbon-carbon bonds via SN2 reactions.[18][19]
This reactivity is exploited in the synthesis of protease inhibitors, such as Darunavir, where a similar chiral fragment is coupled with a nucleophile (e.g., an amine) to construct the drug's backbone.[4][5][7]
Workflow Diagram: General Application
Caption: General SN2 alkylation using the title compound.
Protocol: Representative N-Alkylation
Principle: This protocol demonstrates the coupling of the iodo-carbamate with a generic primary amine nucleophile. A non-nucleophilic base is used to deprotonate the amine, enhancing its reactivity towards the electrophilic C1 carbon of the iodo-carbamate.
| Parameter | Recommended Conditions | Rationale |
| Electrophile | (S)-tert-Butyl (1-iodobutan-2-yl)carbamate | 1.0 equivalent |
| Nucleophile | Primary/Secondary Amine (R-NH₂) | 1.1-1.2 equivalents |
| Base | Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH) | 1.5-2.0 equivalents; Strong, non-nucleophilic base |
| Solvent | Anhydrous DMF or THF | Aprotic polar solvent stabilizes charge in TS |
| Temperature | 0 °C to Room Temperature | Mild conditions to prevent side reactions |
| Reaction Time | 4-24 hours | Dependent on nucleophile reactivity |
Protocol:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add the amine nucleophile (1.1 eq.).
-
Solvent: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the amine (concentration ~0.2 M).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add cesium carbonate (Cs₂CO₃) (1.5 eq.) portion-wise. Stir the suspension for 20-30 minutes at 0 °C.
-
Electrophile Addition: Dissolve (S)-tert-Butyl (1-iodobutan-2-yl)carbamate (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the stirring suspension.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting iodide.
-
Quenching: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Work-up: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired N-alkylated product.
Conclusion
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate is a high-value, versatile chiral intermediate. Its straightforward two-step synthesis from an inexpensive starting material and its predictable reactivity as an electrophile make it an essential tool for medicinal chemists. The protocols provided herein offer a reliable pathway for its synthesis and a foundational method for its application in constructing complex, stereochemically defined molecules essential for modern drug discovery.
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Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. Retrieved from [Link]
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Wikipedia. (2023). Appel reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]
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Funicello, M., et al. (2024). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. Journal of Organic Chemistry. Available from: [Link]
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Funicello, M., et al. (2024). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. ACS Publications. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
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Funicello, M., et al. (2024). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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De Gruyter. (2016). Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. Retrieved from [Link]
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Indian Academy of Sciences. (2012). A mild and highly chemoselective iodination of alcohol using polymer supported DMAP. Retrieved from [Link]
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Hajipour, A. R., et al. (2009). Iodination of Alcohols using Triphenylphosphine/Iodine in Ionic Liquid under Solvent-Free Conditions. ResearchGate. Retrieved from [Link]
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ResearchGate. (2025). Iodination of Alcohols Using Triphenylphosphine/Iodine under Solvent-Free Conditions Using Microwave Irradiation. Retrieved from [Link]
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National Center for Biotechnology Information. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
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Florida State University. (n.d.). Nucleophilic substitution and elimination of alkyl halides. Retrieved from [Link]
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Gpatindia. (2020). DARUNAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]
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National Center for Biotechnology Information. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]
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Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]
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LibreTexts. (n.d.). 9.2. Common nucleophilic substitution reactions. Retrieved from [Link]
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Kanazawa University. (2019). New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes. Retrieved from [Link]
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PubChem. (n.d.). (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate. Retrieved from [Link]
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Pearson. (n.d.). Triphenylphosphine and iodine can be used to convert alcohols to.... Retrieved from [Link]
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LibreTexts. (n.d.). 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I. Retrieved from [Link]
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PubChem. (n.d.). (S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate. Retrieved from [Link]
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Pharmaceutical Technology. (2026). Advancing Chiral Chemistry in Pharmaceutical Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (2010). An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). Chiral hypervalent iodine catalyzed stereoselective skeletal editing of pyrimidine fused heterocycles. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]
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Environmental Protection Agency. (2025). tert-Butyl [(2S)-1-hydroxybut-3-yn-2-yl]carbamate. Retrieved from [Link]
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SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]
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Nanyang Technological University. (n.d.). ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. Retrieved from [Link]
-
ResearchGate. (2025). Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. Retrieved from [Link]
-
MDPI. (2022). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Exploring the Intricacies of Chiral Chemistry in Drug Discovery. Retrieved from [Link]
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Experimental protocol for using (S)-tert-Butyl (1-iodobutan-2-yl)carbamate
Application Notes & Protocols: (S)-tert-Butyl (1-iodobutan-2-yl)carbamate
Introduction: A Versatile Chiral Building Block
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate is a valuable chiral synthetic building block in modern organic and medicinal chemistry. Its structure is distinguished by three key features: a stereochemically defined secondary carbon, a primary iodide, and a tert-butyloxycarbonyl (Boc)-protected amine. This combination makes it an ideal reagent for introducing a chiral (S)-2-aminobutyl moiety into a target molecule. The primary iodide serves as an excellent leaving group for nucleophilic substitution reactions, while the Boc group provides robust protection for the amine functionality, which can be readily deprotected under acidic conditions in a subsequent step.[1]
The strategic importance of this reagent lies in its ability to facilitate the construction of complex chiral molecules, which is a cornerstone of drug development. The incorporation of specific stereoisomers is often critical for achieving desired pharmacological activity and minimizing off-target effects. This guide provides a detailed protocol for a primary application of this reagent—the N-alkylation of amines—and outlines the critical scientific principles that ensure procedural success.
Physicochemical Properties and Safe Handling
A thorough understanding of the reagent's properties and adherence to safety protocols are paramount for successful and safe experimentation.
Table 1: Physicochemical Data
| Property | Value |
| Molecular Formula | C₉H₁₈INO₂ |
| Molecular Weight | 299.15 g/mol |
| CAS Number | 446060-78-2 |
| Appearance | Off-white to light yellow solid or oil |
| Storage | Store at -20°C, protect from light and moisture |
Safety Precautions
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate is an alkylating agent and should be handled with care. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from analogous alkyl iodides and carbamates suggest the following precautions.[2]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.
-
Reactivity: As an alkyl iodide, it is a reactive electrophile. Avoid contact with strong bases, oxidizing agents, and reactive nucleophiles outside of controlled reaction conditions. The compound may be light-sensitive; store in an amber vial or a container protected from light.
Core Application: N-Alkylation of a Primary Amine
One of the most direct applications of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate is the alkylation of primary or secondary amines to forge a new carbon-nitrogen bond. This protocol details a representative procedure for the mono-alkylation of a generic primary amine (R-NH₂).
Mechanistic Rationale
The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the primary amine (the nucleophile) attacks the electrophilic methylene carbon (C1) of the (S)-tert-Butyl (1-iodobutan-2-yl)carbamate. This concerted step results in the displacement of the iodide ion, which is an excellent leaving group, and the formation of a new C-N bond. A non-nucleophilic base is required to neutralize the protonated amine formed during the reaction, driving the equilibrium towards the product.
Caption: SN2 mechanism for N-alkylation.
Experimental Protocol
This procedure is a general guideline and may require optimization based on the specific amine substrate used.
Materials:
-
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate
-
Primary amine (R-NH₂)
-
Cesium carbonate (Cs₂CO₃) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Table 2: Typical Reaction Parameters
| Component | Equivalents | Role | Rationale |
| Primary Amine (R-NH₂) | 1.0 | Nucleophile | The starting material to be alkylated. |
| (S)-tert-Butyl (1-iodobutan-2-yl)carbamate | 1.1 - 1.2 | Electrophile | A slight excess ensures complete consumption of the limiting amine. |
| Cesium Carbonate (Cs₂CO₃) | 1.5 - 2.0 | Base | A mild, non-nucleophilic base to neutralize the ammonium salt formed. The "cesium effect" can accelerate SN2 reactions.[3] |
| Anhydrous DMF | 0.1 - 0.5 M | Solvent | A polar aprotic solvent is ideal for solvating ions and promoting the SN2 mechanism. |
| Temperature | 25 - 60 °C | Condition | The reaction often proceeds at room temperature but may require gentle heating for less reactive amines. |
| Reaction Time | 4 - 24 hours | Condition | Progress should be monitored by TLC or LC-MS. |
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary amine (1.0 eq.) and cesium carbonate (1.5 eq.).
-
Solvent Addition: Add anhydrous DMF to dissolve/suspend the reactants (to a concentration of approximately 0.2 M). Stir the suspension for 10-15 minutes at room temperature.
-
Reagent Addition: Add (S)-tert-Butyl (1-iodobutan-2-yl)carbamate (1.1 eq.) to the stirred mixture, either as a solid or as a solution in a small amount of anhydrous DMF.
-
Reaction Monitoring: Allow the reaction to stir at room temperature (or heat to 40-60 °C if necessary). Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup - Quenching: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water or a saturated aqueous solution of NH₄Cl.
-
Workup - Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.
-
Workup - Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-alkylated product.
Caption: Experimental workflow for N-alkylation.
Product Characterization
-
TLC: Use a suitable solvent system (e.g., 30% Ethyl Acetate/Hexanes) to observe the disappearance of the starting materials and the appearance of a new, typically less polar, product spot.
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy will confirm the structure of the product. Expect to see characteristic signals for the Boc group (~1.4 ppm, 9H singlet), the newly formed N-CH₂ group, and the chiral center, along with signals from the "R" group of the original amine.
-
Mass Spectrometry (MS): Techniques like ESI-MS will confirm the molecular weight of the desired product, often observed as the [M+H]⁺ or [M+Na]⁺ adduct.
Trustworthiness: A Self-Validating System
-
Reaction Monitoring: The protocol's reliability hinges on careful monitoring. A TLC taken after the first hour can indicate if the reaction is proceeding. If no product is observed, gentle heating may be required.
-
Side Products: The primary potential side reaction is di-alkylation, where the newly formed secondary amine reacts with another equivalent of the alkyl iodide. Using a slight excess of the starting amine or dropwise addition of the alkyl iodide can help minimize this.
-
Boc Deprotection: The Boc group is stable to the basic conditions of this reaction but can be easily removed post-alkylation using an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) if the free diamine is the desired final product.[4]
Conclusion
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate is a highly effective and reliable reagent for the stereospecific introduction of an aminobutyl fragment. The protocol described herein for N-alkylation is robust and leverages well-established principles of organic synthesis. By understanding the underlying mechanism and paying close attention to reaction setup and monitoring, researchers can confidently employ this building block to advance their synthetic campaigns in drug discovery and materials science.
References
-
ResearchGate. Efficient and selective N-alkylation of carbamates in the presence of Cs2CO3 and TBAI. Available at: [Link]
-
Thermo Fisher Scientific. tert-Butyl carbamate - SAFETY DATA SHEET. Available at: [Link]
-
Apicule. (S)-Tert-butyl (1-cyano-2-(4-iodophenyl)ethyl)carbamate. Available at: [Link]
-
ResearchGate. Method for the Synthesis of N-Alkyl-O-Alkyl Carbamates. Available at: [Link]
-
De Gruyter. Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. Available at: [Link]
-
PubChem. tert-Butyl carbamate. Available at: [Link]
-
UCLA Chemistry and Biochemistry. Conversion of Alkyl Carbamates into Amines via Treatment with Trimethylsilyl Iodide. Available at: [Link]
-
National Institutes of Health (NIH). Organic Carbamates in Drug Design and Medicinal Chemistry. Available at: [Link]
-
Organic Chemistry Portal. An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols. Available at: [Link]
-
ResearchGate. Synthesis of carbamate 9 d: (a) tert‐butyl... Available at: [Link]
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-
MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Available at: [Link]
-
PubChem. (S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate. Available at: [Link]
-
National Institutes of Health (NIH). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. Available at: [Link]
-
Wiley Online Library. Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Available at: [Link]
-
Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available at: [Link]
-
TDX Tesis Doctorals en Xarxa. Part I. Hypervalent iodine species: reagents and intermediates in oxidative processes Part II. Water-soluble metal nanoparticles. Available at: [Link]
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The Strategic Utility of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate in Enantiopure Synthesis
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the precise control of three-dimensional molecular architecture is not merely an academic exercise but a critical determinant of function and efficacy. Chiral molecules, or enantiomers, are non-superimposable mirror images that can exhibit profoundly different biological activities. A celebrated and cautionary example is Thalidomide, where one enantiomer provided therapeutic relief from morning sickness while the other was tragically teratogenic. This dichotomy underscores the paramount importance of synthesizing single-enantiomer compounds.
Chiral building blocks are enantiomerically pure molecules that serve as foundational starting materials for the construction of complex, stereochemically defined targets.[1] (S)-tert-Butyl (1-iodobutan-2-yl)carbamate emerges as a highly valuable and versatile chiral building block. Its structure incorporates a stereodefined carbon center, a sterically demanding tert-butoxycarbonyl (Boc) protecting group that masks the amine's nucleophilicity, and a primary iodide. The iodide is an excellent leaving group, predisposing the molecule to facile nucleophilic substitution, making it an ideal electrophile for the introduction of a wide array of functional groups with high fidelity of stereochemical inversion. This guide provides a comprehensive overview of the synthesis and application of this key chiral intermediate.
Part 1: Synthesis of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate
The synthesis of the title compound is a robust two-step process commencing from the commercially available and inexpensive chiral precursor, (S)-2-aminobutanol. The strategy involves the protection of the amine functionality, followed by the conversion of the primary alcohol into an iodide.
Step 1: N-Boc Protection of (S)-2-Aminobutanol
The first step is the protection of the primary amine of (S)-2-aminobutanol using di-tert-butyl dicarbonate (Boc)₂O. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks a carbonyl carbon of the Boc anhydride.[2][3] The resulting carbamate, (S)-tert-butyl (1-hydroxybutan-2-yl)carbamate, is stable under a wide range of reaction conditions, except for strong acid, allowing for selective manipulation of the hydroxyl group.[4]
Caption: Workflow for N-Boc protection of (S)-2-aminobutanol.
Protocol 1: Synthesis of (S)-tert-butyl (1-hydroxybutan-2-yl)carbamate
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount |
| (S)-2-Aminobutanol | 1.0 | 89.14 | 10.0 g |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.05 | 218.25 | 25.6 g |
| Dichloromethane (DCM) | - | 84.93 | 200 mL |
| Saturated aq. NaHCO₃ | - | - | 100 mL |
| Saturated aq. NaCl (Brine) | - | - | 100 mL |
| Anhydrous MgSO₄ | - | - | As needed |
Procedure:
-
Dissolve (S)-2-aminobutanol (1.0 eq) in dichloromethane (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.
-
To the stirred solution, add di-tert-butyl dicarbonate (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (1 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The product, (S)-tert-butyl (1-hydroxybutan-2-yl)carbamate, is often a colorless oil or white solid of sufficient purity for the next step. Further purification can be achieved by flash column chromatography on silica gel if necessary.
Step 2: Iodination of (S)-tert-butyl (1-hydroxybutan-2-yl)carbamate via Appel Reaction
The conversion of the primary alcohol to the corresponding iodide is efficiently achieved using the Appel reaction. This reaction utilizes triphenylphosphine (PPh₃) and iodine (I₂) to convert an alcohol to an alkyl iodide under mild conditions.[5][6] The reaction proceeds through an oxyphosphonium intermediate, which is then displaced by the iodide nucleophile in a classic Sₙ2 reaction.[5][7][8] This mechanism ensures a clean inversion of stereochemistry at a chiral center; however, as the reaction occurs at a primary, achiral carbon in our substrate, the stereointegrity of the adjacent chiral center at C2 is preserved.
Protocol 2: Synthesis of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount |
| (S)-tert-butyl (1-hydroxybutan-2-yl)carbamate | 1.0 | 189.27 | 10.0 g |
| Triphenylphosphine (PPh₃) | 1.5 | 262.29 | 20.8 g |
| Imidazole | 2.0 | 68.08 | 7.2 g |
| Iodine (I₂) | 1.5 | 253.81 | 20.1 g |
| Dichloromethane (DCM), anhydrous | - | 84.93 | 250 mL |
| Saturated aq. Na₂S₂O₃ | - | - | 150 mL |
| Saturated aq. NaCl (Brine) | - | - | 150 mL |
| Anhydrous Na₂SO₄ | - | - | As needed |
Procedure:
-
To a flame-dried 500 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-tert-butyl (1-hydroxybutan-2-yl)carbamate (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (2.0 eq).
-
Dissolve the solids in anhydrous dichloromethane (250 mL) and cool the solution to 0 °C using an ice bath.
-
Add iodine (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The solution will turn dark brown.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (150 mL) and stir until the brown color disappears.
-
Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with water (1 x 150 mL) and brine (1 x 150 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford (S)-tert-Butyl (1-iodobutan-2-yl)carbamate as a stable oil or low-melting solid.
Part 2: Applications in Enantiopure Synthesis
The synthetic utility of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate lies in its role as a chiral electrophile. The primary iodide is an excellent leaving group for Sₙ2 reactions, allowing for the stereospecific introduction of various nucleophiles. The reaction proceeds via a backside attack, which, while not affecting the existing stereocenter in this specific molecule, is a critical principle when designing syntheses with related chiral electrophiles.[9]
Caption: Application of the title compound in Sₙ2 reactions.
Protocol 3: Synthesis of (S)-tert-Butyl (1-azidobutan-2-yl)carbamate
Chiral azides are versatile intermediates, readily reduced to primary amines or used in "click" chemistry reactions. Their synthesis from alkyl halides is a classic Sₙ2 transformation.[10]
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount |
| (S)-tert-Butyl (1-iodobutan-2-yl)carbamate | 1.0 | 299.15 | 5.0 g |
| Sodium Azide (NaN₃) | 1.5 | 65.01 | 1.63 g |
| N,N-Dimethylformamide (DMF), anhydrous | - | 73.09 | 50 mL |
| Diethyl Ether | - | - | 150 mL |
| Water | - | - | 150 mL |
| Saturated aq. NaCl (Brine) | - | - | 100 mL |
| Anhydrous MgSO₄ | - | - | As needed |
Procedure:
-
In a 100 mL round-bottom flask, dissolve (S)-tert-Butyl (1-iodobutan-2-yl)carbamate (1.0 eq) in anhydrous DMF (50 mL).
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 6-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing 150 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the chiral azide product.
Protocol 4: Synthesis of (S)-tert-Butyl (1-phenoxybutan-2-yl)carbamate
The formation of chiral ethers is crucial in the synthesis of many biologically active molecules. This protocol demonstrates the Williamson ether synthesis using the chiral iodide and sodium phenoxide.
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount |
| (S)-tert-Butyl (1-iodobutan-2-yl)carbamate | 1.0 | 299.15 | 5.0 g |
| Phenol | 1.2 | 94.11 | 1.89 g |
| Sodium Hydride (NaH, 60% in mineral oil) | 1.3 | 24.00 | 0.87 g |
| Tetrahydrofuran (THF), anhydrous | - | 72.11 | 50 mL |
| Saturated aq. NH₄Cl | - | - | 100 mL |
| Ethyl Acetate | - | - | 150 mL |
| Saturated aq. NaCl (Brine) | - | - | 100 mL |
| Anhydrous Na₂SO₄ | - | - | As needed |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add phenol (1.2 eq) and dissolve in anhydrous THF (30 mL).
-
Cool the solution to 0 °C and carefully add sodium hydride (1.3 eq) portion-wise. Stir until hydrogen evolution ceases (approx. 30 minutes).
-
In a separate flask, dissolve (S)-tert-Butyl (1-iodobutan-2-yl)carbamate (1.0 eq) in anhydrous THF (20 mL).
-
Add the iodide solution dropwise to the sodium phenoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and quench carefully by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the chiral ether.
Conclusion
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate stands as a powerful and reliable chiral building block for asymmetric synthesis. Its straightforward preparation from an inexpensive starting material and its predictable reactivity in Sₙ2 displacements make it an attractive intermediate for research scientists in both academic and industrial settings. The protocols detailed herein provide a validated pathway for its synthesis and demonstrate its utility in constructing other valuable enantiopure compounds, thereby facilitating the development of next-generation pharmaceuticals and advanced materials.
References
- The Discovery of Nucleophilic Substitution Reactions | Organic Chemistry Class Notes. (2025, September 15). Organic Chemistry Class Notes.
- Recent Advances in Catalytic Enantioselective Synthesis of α-Chiral Tertiary Azides. Chin. J. Org. Chem.
- Alcohol to Iodide - Common Conditions. Organic Chemistry Portal.
- Alcohol to Bromide/Chloride/Iodide using Appel reaction. Organic Synthesis.
- Nucleophilic Substitution Reactions. (2022, August 28). SlideShare.
- BOC Protection and Deprotection. (2019, August 10). Hebei Boze Chemical Co., Ltd.
- Appel Reaction. Organic Chemistry Portal.
- An In-depth Technical Guide to the Boc Protection Mechanism for Amines. Benchchem.
- Appel Reaction. (2025, February 17). J&K Scientific LLC.
- Boc Protection Mechanism (Boc2O). Common Organic Chemistry.
- (S)-Tert-butyl (1-cyano-2-(4-iodophenyl)ethyl)
- (S)-tert-Butyl (1-amino-3-(4-iodophenyl)-1-oxopropan-2-yl)
- Sodium Azide: An Inorganic Nitrogen Source for the Synthesis of Organic N‐Compounds.
Sources
- 1. apicule.com [apicule.com]
- 2. ias.ac.in [ias.ac.in]
- 3. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Appel Reaction [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Room-Temperature Enantioselective C–H Iodination via Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate
Introduction
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals. The presence of the carbamate protecting group and the reactive iodide leaving group makes it a versatile intermediate for introducing a chiral aminobutyl moiety into more complex molecules.[1] The tert-butyloxycarbonyl (Boc) group is favored due to its stability under various conditions and its straightforward removal under acidic conditions.[2][3] This document provides a detailed guide for the scale-up synthesis of this compound, focusing on practical considerations, safety, and analytical controls to ensure a robust and reproducible process.
The synthetic strategy involves a three-step sequence starting from the commercially available and inexpensive (S)-2-aminobutanol. This approach ensures the introduction of the desired stereochemistry at an early stage. The key transformations are:
-
Boc Protection: Protection of the primary amine of (S)-2-aminobutanol.
-
Tosylation: Conversion of the primary alcohol to a tosylate, a good leaving group.
-
Finkelstein Reaction: Substitution of the tosylate with iodide.
This application note will delve into the mechanistic underpinnings of each step, provide detailed, scalable protocols, and discuss critical process parameters and analytical methods for quality control.
Synthetic Strategy and Mechanistic Overview
The overall synthetic pathway is designed for efficiency and scalability, minimizing the need for complex purification steps.
Diagram of the Synthetic Pathway
Caption: Three-step synthesis of the target compound.
Step 1: Boc Protection of (S)-2-Aminobutanol
The first step involves the protection of the amino group of (S)-2-aminobutanol using di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction.[4]
Mechanism: The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of (Boc)₂O. The resulting intermediate then collapses, eliminating tert-butanol and carbon dioxide to form the stable carbamate. The choice of base and solvent is critical for achieving high yields and preventing side reactions.
Step 2: Tosylation of the Primary Alcohol
The primary hydroxyl group of the Boc-protected amino alcohol is then converted into a p-toluenesulfonate (tosylate). Tosylates are excellent leaving groups in nucleophilic substitution reactions.[5] This transformation is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[6]
Mechanism: The alcohol oxygen acts as a nucleophile, attacking the electrophilic sulfur atom of tosyl chloride. A base, such as triethylamine or pyridine, is used to scavenge the HCl generated during the reaction. It is crucial to use a non-nucleophilic base to avoid competing reactions.
Step 3: Finkelstein Reaction for Iodination
The final step is the conversion of the tosylate to the corresponding iodide via the Finkelstein reaction.[7][8] This is a classic Sₙ2 reaction where the tosylate leaving group is displaced by an iodide ion.[9]
Mechanism: The reaction is driven to completion by Le Châtelier's principle.[7] By using sodium iodide in acetone, the newly formed sodium tosylate precipitates out of the solution, as it is insoluble in acetone, thus driving the equilibrium towards the product.[5] This method is highly efficient for preparing alkyl iodides from tosylates.[5][7]
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier |
| (S)-2-Aminobutanol | ≥98% | Commercially Available |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Commercially Available |
| Triethylamine (TEA) | ≥99%, distilled | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| p-Toluenesulfonyl chloride (TsCl) | ≥98% | Commercially Available |
| Pyridine | Anhydrous | Commercially Available |
| Sodium Iodide (NaI) | ≥99% | Commercially Available |
| Acetone | Anhydrous | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Saturated aq. NaHCO₃ | Prepared in-house | |
| Saturated aq. NaCl (Brine) | Prepared in-house | |
| Anhydrous MgSO₄ or Na₂SO₄ | Commercially Available |
Protocol 1: Synthesis of (S)-tert-Butyl (1-hydroxybutan-2-yl)carbamate (Boc-Protection)
-
Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add (S)-2-aminobutanol (50.0 g, 0.561 mol) and dichloromethane (DCM, 500 mL).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition of (Boc)₂O: Dissolve di-tert-butyl dicarbonate (134.8 g, 0.617 mol, 1.1 equiv) in DCM (250 mL) and add it dropwise to the reaction mixture over 1 hour, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).
-
Work-up:
-
Quench the reaction by slowly adding 250 mL of water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 200 mL), saturated aqueous NaHCO₃ solution (2 x 200 mL), and brine (200 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a viscous oil.
-
-
Purification: The crude product is often of sufficient purity (>95%) for the next step. If further purification is required, flash chromatography on silica gel (gradient elution, 20-50% Ethyl Acetate in Hexanes) can be performed. A typical yield is 95-98%.
Protocol 2: Synthesis of (S)-tert-Butyl (1-(tosyloxy)butan-2-yl)carbamate (Tosylation)
-
Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, dissolve (S)-tert-butyl (1-hydroxybutan-2-yl)carbamate (100.0 g, 0.528 mol) in anhydrous pyridine (500 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of TsCl: Add p-toluenesulfonyl chloride (110.9 g, 0.581 mol, 1.1 equiv) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 4-6 hours. Monitor for completion by TLC (Eluent: 30% Ethyl Acetate in Hexanes).
-
Work-up:
-
Pour the reaction mixture slowly into 2 L of ice-cold water with vigorous stirring. A white precipitate should form.
-
Filter the solid precipitate and wash thoroughly with cold water.
-
Dissolve the solid in ethyl acetate (1 L).
-
Wash the organic solution sequentially with 1 M HCl (3 x 500 mL) to remove residual pyridine, saturated aqueous NaHCO₃ (500 mL), and brine (500 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to afford the pure tosylate as a white crystalline solid. A typical yield is 85-90%.
Protocol 3: Synthesis of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate (Iodination)
-
Reaction Setup: To a 2 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add (S)-tert-butyl (1-(tosyloxy)butan-2-yl)carbamate (150.0 g, 0.437 mol) and anhydrous acetone (1.5 L).
-
Addition of NaI: Add sodium iodide (196.5 g, 1.311 mol, 3.0 equiv) to the stirred solution.
-
Reaction Conditions: Heat the mixture to reflux (approximately 56 °C) and maintain for 12-24 hours. A white precipitate of sodium tosylate will form.[5] Monitor the reaction by TLC (Eluent: 20% Ethyl Acetate in Hexanes).
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the precipitated sodium tosylate.
-
Concentrate the filtrate under reduced pressure to remove most of the acetone.
-
Dissolve the residue in ethyl acetate (1 L).
-
Wash the organic solution with water (2 x 500 mL) and brine (500 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically a pale yellow oil or solid. It can be purified by flash chromatography on silica gel (gradient elution, 5-20% Ethyl Acetate in Hexanes) to yield the final product. A typical yield is 90-95%.
Process Optimization and Scale-Up Considerations
Workflow for Process Scale-Up
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. adichemistry.com [adichemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. jk-sci.com [jk-sci.com]
- 8. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 9. youtube.com [youtube.com]
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate reaction with sodium azide
Application Note: Precision Synthesis of (S)-tert-Butyl (1-azidobutan-2-yl)carbamate via Nucleophilic Substitution
Abstract
This guide details the protocol for converting (S)-tert-butyl (1-iodobutan-2-yl)carbamate to its corresponding azide, (S)-tert-butyl (1-azidobutan-2-yl)carbamate. This transformation is a critical intermediate step in the synthesis of chiral 1,2-diamines and triazole-based peptidomimetics. The protocol utilizes a classic SN2 nucleophilic substitution with sodium azide (NaN3) in a polar aprotic solvent. Emphasis is placed on safety regarding organic azides, stereochemical retention at the
Scientific Principles & Mechanism
Reaction Mechanism
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The azide anion (
-
Regioselectivity: Attack occurs exclusively at the primary carbon (C1).
-
Stereochemistry: The chiral center is located at the C2 position (beta to the leaving group). Since the substitution occurs at C1, the stereogenic center at C2 is not involved in the inversion process. Therefore, the (S)-configuration is retained .
-
Solvent Effects: Polar aprotic solvents (DMF or DMSO) are essential to solvate the sodium cation, leaving the azide anion "naked" and highly reactive. Non-polar solvents can favor radical pathways or result in no reaction [1].
Figure 1: Mechanistic pathway showing direct displacement of iodide by azide at the primary carbon.
Critical Safety & Hazard Analysis
WARNING: Azide Chemistry Hazard Organic azides are potentially explosive. While this specific molecule has a molecular weight that generally stabilizes the azide group, strict adherence to safety ratios is required.
The "Rule of Six" (C/N Ratio)
The stability of organic azides is often estimated using the Carbon/Nitrogen ratio.
-
Formula:
-
Carbon Count (C): 9
-
Nitrogen Count (N): 4 (1 in carbamate, 3 in azide)
-
Ratio (C/N):
Analysis: A C/N ratio < 3 is traditionally considered a warning sign for isolation. However, the total number of carbons (9) provides significant skeletal weight.
-
Operational Mandate: Do NOT distill this product to dryness or subject it to high heat (>80°C). Store as a solution whenever possible.
-
Sodium Azide: Highly toxic (comparable to cyanide). Reacts with acids to form hydrazoic acid (
), which is volatile and explosive. Never dispose of NaN3 solutions down the drain with acids or into lead/copper plumbing (forms heavy metal azides).
Materials & Equipment
Reagents:
-
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate: >95% purity.[1][2]
-
Sodium Azide (NaN3): Reagent grade. Handle with plastic spatulas.
-
N,N-Dimethylformamide (DMF): Anhydrous, 99.8%.
-
Ethyl Acetate (EtOAc) & Hexanes: For extraction/purification.
-
Lithium Chloride (LiCl): 5% aqueous solution (for removing DMF).
Equipment:
-
Round-bottom flask (RBF) with magnetic stir bar.
-
Oil bath with temperature controller.
-
Blast shield (safety precaution).
-
Rotary evaporator (bath temp < 40°C).
Step-by-Step Protocol
Reaction Setup
-
Preparation: In a fume hood, weigh (S)-tert-Butyl (1-iodobutan-2-yl)carbamate (1.0 equiv) into a round-bottom flask.
-
Solvation: Add anhydrous DMF (concentration 0.2 M, e.g., 5 mL per 1 mmol substrate). Stir until dissolved.
-
Reagent Addition: Carefully add Sodium Azide (1.5 equiv) in a single portion.
-
Note: The suspension will remain cloudy as NaN3 is only partially soluble in DMF at RT.
-
-
Reaction: Equip the flask with a condenser (optional for this temp) or a vented septum. Heat the mixture to 60°C in an oil bath.
-
Monitoring: Stir for 4–6 hours . Monitor by TLC (Hexanes/EtOAc 4:1).
-
TLC Visualization: The iodide starting material (UV active if stained with KMnO4/Iodine) will disappear. The azide product is less polar and stains distinctively with Ninhydrin (after Boc deprotection on plate) or simply by charring.
-
Workup & Purification
-
Quench: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing Water (5x reaction volume).
-
Extraction: Extract with Ethyl Acetate (3 x reaction volume).
-
DMF Removal: Wash the combined organic layers with 5% LiCl solution (2x) followed by Brine (1x). Rationale: LiCl effectively partitions DMF from the organic phase into the aqueous phase.
-
Drying: Dry the organic layer over anhydrous Na2SO4 . Filter.
-
Concentration: Concentrate under reduced pressure (Rotovap). Crucial: Keep water bath < 40°C. Do not concentrate to absolute dryness if scaling up >1g; leave as a concentrated oil.
-
Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Figure 2: Operational workflow for the synthesis and isolation of the Boc-amino azide.
Quality Control & Characterization
Expected Data:
| Technique | Parameter | Expected Observation |
|---|---|---|
| IR Spectroscopy | Azide Stretch | Strong, sharp peak at ~2090–2110 cm⁻¹ . This is the diagnostic signal. |
| 1H NMR | C1-Protons (
Troubleshooting Guide:
-
Problem: Starting material remains after 6h.
-
Solution: Add 0.5 eq more NaN3 and increase temp to 70°C. Ensure DMF is dry.
-
-
Problem: Product decomposes/darkens.
-
Solution: Bath temperature was likely too high. Keep < 60°C. Azides are light-sensitive; protect flask with foil.
-
Applications
The resulting (S)-tert-butyl (1-azidobutan-2-yl)carbamate is a versatile intermediate:
-
Reduction to Diamine: Catalytic hydrogenation (
, Pd/C) or Staudinger reduction ( , ) yields the chiral 1,2-diamine. -
Click Chemistry: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,2,3-triazoles [2].
References
-
Wang, C. G., & Goto, A. (2017). Solvent-Selective Reactions of Alkyl Iodide with Sodium Azide for Radical Generation and Azide Substitution.[3] Journal of the American Chemical Society, 139(30), 10551-10560.[3][4] [Link]
-
Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society, 127(1), 210–216. [Link]
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. [Link]
Sources
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. Solvent-Selective Reactions of Alkyl Iodide with Sodium Azide for Radical Generation and Azide Substitution and Their Application to One-Pot Synthesis of Chain-End-Functionalized Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Side reactions of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate in SN2 reactions
Topic: Troubleshooting Side Reactions in Chemistries
Document ID: TS-CHIRAL-042 | Version: 2.1 | Status: Active[1][2][3]
Executive Summary
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate is a high-value chiral building block used to introduce the (S)-2-aminobutyl motif.[1][2][3] While the primary alkyl iodide suggests a straightforward
This guide addresses the three most critical failure modes: Intramolecular Cyclization (The "Hidden" Nucleophile) , Elimination , and Iodine-Catalyzed Deprotection .[2]
Module 1: The "Hidden" Nucleophile (Cyclization)
Issue: Low yield of the desired alkylated product; isolation of a cyclic byproduct.[2] Diagnosis: The carbamate nitrogen or oxygen has acted as an intramolecular nucleophile, outcompeting your external nucleophile.
The Mechanism: N-Attack vs. O-Attack
The N-Boc group is not inert.[1][2][3] Depending on your conditions (Base vs. Lewis Acid), it can attack the C-I bond via two distinct pathways.
Figure 1: Competing intramolecular pathways.[1][2][3] Strong bases favor Aziridine formation (N-attack), while thermal/Lewis acid conditions favor Oxazolidinone formation (O-attack).[1][2]
Troubleshooting Q&A
Q: I used NaH to deprotonate my nucleophile, but I isolated a volatile liquid instead of my product. What happened? A: You likely formed N-Boc-2-ethylaziridine .[1][2][3]
-
Cause: NaH deprotonates the carbamate N-H (
~17-19) before or concurrently with your nucleophile.[1][2][3] The resulting anion is perfectly positioned for a 3-exo-tet cyclization, displacing the iodide.[2][3] -
Solution:
-
Pre-form the nucleophile: Deprotonate your external nucleophile in a separate flask before adding the alkyl iodide.
-
Switch Bases: Use a base that is strong enough for your nucleophile but too weak to deprotonate the carbamate (e.g.,
or in DMF/Acetone).
-
Q: I tried to accelerate the reaction with heat (80°C) and added AgOTf to pull the iodide. I got a cyclic carbamate. A: You formed 4-ethyloxazolidin-2-one .
-
Cause: Lewis acids (Ag+,
) or high heat activate the C-I bond.[2] The carbonyl oxygen of the Boc group attacks the electrophilic carbon (5-exo-tet cyclization), releasing isobutylene and forming the stable oxazolidinone ring [1].[2] -
Solution: Avoid Silver (Ag) salts with N-Boc-
-haloamines.[1][2][3] If activation is needed, use Finkelstein conditions (NaI/Acetone) to ensure the iodide remains reactive without coordinating the Boc oxygen.
Module 2: Elimination vs. Substitution
Issue: Formation of alkene byproducts (1-butene derivatives).
Diagnosis: E2 Elimination is competing with
Base Selection Guide
The choice of base dictates the
| Base Type | Examples | Risk Level | Mechanism Note |
| Bulky/Strong | CRITICAL | High E2 risk.[1][2][3] Steric bulk prevents | |
| Hard/Strong | HIGH | Promotes N-deprotonation (Aziridine risk) and E2.[1][2] | |
| Mild/Inorganic | LOW | Recommended. Poor E2 promoters; minimizes N-H deprotonation. | |
| Amine Bases | MEDIUM | Can form quaternary ammonium salts with the iodide (Quaternization). |
Protocol Adjustment:
-
Temperature: Keep reaction temperature
. Elimination has a higher activation energy than substitution; heating favors the alkene. -
Solvent: Use polar aprotic solvents (DMF, DMSO) to enhance the nucleophilicity of your attacking species, favoring
.
Module 3: Reagent Integrity (The "Iodine Effect")
Issue: The starting material is brown/purple, and the Boc group is falling off during the reaction.
Diagnosis: Iodine (
The Science:
Alkyl iodides degrade over time (light/air) to release free molecular iodine (
Reagent Quality Check Protocol
-
Visual Inspection: If the solid/oil is brown or purple, it contains free
. -
Purification (Mandatory if colored):
-
Storage: Store at -20°C, under Argon, wrapped in foil.
Module 4: Racemization Risk
Issue: The product has lower enantiomeric excess (ee) than the starting material.[2] Diagnosis: Pathway deviation through an achiral or racemizing intermediate.[3]
Risk Factors:
-
Aziridine Re-opening: If the N-Boc-aziridine forms (see Module 1) and is subsequently opened by the nucleophile, regioselectivity issues can arise.[2] If the nucleophile attacks C2 (the chiral center) instead of C1, inversion occurs. If the aziridine opening is non-selective, optical purity degrades.
- Character: While rare for primary iodides, the presence of Ag+ or protic solvents can encourage carbocation character at C1. While C1 is not chiral, hydride shifts from C2 (to form the more stable secondary carbocation) would destroy the stereocenter.
Prevention:
-
Strictly avoid
promoters (Ag salts, highly polar protic solvents like Methanol/Water). -
Maintain strictly basic/nucleophilic conditions to enforce the
manifold.
References
-
Chantra, T., Ajavakom, A., & Sukwattanasinitt, M. (2009). Synthesis of oxazolidinones via acid- and halo-induced intramolecular cyclization. Chulalongkorn University.[3]
-
Varala, R., Nuvula, S., & Adapa, S. R. (2006).[5] Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines (Note: Contextualizes Iodine's interaction with Boc). The Journal of Organic Chemistry, 71(21), 8283-8286.[2]
-
Loudon, G. M. (2002). Organic Chemistry. "Elimination Reactions of Alkyl Halides".
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- 5. Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines [organic-chemistry.org]
Preventing racemization in reactions with (S)-tert-Butyl (1-iodobutan-2-yl)carbamate
Welcome to the technical support center for (S)-tert-Butyl (1-iodobutan-2-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining stereochemical integrity during chemical transformations. Chiral amines are crucial building blocks in pharmaceuticals, with an estimated 40% of drugs containing a chiral amine moiety.[1][2] The preservation of a specific stereoisomer is often critical to the therapeutic efficacy and safety of a drug.[1] This guide offers troubleshooting protocols and frequently asked questions to address challenges related to racemization when using this versatile chiral building block.
Troubleshooting Guide: Preventing Racemization
This section addresses specific issues that can lead to the loss of stereochemical purity during reactions with (S)-tert-Butyl (1-iodobutan-2-yl)carbamate.
Issue 1: Significant Racemization Observed in Nucleophilic Substitution Reactions
Symptoms: You are performing a nucleophilic substitution on (S)-tert-Butyl (1-iodobutan-2-yl)carbamate, but the product shows a significant loss of enantiomeric excess (e.e.), indicating racemization.
Root Cause Analysis: (S)-tert-Butyl (1-iodobutan-2-yl)carbamate is a secondary alkyl iodide. Secondary alkyl halides are at a mechanistic crossroads, capable of reacting through either an S(_N)1 or S(_N)2 pathway.[3][4] Racemization is a hallmark of the S(_N)1 mechanism, which proceeds through a planar carbocation intermediate that the nucleophile can attack from either face.[3][5][6] To maintain the (S)-configuration, reaction conditions must be optimized to strongly favor the S(_N)2 pathway, which proceeds with an inversion of configuration.[3][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for racemization.
Detailed Corrective Actions:
-
Solvent Selection: The choice of solvent is critical. Polar protic solvents (e.g., water, methanol, ethanol) stabilize the carbocation intermediate of the S(_N)1 pathway, accelerating racemization.[7]
-
Nucleophile Strength and Concentration: A weak or low concentration of the nucleophile slows down the S(_N)2 reaction, allowing the competing S(_N)1 pathway to become more prominent.[8]
-
Temperature Control: Higher temperatures can provide the activation energy for the S(_N)1 pathway and competing elimination (E2) reactions.[8]
Issue 2: Competing Elimination Reactions Leading to Byproducts
Symptoms: Along with your desired substitution product, you observe the formation of butene derivatives.
Root Cause Analysis: Nucleophiles are often also basic. When reacting with a secondary alkyl halide, a strong, sterically hindered base can favor the E2 elimination pathway over substitution.[4] The bulky tert-butoxide is a classic example of a base that favors elimination.[9]
Corrective Actions:
-
Choice of Nucleophile/Base: To favor substitution, use a good nucleophile that is a weak base.[4] Examples include azide (N(_3)
), cyanide (CN ), and halide ions (I , Br ).[4] -
Steric Hindrance: The tert-Butylcarbamate group on your substrate is sterically bulky.[10][11] This can hinder the backside attack required for an S(_N)2 reaction, potentially making E2 more competitive.[8][10] Using a less sterically hindered nucleophile can help mitigate this.
Frequently Asked Questions (FAQs)
Q1: Why is iodide such a good leaving group, and how does this impact racemization?
A1: Iodide is an excellent leaving group because it is a very weak base.[12] The C-I bond is the weakest among the carbon-halogen bonds, facilitating its cleavage.[13] While a good leaving group accelerates both S(_N)1 and S(_N)2 reactions, its ability to easily depart can promote the formation of a carbocation in the S(_N)1 pathway if other conditions are not optimized for S(_N)2.[3][8]
Q2: Can the product of the reaction, a chiral amine, racemize under the reaction conditions?
A2: Yes, under certain conditions, the chiral amine product can racemize. This is particularly a risk if the reaction is run at elevated temperatures or for extended periods in the presence of a base.[14] It is crucial to monitor the reaction progress and work it up promptly upon completion to avoid product racemization.[8]
Q3: Are there alternative, more stereospecific methods for synthesizing the corresponding chiral primary amine?
A3: Yes, for the synthesis of primary amines, the Gabriel synthesis or the use of sodium azide followed by reduction are excellent alternatives that avoid the issue of overalkylation and are highly stereospecific.[15]
-
Gabriel Synthesis: This method involves the alkylation of potassium phthalimide, followed by hydrolysis to yield the primary amine.[15]
-
Azide Synthesis: An S(_N)2 reaction with sodium azide yields an alkyl azide. The azide is not nucleophilic, preventing further reaction. Subsequent reduction (e.g., with LiAlH(_4)) gives the primary amine.[15]
Q4: How does the steric hindrance of the tert-butyl group in the carbamate affect the reaction?
A4: The tert-butyl group is exceptionally bulky and is often used to introduce steric hindrance.[10][11][16] In this molecule, it can influence the reaction in two ways:
-
It can sterically hinder the backside attack of a nucleophile, potentially slowing down the desired S(_N)2 reaction.[8][16]
-
This steric bulk can also disfavor the formation of a planar carbocation, which might slightly suppress the S(_N)1 pathway. However, the primary factors for avoiding racemization remain solvent, nucleophile, and temperature control.
Reaction Parameter Summary
| Parameter | To Favor S(_N)2 (Retention of Stereochemistry) | To Favor S(_N)1 (Leads to Racemization) |
| Solvent | Polar Aprotic (e.g., DMF, DMSO, Acetone)[8][17] | Polar Protic (e.g., H(_2)O, MeOH, EtOH)[7] |
| Nucleophile | Strong, high concentration (e.g., N(_3) | Weak, low concentration (e.g., H(_2)O, ROH)[4][5] |
| Substrate | Less sterically hindered (Methyl > 1° > 2°)[8][18] | More substituted (3° > 2°)[18] |
| Temperature | Low[8] | High[8] |
| Leaving Group | Good (e.g., I | Good (e.g., I |
Mechanism Overview:
Caption: Comparison of S(_N)2 and S(_N)1 pathways.
References
-
Molview. The leaving group in the nucleophilic substitution - SN2. Molview. Available from: [Link]
-
Chemistry LibreTexts. 8.5: Leaving Groups. Chemistry LibreTexts. 2019. Available from: [Link]
-
Chemistry Stack Exchange. Iodide ion is good leaving group and a good nucleophile. How can both be correct?. Chemistry Stack Exchange. 2023. Available from: [Link]
-
Vedantu. SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide. Vedantu. Available from: [Link]
-
Chemistry Learner. Steric Hindrance: Definition, Factors, & Examples. Chemistry Learner. 2024. Available from: [Link]
-
Chemistry LibreTexts. 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. Chemistry LibreTexts. 2022. Available from: [Link]
-
Reddit. SN2 & SN1 reaction. Reddit. 2020. Available from: [Link]
-
Quora. Why is iodine a good nucleophile as well as a good leaving group?. Quora. 2017. Available from: [Link]
-
chemguide. Leaving groups. chemguide. Available from: [Link]
-
University of Leeds. Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle. University of Leeds. Available from: [Link]
-
Master Organic Chemistry. Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. 2025. Available from: [Link]
-
Filo. Question How do you account for the racemization of (+)-2-iodobutane whe... Filo. 2025. Available from: [Link]
-
Wiley Analytical Science. Chiral Amines in Total Synthesis: The Biocatalytic Approach. Wiley Analytical Science. 2017. Available from: [Link]
- Google Patents. EP0873299A1 - Racemisation of amines. Google Patents.
-
OpenStax. 24.6 Synthesis of Amines. OpenStax. 2023. Available from: [Link]
-
Taylor & Francis. Steric hindrance – Knowledge and References. Taylor & Francis. Available from: [Link]
-
Chemistry LibreTexts. Substitution reactions of alkyl halides: two mechanisms. Chemistry LibreTexts. 2023. Available from: [Link]
-
Nature. Role of additives and solvents in the synthesis of chiral isoreticular MOF-74 topologies. Nature. Available from: [Link]
-
Borbas research group. Homework 4 – 2017/04/24 1) Often people will add a catalytic amount (~0.1 stoichiometric equivalent, 10%) of an iodide salt, u. Borbas research group. Available from: [Link]
-
Organic Chemistry Portal. Alkyl iodide synthesis by iodination or substitution. Organic Chemistry Portal. Available from: [Link]
-
Chemistry LibreTexts. 8.12: Nucleophilic Substitution Reactions (Exercises). Chemistry LibreTexts. 2019. Available from: [Link]
-
PubMed. Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetrathiafulvalenylallene. PubMed. 2014. Available from: [Link]
-
Wikipedia. Steric effects. Wikipedia. Available from: [Link]
-
PubMed. Carbamate stabilities of sterically hindered amines from quantum chemical methods: relevance for CO2 capture. PubMed. 2013. Available from: [Link]
-
Master Organic Chemistry. Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. 2012. Available from: [Link]
-
National Institutes of Health. Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. National Institutes of Health. Available from: [Link]
-
MDPI. tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. MDPI. 2022. Available from: [Link]
-
YouTube. Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination. YouTube. 2025. Available from: [Link]
-
UCLA – Chemistry and Biochemistry. 21.pdf. UCLA – Chemistry and Biochemistry. Available from: [Link]
-
PubChem. (S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate | C9H15NO3 | CID 21971753. PubChem. Available from: [Link]
-
Chemistry Stack Exchange. What would be the product(s) when 2-iodobutane is heated with tertiary butoxide?. Chemistry Stack Exchange. 2022. Available from: [Link]
-
National Institute of Standards and Technology. tert-Butyl carbamate. National Institute of Standards and Technology. Available from: [Link]
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide [vedantu.com]
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- 19. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]
Purification of products from (S)-tert-Butyl (1-iodobutan-2-yl)carbamate reactions
The following technical guide details the purification, handling, and troubleshooting of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate . This document is structured for researchers requiring high-purity isolation of this chiral building block, particularly for use in metal-mediated cross-couplings (e.g., Negishi coupling) or nucleophilic substitutions.
Product Profile & Chemical Logic
-
Compound Class:
-Iodo Carbamate (Protected Amino Alkyl Iodide). -
Key Reactivity: Electrophilic alkyl iodide susceptible to
substitution, radical formation, and metal insertion (Zn/Mg). -
Primary Instability Factors:
-
Photolytic Cleavage: The C–I bond is weak (
50 kcal/mol) and cleaves under UV/visible light, liberating free iodine ( ) and radical species. -
-Elimination: Presence of the carbamate
-proton makes the molecule prone to elimination, yielding the des-iodo alkene (vinyl carbamate), especially in basic media. -
Acid Sensitivity: The Boc group is labile to strong acids (TFA, HCl) and Lewis acidic silica gel.
-
Part 1: Purification Workflows
Workflow A: Standard Isolation (Post-Synthesis)
Use this protocol after converting the precursor alcohol (e.g., via Appel reaction or Mesylate displacement).
Figure 1: Decision tree for the isolation of sensitive alkyl iodides.
Part 2: Troubleshooting & FAQs
Category 1: Visual Appearance & Stability
Q: Why does my product turn yellow or brown during storage?
-
Diagnosis: This indicates iodine liberation caused by homolytic cleavage of the C–I bond. It is autocatalytic; free
acts as a Lewis acid, accelerating Boc deprotection. -
Solution:
-
Dissolve the product in
or . -
Wash with 10% aqueous sodium thiosulfate (
) until the organic layer is colorless. -
Dry over
(avoid acidic if possible) and reconcentrate. -
Prevention: Store with a copper wire or silver foil in the vial to scavenge free iodides, and wrap the vial in aluminum foil to block light.
-
Q: I see a new spot on TLC with a higher
-
Diagnosis: This is likely the alkene elimination product (tert-butyl but-3-en-2-ylcarbamate).
-
Cause: Exposure to base (e.g., excess amine, basic workup) or heat.[1]
-
Verification: Check
NMR. The product methine ( ) signal at 4.0–4.5 ppm will disappear, replaced by vinyl protons at 5.0–6.0 ppm. -
Fix: You cannot revert the alkene. Purify via chromatography carefully. Future reactions should maintain
during base addition.
Category 2: Chromatography Issues
Q: My product decomposes on the silica column (streaking or loss of Boc).
-
Mechanism: Standard silica gel is slightly acidic (
). This acidity can catalyze Boc removal or rearrangement during slow elutions. -
Protocol Adjustment:
-
Pre-buffer the Silica: Slurry the silica gel in your starting eluent containing 1% Triethylamine (
) . Flush the column with 2-3 column volumes of solvent without amine before loading your sample. -
Fast Elution: Use a gradient that elutes the iodide within 10–15 minutes. Do not leave the compound on the column overnight.
-
Category 3: Downstream Applications (Zinc Insertion/Negishi)
Q: The zinc insertion reaction (to form the Jackson-type reagent) is stalling.
-
Context: Converting the iodide to the organozinc species (
) is a common next step. -
Troubleshooting:
-
Activation: Commercial zinc dust is often coated in oxide. Activate by washing with dilute
, then water, acetone, and ether, followed by high-vacuum drying. Alternatively, use TMSCl (3-5 mol%) as an in-situ activator. -
Solvent: Reaction must be in anhydrous DMF or DMAc. THF often results in slower rates for alkyl iodides unless highly polar cosolvents are used.
-
Temperature: Initiate at
. If too hot ( ), -elimination dominates.
-
Part 3: Quantitative Data & Specifications
Table 1: Stability & Storage Parameters
| Parameter | Specification | Technical Rationale |
| Storage Temp | Inhibits thermal elimination of HI. | |
| Light Exposure | Strictly Dark | Prevents radical C–I cleavage. |
| Solution Stability | Chloroform often contains HCl traces; use | |
| TLC Stain | Ninhydrin or PMA |
Table 2: Solvent Compatibility Guide
| Solvent | Compatibility | Notes |
| Diethyl Ether | Excellent | Preferred for extraction; stabilizes the iodide. |
| Dichloromethane | Good | Avoid prolonged storage (radical chlorination risk). |
| Methanol/Ethanol | Poor | Nucleophilic solvents can cause solvolysis over time. |
| Acetone | Moderate | Good for cleaning, but avoid basic acetone (aldol risk). |
References
-
Jackson, R. F. W., et al. "Synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine Methyl Ester: A Useful Building Block for the Preparation of Unnatural Amino Acids via Organozinc Chemistry." Journal of Organic Chemistry, 1992, 57(12), 3397–3404.
-
Negishi, E., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Organozinc Compounds with Organic Halides."[2] Chemical Reviews, 2003, 103(5), 1979–2018.
-
Dunn, M. J., et al.
-Amino Acids via Zinc/Copper Coupling." Synlett, 1993, (07), 499–500. -
Organic Chemistry Portal. "Boc-Protected Amino Groups: Stability and Cleavage."
Sources
Technical Support Center: Optimizing Alkylation Reactions with (S)-tert-Butyl (1-iodobutan-2-yl)carbamate
Welcome to the technical support center for improving alkylation yields with (S)-tert-Butyl (1-iodobutan-2-yl)carbamate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of using this sterically hindered secondary iodide in their synthetic workflows. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but the chemical reasoning behind them to empower your experimental design.
Introduction: Understanding the Challenge
(S)-tert-butyl (1-iodobutan-2-yl)carbamate is a valuable chiral building block. However, its structure presents inherent challenges for alkylation reactions. As a secondary iodide, it exists at the crossroads of SN2 (substitution) and E2 (elimination) pathways. Furthermore, the bulky tert-butoxycarbonyl (Boc) protecting group imposes significant steric hindrance around the reactive C-I bond, which can drastically slow down the desired substitution reaction.[1][2] This guide will help you troubleshoot common issues and optimize your reaction conditions to favor high yields of the desired alkylated product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My alkylation reaction is showing low or no conversion. What are the likely causes and how can I improve it?
A1: Low conversion is the most common issue and typically points to insufficient reaction energy or steric impediment. The combination of a secondary alkyl iodide and a bulky Boc group makes this substrate particularly unreactive.[2]
Core Reasons & Solutions:
-
Insufficient Nucleophilicity: Your chosen nucleophile may not be strong enough to displace the iodide from the sterically shielded carbon center.
-
Solution: If possible, switch to a more potent nucleophile. For C-alkylation, consider using a pre-formed, well-solvated enolate. For N-alkylation, ensure the amine is fully deprotonated to maximize its nucleophilic character.
-
-
Inadequate Base: The base may not be strong enough to fully deprotonate your nucleophile (if required), or it may be sterically hindered itself, leading to a low concentration of the active nucleophile.
-
Solution: For deprotonating carbon or heteroatom nucleophiles, a strong, non-nucleophilic base is often required. Sodium hydride (NaH) is a common choice for creating anionic nucleophiles in situ. For N-alkylation of neutral amines, a base is needed to scavenge the HI byproduct; a non-nucleophilic base like diisopropylethylamine (DIPEA) can be effective.[1]
-
-
Low Reaction Temperature: The activation energy for this sterically hindered SN2 reaction is high.
-
Solution: Gradually increase the reaction temperature. While higher temperatures can also promote the competing E2 elimination, sometimes it is necessary to achieve a reasonable reaction rate. Monitor the reaction closely for byproduct formation.
-
-
Poor Leaving Group Activation: While iodide is an excellent leaving group, its departure can be facilitated.
-
Solution: The addition of a phase-transfer catalyst, such as tetrabutylammonium iodide (TBAI), can sometimes be beneficial, especially in biphasic systems or when using carbonate bases.[3]
-
| Parameter | Recommendation for Low Conversion | Rationale |
| Nucleophile | Use a stronger, less-hindered nucleophile. Pre-form anionic nucleophiles. | Overcomes the high activation energy barrier caused by steric hindrance. |
| Base | Switch to a stronger, non-nucleophilic base (e.g., NaH, KHMDS). | Ensures complete formation of the active nucleophile. |
| Temperature | Cautiously increase from room temperature up to 50-80°C. | Provides the necessary energy to overcome the activation barrier. |
| Additives | Consider catalytic TBAI. | Can enhance the rate of nucleophilic substitution.[3] |
Q2: I'm observing a significant amount of an elimination byproduct. How can I favor the SN2 substitution pathway over E2 elimination?
A2: This is the classic dilemma for secondary alkyl halides. Elimination (E2) competes directly with substitution (SN2), and is favored by strong, bulky bases and higher temperatures.[4] Your goal is to create conditions that kinetically favor the SN2 pathway.
Strategies to Minimize Elimination:
-
Choice of Base: Avoid strong, sterically hindered bases like potassium tert-butoxide if your nucleophile requires deprotonation. A less-hindered base like sodium hydride (NaH) or a weaker base like cesium carbonate (Cs₂CO₃) is often a better choice. The key is that the base should be strong enough to deprotonate the nucleophile but not so basic or hindered that it preferentially abstracts a proton from the substrate's beta-carbon.
-
Nucleophile vs. Base Strength: The ideal nucleophile for this substrate is one that is highly nucleophilic but not strongly basic. Anions of thiols (RS⁻), azides (N₃⁻), and cyanides (CN⁻) are classic examples of species that favor SN2 over E2.[4]
-
Solvent Selection: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "bare" and highly reactive.[5][6] Protic solvents (like ethanol or water) will solvate the nucleophile through hydrogen bonding, reducing its reactivity and potentially favoring elimination.[6]
-
Temperature Control: Lower temperatures generally favor the SN2 reaction over E2. The activation energy for elimination is often higher than for substitution. Start your reaction at 0°C or room temperature before attempting to heat it.
Caption: Competing SN2 and E2 pathways for secondary iodides.
Q3: During the reaction or workup, I'm seeing evidence of Boc group deprotection. How can I prevent this?
A3: The Boc group is notoriously sensitive to acid.[7][8][9] Deprotection can be triggered if hydroiodic acid (HI), a byproduct of the alkylation, is allowed to accumulate. The resulting tert-butyl cation can also lead to unwanted side reactions, such as alkylating your nucleophile or other sensitive functional groups.[9][10][11]
Preventative Measures:
-
Acid Scavenging: Always include a sufficient excess (at least 1.5-2.0 equivalents) of a non-nucleophilic base in your reaction if your nucleophile is neutral (e.g., a neutral amine). This base's primary role is to immediately neutralize the HI as it forms. Good choices include DIPEA or triethylamine (TEA).
-
Careful Workup: Avoid acidic aqueous solutions during workup. Do not use an "acid wash" (e.g., 1M HCl) to remove basic impurities if your product contains a Boc group. Instead, use a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer to neutralize the reaction mixture.
-
Avoid Lewis Acids: Be aware that some reagents or metal impurities can act as Lewis acids, which can also catalyze Boc deprotection.[9] Ensure your glassware is clean and your reagents are of high purity.
Caption: Mechanism of acid-catalyzed Boc deprotection and its prevention.
General Experimental Protocol for N-Alkylation
This protocol provides a robust starting point for the N-alkylation of a primary or secondary amine with (S)-tert-Butyl (1-iodobutan-2-yl)carbamate.
Materials:
-
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate (1.0 eq.)
-
Nucleophilic Amine (1.1 eq.)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the nucleophilic amine (1.1 eq.) and cesium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the limiting reagent. Stir the suspension for 10 minutes at room temperature.
-
Substrate Addition: Dissolve (S)-tert-Butyl (1-iodobutan-2-yl)carbamate (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the stirring suspension.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. If the reaction is slow, gently warm the mixture to 40-50°C.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing ethyl acetate and saturated aqueous NaHCO₃.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.
Caption: General experimental workflow for N-alkylation.
References
-
Liu, Y.-S., Zhao, C., Bergbreiter, D. E., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(11), 3471–3474. [Link]
-
De Vleeschouwer, F., Van Speybroeck, V., Waroquier, M., Geerlings, P., & De Proft, F. (2021). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry. [Link]
-
Ashenhurst, J. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry.[Link]
-
Quora (2018, May 13). What is the effect of solvent on SN2? Quora.[Link]
-
ACS GCI Pharmaceutical Roundtable (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]
-
Zhang, J., et al. (2019). Single solvent molecule effect over SN2 and E2 competition in the hydroperoxide anion reaction with ethyl-iodide. Chemical Science, 10(32), 7584-7592. [Link]
-
J&K Scientific LLC (2021, February 8). BOC Protection and Deprotection. J&K Scientific.[Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Hebei Boze Chemical.[Link]
-
LearningSimply (2014, June 30). Solvent Effects on Sn2 Reactions. YouTube.[Link]
-
Ashenhurst, J. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry.[Link]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BOC deprotection [ms.bzchemicals.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability & Handling of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate
Topic: Stability of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate under basic conditions Document ID: TS-GUIDE-2024-089 Target Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Last Updated: February 18, 2026
Executive Summary: The "Aziridine Trap"
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate is a high-value chiral building block derived from (S)-2-aminobutyric acid (homoalanine). While the Boc group is generally considered base-stable, this specific molecule is intrinsically unstable under basic conditions.
The Critical Issue: The presence of a nucleophilic carbamate nitrogen at the C2 position and an electrophilic iodide at the C1 position creates a "spring-loaded" system. Upon exposure to even mild bases (e.g.,
Result: Rapid cyclization to (S)-1-(tert-butoxycarbonyl)-2-ethylaziridine , often accompanied by a loss of optical purity or unexpected reactivity in subsequent steps.
Mechanistic Insight
Understanding the degradation pathway is essential for troubleshooting. The reaction does not typically lead to Boc removal (hydrolysis) but rather to cyclization .
Figure 1: Base-induced degradation pathway. The kinetic preference for 3-exo-tet cyclization yields the N-Boc aziridine, rendering the iodide unreactive toward external nucleophiles.
Troubleshooting Guide (Q&A)
Scenario A: Unexpected Reactivity / Low Yields
Q: I tried to alkylate a phenol with this iodide using
-
Diagnosis: The base (
) deprotonated the Boc-NH faster than the phenol could attack the iodide. The resulting nitrogen anion cyclized to form N-Boc-2-ethylaziridine. -
Solution: You must use a base that is strong enough to deprotonate your nucleophile (phenol) but non-nucleophilic enough to avoid side reactions, or change the order of addition.
-
Protocol Adjustment: Pre-form the phenoxide anion (using NaH or KOtBu) before adding the iodide. Add the iodide slowly at low temperature (0°C) to favor intermolecular
over intramolecular cyclization.
-
Q: My product turned into a gum during purification on silica gel. Why?
A: Silica gel is slightly acidic, but if you used triethylamine (
-
Solution: Use neutral silica or alumina. If the iodide is pure, store it immediately. Do not leave it on the column. Aziridines formed during the process can also polymerize (ring-opening polymerization) on silica, leading to gums.
Scenario B: Storage & Appearance
Q: The white solid turned yellow/brown after 2 weeks in the fridge. Is it still good?
A: The color indicates free iodine (
-
Fix: If the yellowing is mild, wash a solution of the compound with cold 10%
(sodium thiosulfate) to remove iodine. -
Prevention: Store at -20°C, under Argon, wrapped in aluminum foil.
Q: Can I dry this compound under high vacuum overnight? A: Yes, but keep it cold. Prolonged exposure to high vacuum at room temperature can cause sublimation of the iodide or the volatile aziridine byproduct if degradation has already started.
Technical Data & Compatibility Tables
Base Compatibility Matrix
| Base Type | Examples | Compatibility | Risk Factor |
| Inorganic Carbonates | Low | High risk of aziridine formation in polar solvents (DMF, MeCN). | |
| Tertiary Amines | Medium | Slow cyclization at RT; rapid upon heating. | |
| Hydrides | NaH, KH | Very Low | Instant cyclization to aziridine unless nucleophile is pre-formed. |
| Non-Nucleophilic | 2,6-Lutidine | High | Best choice if a base sponge is needed. |
| Hydroxides | NaOH, KOH | Zero | Rapid cyclization and potential Boc hydrolysis. |
Solvent Compatibility
| Solvent | Suitability | Notes |
| DCM / Chloroform | Excellent | Standard for storage and transport. |
| THF / Ether | Good | Good for reactions; keep temperature low. |
| DMF / DMSO | Poor | High dielectric constant accelerates cyclization (transition state stabilization). |
| Methanol / Ethanol | Poor | Solvolysis risk; base impurities in alcohol accelerate degradation. |
Validated Experimental Protocols
Protocol 1: Safe Synthesis (Appel Reaction)
Avoids aqueous basic workup to prevent cyclization.
-
Start: Dissolve (S)-2-((tert-butoxycarbonyl)amino)butanol (1.0 equiv) in anhydrous DCM (0.1 M).
-
Reagents: Add Imidazole (1.2 equiv) and Triphenylphosphine (
, 1.2 equiv). Cool to 0°C.[1][2] -
Iodination: Add Iodine (
, 1.2 equiv) portion-wise. The solution will turn dark and then fade to yellow/orange. -
Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour. Monitor by TLC (Iodide is usually less polar than alcohol).
-
Workup (CRITICAL):
-
Do NOT wash with saturated bicarbonate or strong base.
-
Dilute with Hexanes (precipitates
). Filter through a celite pad. -
Wash filtrate with cold 5%
(to remove excess ) and Brine. -
Dry over
, concentrate at <30°C.
-
-
Purification: Flash chromatography on silica (Hexane/EtOAc).
Protocol 2: Quality Control / Stability Check
Use this to distinguish the Iodide from the Aziridine.
-
1H NMR (CDCl3, 400 MHz):
-
Iodide (Target): Look for the
protons. Typically appear as a multiplet or doublet of doublets around 3.2 - 3.5 ppm . -
Aziridine (Impurity): Look for ring protons. These shift significantly upfield, typically appearing between 1.0 - 2.2 ppm (distinctive multiplets for the 3-membered ring protons).
-
Boc Group: Both will show a singlet ~1.45 ppm (not diagnostic).
-
References
-
Synthesis of N-Boc Aziridines from Amino Alcohols
- Bieber, L. W., & de Araujo, M. C. F. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902–906.
-
Mechanistic Pathways of N-Boc Cyclization
- Li, X., Chen, N., & Xu, J. (2010). Improved Procedures for the Synthesis of N-Sulfonylaziridines. Synthesis, 2010(20), 3423-3428.
-
General Stability of Boc-Amino Alkyl Halides
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
Sources
Technical Support Center: Optimizing Solvent Choice for Reactions of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with (S)-tert-Butyl (1-iodobutan-2-yl)carbamate. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the critical aspect of solvent selection for your reactions, ensuring optimal outcomes in terms of yield, reaction rate, and stereochemical integrity.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments and offers targeted solutions related to solvent choice.
Issue 1: Low or No Product Yield
Question: I am performing a nucleophilic substitution on (S)-tert-Butyl (1-iodobutan-2-yl)carbamate, but I'm observing very low to no conversion to my desired product. What could be the solvent-related cause?
Answer:
Low or no product yield in nucleophilic substitution reactions of this substrate is frequently tied to the choice of solvent, which can impact the reaction through several mechanisms. (S)-tert-Butyl (1-iodobutan-2-yl)carbamate is a secondary alkyl iodide, meaning it can potentially undergo both S(_N)1 and S(_N)2 reactions. The solvent plays a crucial role in favoring one pathway over the other and in ensuring the solubility and reactivity of your nucleophile.
Possible Causes and Solutions:
-
Inappropriate Solvent Polarity: For a typical S(_N)2 reaction with a strong, anionic nucleophile, a polar aprotic solvent is generally preferred.[1][2][3] These solvents are polar enough to dissolve the nucleophile but do not solvate the anion as strongly as protic solvents, leaving the nucleophile "naked" and more reactive.[1][4]
-
Troubleshooting Step: If you are using a nonpolar solvent (e.g., hexane, toluene), your nucleophile may not be sufficiently soluble to react. If you are using a polar protic solvent (e.g., methanol, ethanol, water), it may be solvating your nucleophile through hydrogen bonding, significantly reducing its nucleophilicity.[4][5][6][7]
-
Recommendation: Switch to a polar aprotic solvent.
-
-
Poor Substrate Solubility: The Boc-protected carbamate has both polar and nonpolar characteristics.[8] While it is generally soluble in a range of organic solvents, very nonpolar or very polar solvents might not be optimal.
-
Troubleshooting Step: Before running the reaction, perform a simple solubility test with your starting material in the intended solvent at the reaction temperature.
-
Recommendation: Ensure your substrate is fully dissolved. If not, consider a different solvent or a co-solvent system.
-
dot
Caption: Workflow for a parallel solvent screening experiment.
III. References
-
NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-10, PPT-25 Factors Affecting the Rates of SN1 and SN2 Reactions. Available at:
-
8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. Available at:
-
Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution - Chemistry Net. (2014, February 24). Available at:
-
Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Available at:
-
11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. (2024, March 28). Available at:
-
Common side reactions with Boc-protected amino acids and how to avoid them - Benchchem. Available at:
-
Effect of Substrates, Leaving Group and the Solvent Polarity on the Reactivity | Dalal Institute. Available at:
-
7.5 SN1 vs SN2 – Organic Chemistry I - KPU Pressbooks. Available at:
-
Substitution reactions of alkyl halides: two mechanisms - Chemistry LibreTexts. (2023, January 22). Available at:
-
7.5: SN1 vs SN2 - Chemistry LibreTexts. (2021, December 15). Available at:
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Available at:
-
Solvent Effects on Sn2 Reactions - YouTube. (2014, June 30). Available at:
-
Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry. (2012, December 4). Available at:
-
Breaking Down Alkyl Halides: Key Reactions and Uses. (2025, July 15). Available at:
-
Solubility of Tert-butyl N-(4-azidobutyl)carbamate in Organic Solvents: A Technical Guide - Benchchem. Available at:
Sources
- 1. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution | Chemistry Net [chem-net.blogspot.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
Technical Support Guide: Work-up & Handling of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate
Executive Summary & Chemical Profile
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate is a sensitive chiral electrophile commonly used as an intermediate for synthesizing non-natural amino acids and peptidomimetics. Its reactivity is defined by the tension between the acid-labile Boc group and the nucleophile-sensitive alkyl iodide .
Critical Stability Warning: This compound is prone to three primary degradation pathways:
-
Photolytic Cleavage: Homolytic cleavage of the C-I bond (releasing I₂).
-
Cyclization: Base-mediated intramolecular displacement of iodide by the carbamate nitrogen to form (S)-N-Boc-2-ethylaziridine .
-
Elimination: Formation of enecarbamates under thermal stress.
Standard Operating Procedure (SOP): Work-up Protocol
Objective: Isolate the target iodide free from phosphine oxides (if Appel reaction used) and free iodine, while preventing racemization and aziridine formation.
Step 1: Quenching & Iodine Scavenging
-
Action: Dilute the reaction mixture with Diethyl Ether (Et₂O) or MTBE . Do not use DCM yet (precipitates triphenylphosphine oxide better in ether/hexanes).
-
Reagent: Wash the organic layer immediately with 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) .
-
Why: This reduces purple/brown free iodine (
) to colorless water-soluble iodide ( ).-
Visual Check: The organic layer must transition from violet/brown to pale yellow or colorless.
-
Step 2: Phase Separation & pH Control
-
Action: Wash the organic phase with Saturated Sodium Bicarbonate (NaHCO₃) followed by Brine.
-
Critical Control Point: Avoid strong bases (NaOH, KOH,
). High pH (>9) promotes the deprotonation of the Boc-NH proton, triggering rapid intramolecular cyclization to the aziridine. -
Why: NaHCO₃ buffers the solution to pH ~8, safe for the Boc group but insufficiently basic to trigger rapid cyclization.
Step 3: Triphenylphosphine Oxide (TPPO) Removal (If Appel Reaction Used)
-
Action: If the synthesis involved
, the crude residue will contain significant TPPO. -
Protocol: Concentrate the crude ether solution to a slurry. Add cold Hexanes (or Pentane) and sonicate. TPPO is insoluble in hexanes and will precipitate as a white solid. Filter through a fritted funnel or a pad of Celite.
-
Yield Note: Repeat the hexane trituration twice to ensure maximum recovery of the lipophilic iodide.
Step 4: Drying & Concentration
-
Action: Dry over Anhydrous Sodium Sulfate (
) .[1] -
Avoid: Magnesium Sulfate (
) can be slightly acidic and Lewis-acidic, potentially catalyzing degradation. -
Temperature Limit: Concentrate under reduced pressure at < 30°C . Higher temperatures risk elimination to the alkene.
Purification & Chromatography Strategy
Issue: Silica gel is slightly acidic (
The "Buffered Silica" Method:
-
Pre-treatment: Slurry the silica gel in the eluent containing 1% Triethylamine (
) . -
Eluent: Use Hexanes/Ethyl Acetate (typically 9:1 to 4:1 gradient).
-
Loading: Load the crude as a concentrated liquid or adsorbed on Celite/neutral alumina. Do not dry-load on standard silica.
Data Table 1: Solvent & Reagent Compatibility Matrix
| Reagent/Solvent | Compatibility | Technical Note |
| Diethyl Ether | Excellent | Best for precipitating TPPO; stabilizes the iodide. |
| Dichloromethane | Good | Good solubility, but TPPO remains soluble (bad for Appel workup). |
| Acetone | Poor | Nucleophilic; can form Finkelstein-like equilibrium species. |
| NaOH / KOH | FORBIDDEN | Causes rapid cyclization to N-Boc-aziridine. |
| HCl / TFA | FORBIDDEN | Immediate removal of Boc group. |
| Copper Wire | Recommended | Add to storage vial to scavenge free iodine. |
Troubleshooting & FAQs
Q1: The product oil turned purple overnight. Is it ruined?
A: Not necessarily. The purple color is free iodine (
-
Fix: Dissolve the oil in Et₂O and wash again with dilute
until colorless. Dry and re-concentrate. -
Prevention: Store with a bright copper wire in the vial and wrap in aluminum foil.
Q2: I see a new spot on TLC moving slightly faster than my product. What is it?
A: This is likely (S)-N-Boc-2-ethylaziridine .
-
Cause: Exposure to base (e.g., prolonged contact with NaHCO₃ or use of stronger bases) or heat.
-
Diagnostic: In
NMR, the aziridine ring protons appear significantly upfield ( ppm) compared to the protons ( ppm). -
Remediation: Aziridines are difficult to separate from the iodide. If the impurity level is low (<5%), proceed to the next step immediately; the aziridine is also an electrophile and may react similarly in nucleophilic substitutions, though regioselectivity may vary.
Q3: My yield is consistently low after column chromatography.
A: The compound likely degraded on the silica.
-
Solution 1: Switch to Neutral Alumina (Grade III).
-
Solution 2: Use the "Buffered Silica" method (1%
). -
Solution 3: If purity is >90% crude (after TPPO removal), skip chromatography and use directly. Alkyl iodides are best used fresh.
Q4: How do I confirm the structure without degrading the sample?
A: Use
-
Key Signals:
- ppm (s, 9H, Boc)
-
ppm (m, 2H,
)[1] -
ppm (m, 1H,
) -
ppm (br d, 1H,
)
Visualizing Degradation Pathways
The following diagram illustrates the critical degradation routes triggered by improper work-up conditions.
Figure 1: Degradation pathways. Base triggers cyclization to aziridine; heat triggers elimination; light triggers iodine release.
References
-
Appel Reaction & Alkyl Iodide Synthesis
-
Ren, R. X., & Wu, J. X. (2001). Efficient Conversion of Alcohols to Alkyl Iodides in Ionic Liquids. Organic Letters, 3(23), 3727–3728.
-
-
Boc Group Stability & Aziridine Formation
-
Li, X., Chen, N., & Xu, J. (2010).[2] Improved Procedures for the Synthesis of N-Tosylaziridines. Synthesis, 2010(20), 3423-3428. (Discusses base-mediated cyclization of beta-functionalized amines).
-
-
Purification of Boc-Protected Amines
-
Lundin, R., & Ioannidis, P. (2009). Microwave-Assisted Deprotection of Boc-Protected Amines using Solid Phase Supported Sulfonic Acids. Biotage Technical Notes.
-
-
General Handling of Alkyl Iodides
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for stabilizing alkyl iodides with copper).
-
Sources
Technical Support Center: Synthesis of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate
Last Updated: February 18, 2026
Introduction
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate is a valuable chiral building block in pharmaceutical synthesis. Its preparation, typically involving a multi-step sequence from (S)-2-aminobutan-1-ol, requires careful control of reaction conditions to ensure high chemical and enantiomeric purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers in identifying and mitigating common impurities and side reactions encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for (S)-tert-Butyl (1-iodobutan-2-yl)carbamate?
A1: The most prevalent route involves a three-step sequence starting from (S)-2-aminobutan-1-ol:
-
Boc Protection: The primary amine is protected with di-tert-butyl dicarbonate (Boc₂O) to form (S)-tert-butyl (1-hydroxybutan-2-yl)carbamate.
-
Hydroxyl Activation: The primary hydroxyl group is converted into a better leaving group, typically by forming a tosylate or mesylate ester using p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine.[1]
-
Iodination (Finkelstein Reaction): The tosylate or mesylate is displaced by an iodide ion using a source like sodium iodide (NaI) in a polar aprotic solvent such as acetone or DMF.[2][3][4] This is a classic Sₙ2 reaction that proceeds with inversion of configuration.[5][6]
Q2: Why is acetone the preferred solvent for the Finkelstein reaction?
A2: Acetone is crucial for driving the Finkelstein reaction to completion. While sodium iodide (NaI) is soluble in acetone, the byproducts of the reaction, sodium tosylate (NaOTs) or sodium mesylate (NaOMs), and other sodium halides like NaCl and NaBr, are poorly soluble.[2][3][7] Their precipitation effectively removes them from the equilibrium, shifting the reaction towards the desired alkyl iodide product according to Le Châtelier's principle.[4]
Q3: Can I use other methods to convert the alcohol to the iodide directly?
A3: While direct conversion methods exist (e.g., using P/I₂ or triphenylphosphine/iodine), the two-step activation-substitution sequence via a sulfonate ester is generally preferred for this substrate.[8] This approach offers better control, avoids harsh acidic conditions that could potentially cleave the Boc protecting group, and minimizes side reactions.
Troubleshooting Guide
Problem 1: Low Yield in the Tosylation/Mesylation Step
Observation: TLC analysis after the reaction of (S)-tert-butyl (1-hydroxybutan-2-yl)carbamate with TsCl/MsCl shows a significant amount of unreacted starting material.
| Potential Cause | Explanation & Recommended Action |
| Insufficient Reagent | The sulfonyl chloride may have degraded due to moisture. Action: Use a fresh bottle of p-toluenesulfonyl chloride or methanesulfonyl chloride. Ensure all glassware is thoroughly dried before use. |
| Ineffective Base | The base (e.g., pyridine, triethylamine) is crucial for neutralizing the HCl byproduct. If the base is old or contains water, it will be less effective. Action: Use freshly distilled pyridine or a new bottle of triethylamine. Ensure the base is added in sufficient stoichiometric excess (typically 1.1-1.5 equivalents). |
| Low Reaction Temperature | While the reaction is often run at 0 °C to control exothermicity, very low temperatures can slow the reaction rate significantly. Action: Allow the reaction to slowly warm to room temperature after the initial addition and monitor by TLC until the starting material is consumed. |
Problem 2: Formation of an Unexpected, Less-Polar Impurity
Observation: ¹H NMR analysis of the final product shows unexpected signals in the alkene region (typically δ 5.0-6.0 ppm), and the mass spectrum shows a peak corresponding to the loss of HI from the product mass.
| Potential Cause | Explanation & Recommended Action |
| E2 Elimination | This impurity is likely the elimination byproduct, (S)-tert-butyl (but-1-en-2-yl)carbamate. It forms when the iodide ion or residual base acts as a base rather than a nucleophile, abstracting a proton from the beta-carbon during the Finkelstein reaction. This is more prevalent with hindered secondary halides or at elevated temperatures.[5] Action: Maintain a moderate temperature during the Finkelstein reaction (e.g., refluxing acetone, ~56°C). Avoid excessively high temperatures or prolonged reaction times. Using a less hindered base during the tosylation step can also help. |
Problem 3: Product is a Dark Brown or Purple Oil/Solid After Workup
Observation: The isolated product has a persistent color, even after aqueous workup.
| Potential Cause | Explanation & Recommended Action |
| Residual Iodine (I₂) | Excess iodide (I⁻) can be oxidized to iodine (I₂) during the reaction or workup, causing the coloration. Action: During the aqueous workup, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate ion will reduce I₂ back to colorless I⁻. |
Problem 4: Incomplete Conversion in the Finkelstein Reaction
Observation: TLC or HPLC analysis shows both the desired iodide product and the tosylate/mesylate intermediate.
| Potential Cause | Explanation & Recommended Action |
| Insufficient Reaction Time/Temp | The Sₙ2 displacement may be sluggish. Action: Ensure the reaction is heated to a gentle reflux in acetone and allowed to run for a sufficient time (can range from a few hours to overnight). Monitor progress by TLC. |
| Poor Leaving Group | While tosylates and mesylates are excellent leaving groups, their formation may have been incomplete. Action: Re-evaluate the tosylation/mesylation step to ensure full conversion of the starting alcohol. |
| Reversibility | The Finkelstein reaction is an equilibrium process.[2] Action: Ensure you are using a sufficient excess of sodium iodide (typically 1.5-3.0 equivalents) and that the solvent (acetone) is anhydrous to maximize the precipitation of the sodium tosylate byproduct. |
Analytical & Purification Protocols
Protocol 1: HPLC Method for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a critical technique for assessing the purity of the final product and quantifying impurities.[9][10][11]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Solvent A: Water (with 0.1% Formic Acid for MS compatibility)
-
Solvent B: Acetonitrile (with 0.1% Formic Acid for MS compatibility)
-
-
Gradient Program: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (for the carbamate) or Mass Spectrometry (ESI+).[9][10]
-
Expected Elution Order: The tosylate intermediate will be more polar and elute earlier than the final iodide product. The elimination byproduct will be less polar and elute later.
Protocol 2: Purification by Column Chromatography
If significant impurities are present, purification by flash column chromatography is recommended.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 5% EtOAc in hexanes) and gradually increase the polarity.
-
Elution Profile:
-
Elimination Byproduct: Elutes first (least polar).
-
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate: Elutes second.
-
Tosylate/Mesylate Intermediate: Elutes third.
-
Starting Alcohol: Elutes last (most polar).
-
-
Monitoring: Use TLC with the same solvent system, visualizing with a potassium permanganate stain (which will show spots for the alcohol and alkene) or UV light if applicable.
Common Impurity Profile
| Impurity Name | Structure | Formation Mechanism | Key Analytical Signature |
| (S)-tert-Butyl (1-hydroxybutan-2-yl)carbamate | Unreacted starting material from incomplete tosylation/mesylation. | Broad -OH peak in ¹H NMR; High polarity on TLC/HPLC. | |
| (S)-tert-Butyl (1-(tosyloxy)butan-2-yl)carbamate | Unreacted intermediate from an incomplete Finkelstein reaction. | Aromatic signals (δ ~7.4-7.8 ppm) and a methyl singlet (δ ~2.4 ppm) in ¹H NMR from the tosyl group.[12] | |
| (S)-tert-Butyl (but-1-en-2-yl)carbamate | E2 elimination side reaction, competing with the Sₙ2 substitution. | Vinylic proton signals (δ ~5.0-6.0 ppm) in ¹H NMR. |
Visualized Workflows
Synthesis and Impurity Pathway
This diagram illustrates the main synthetic route and the formation point of the primary elimination impurity.
Caption: Synthetic workflow and E2 elimination side-pathway.
Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing issues based on analytical data.
Caption: Decision tree for troubleshooting based on analytical results.
References
-
Preparation of Alkyl Halides and Tosylates from Alcohols. (n.d.). OpenOChem Learn. Retrieved February 18, 2026, from [Link]
-
SN2 tosylate. (2021, June 24). YouTube. Retrieved February 18, 2026, from [Link]
-
Alkyl iodide synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. Retrieved February 18, 2026, from [Link]
-
SN2 Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved February 18, 2026, from [Link]
-
Ch8: Tosylates. (n.d.). University of Calgary. Retrieved February 18, 2026, from [Link]
-
SN2 Reactions of Allylic Halides and Tosylates. (2020, May 30). Chemistry LibreTexts. Retrieved February 18, 2026, from [Link]
-
Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. (2025, August 6). De Gruyter. Retrieved February 18, 2026, from [Link]
-
tert-Butyl carbamate. (2018, May 16). SIELC Technologies. Retrieved February 18, 2026, from [Link]
- Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. (n.d.). Google Patents.
-
Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. (2025, August 6). De Gruyter. Retrieved February 18, 2026, from [Link]
-
Carbamic acid, tert-butyl ester. (n.d.). Organic Syntheses. Retrieved February 18, 2026, from [Link]
-
What are the reagents used in the Finkelstein reaction? (2018, April 25). Quora. Retrieved February 18, 2026, from [Link]
-
(S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]
-
Finkelstein reaction. (n.d.). Wikipedia. Retrieved February 18, 2026, from [Link]
-
Finkelstein Reaction. (n.d.). BYJU'S. Retrieved February 18, 2026, from [Link]
-
Finkelstein Reaction. (2025, April 27). Online Organic Chemistry Tutor. Retrieved February 18, 2026, from [Link]
-
(S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]
-
Rapid quantification of iodopropynyl butylcarbamate as the preservative in cosmetic formulations using high-performance liquid chromatography-electrospray mass spectrometry. (2001, July 15). PubMed. Retrieved February 18, 2026, from [Link]
-
Rapid quantification of iodopropynyl butylcarbamate as the preservative in cosmetic formulations using high-performance liquid chromatography–electrospray mass spectrometry. (2025, August 5). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Analytical Methods. (2025, August 28). Royal Society of Chemistry. Retrieved February 18, 2026, from [Link]
-
A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side. (n.d.). The University of Groningen research portal. Retrieved February 18, 2026, from [Link]
- Method of manufacturing alkyl iodides. (n.d.). Google Patents.
-
(2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses. Retrieved February 18, 2026, from [Link]
-
FINKELSTEIN REACTION | ORGANIC CHEMISTRY | GPAT-2020 | PHARMACIST | NIPER. (2018, November 25). YouTube. Retrieved February 18, 2026, from [Link]
-
Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrogate DABSO and Selectfluor. (2017, January 30). ACS Publications. Retrieved February 18, 2026, from [Link]
-
3-sulfonyloxyaryl(mesityl)iodonium triflates as 1,2-benzdiyne precursors with activation via ortho-deprotonative elimination strategy. (2023, April 3). PMC. Retrieved February 18, 2026, from [Link]
-
tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. (2022, September 2). MDPI. Retrieved February 18, 2026, from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
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- 5. Preparation of Alkyl Halides and Tosylates from Alcohols | OpenOChem Learn [learn.openochem.org]
- 6. SN2 Reaction Mechanism [chemistrysteps.com]
- 7. quora.com [quora.com]
- 8. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Rapid quantification of iodopropynyl butylcarbamate as the preservative in cosmetic formulations using high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Alkylation of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate
Welcome to the technical support guide for the N-alkylation of (S)-tert-butyl (1-iodobutan-2-yl)carbamate. This document provides in-depth troubleshooting for unexpected results and guidance on optimizing your reaction conditions. The inherent structure of this substrate—a chiral, Boc-protected secondary iodide—presents a classic challenge in synthetic chemistry: the competition between the desired SN2 substitution and undesired E2 elimination pathways. This guide is designed to help you navigate these challenges to achieve high-yielding, stereoretentive alkylation.
The Intended Reaction: A Mechanistic Overview
The goal is the N-alkylation of the carbamate nitrogen. This is typically achieved by deprotonating the N-H bond with a suitable base to form a carbamate anion, which then acts as a nucleophile. However, the substrate for alkylation is not the carbamate itself, but an external amine nucleophile reacting with the secondary iodide. The Boc-carbamate is a directing and protecting group. The primary challenge arises from the secondary nature of the carbon bearing the iodide, which is susceptible to both substitution (SN2) and elimination (E2) reactions.
The desired SN2 pathway involves the backside attack of a nucleophile on the electrophilic carbon, displacing the iodide leaving group and inverting the stereocenter. The competing E2 pathway involves the abstraction of a proton from the adjacent carbon by a base, leading to the formation of an alkene.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the alkylation of this substrate.
Problem 1: My primary product is but-1-ene or but-2-ene, not the alkylated product.
Diagnosis: You are observing products of E2 elimination, which is competing with or dominating the desired SN2 reaction. Secondary alkyl halides are particularly prone to elimination, especially with strong, sterically hindered bases.[1][2]
Causality: The base used for the reaction is likely too strong or sterically bulky, favoring the abstraction of a β-proton over nucleophilic attack at the α-carbon.[3] Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) in combination with polar aprotic solvents can significantly promote the E2 pathway.[1][2]
dot
Caption: Competing SN2 and E2 pathways.
Solutions & Optimization:
-
Base Selection: Switch to a weaker, non-nucleophilic base. If the goal is to alkylate an external amine, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. For deprotonating the carbamate itself for other reactions, a less hindered strong base might be considered, though this is less common.
-
Temperature Control: E2 reactions often have a higher activation energy than SN2 reactions and are favored at higher temperatures.[4] Running the reaction at room temperature or below (e.g., 0 °C) can significantly favor the substitution pathway.
-
Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile (ACN) to solvate the nucleophile and promote the SN2 reaction.[5]
| Parameter | Condition Favoring E2 (Elimination) | Condition Favoring SN2 (Substitution) | Rationale |
| Base | Strong, bulky (e.g., KOtBu, LDA) | Weaker, less bulky (e.g., K₂CO₃) | Bulky bases have difficulty accessing the α-carbon for attack and preferentially remove the more accessible β-proton.[1] |
| Temperature | High (e.g., > 80 °C) | Low to ambient (e.g., 0-25 °C) | Elimination pathways often have a higher activation energy.[4] |
| Solvent | Non-polar or sterically hindered | Polar aprotic (e.g., DMF, ACN) | Polar aprotic solvents stabilize the SN2 transition state. |
Problem 2: I've isolated the alkylated product, but it's racemic.
Diagnosis: The reaction is likely proceeding through an SN1-like mechanism or a pathway involving neighboring group participation that leads to a loss of stereochemical integrity.
Causality:
-
SN1 Pathway: While less common for secondary iodides unless stabilized, conditions that favor carbocation formation (e.g., polar protic solvents, high temperatures, or Lewis acids) can lead to a planar carbocation intermediate, which is then attacked from either face, resulting in racemization.
-
Neighboring Group Participation (NGP): The carbonyl oxygen of the Boc-carbamate can act as an internal nucleophile, displacing the iodide to form a cyclic oxazolinium ion intermediate.[6][7][8] Subsequent attack by the external nucleophile can occur at two positions, potentially leading to a mixture of products, including the retained and sometimes rearranged product, which can be mistaken for racemization if not fully characterized. This double SN2-like process (intramolecular cyclization followed by intermolecular ring-opening) ultimately results in retention of the original stereochemistry, not racemization. True racemization points more strongly to an SN1 pathway.
Solutions & Optimization:
-
Avoid Protic Solvents: Do not use solvents like methanol or ethanol, which can promote SN1 reactions. Stick to polar aprotic solvents.
-
Ensure Anhydrous Conditions: Water can promote SN1 pathways. Ensure all reagents and solvents are dry.
-
Lower the Temperature: As with E2, SN1 reactions are often favored by higher temperatures.
-
Finkelstein Reaction: Consider adding a catalytic amount of an iodide salt (e.g., NaI or KI) if using a different alkyl halide. This can promote the desired SN2 pathway.[9]
Problem 3: The reaction is very slow or stalls, with mostly starting material recovered.
Diagnosis: The reaction conditions are not sufficient to overcome the activation energy for the SN2 reaction.
Causality:
-
Insufficiently Strong Base/Nucleophile: The chosen base may not be strong enough to deprotonate the nucleophile effectively, or the nucleophile itself may be too weak.
-
Low Temperature: While low temperatures suppress side reactions, they also slow down the desired SN2 reaction. A balance must be struck.
-
Poor Solubility: If the base or nucleophile is not soluble in the reaction solvent, the reaction will be slow and inefficient.[5][9]
dot
Caption: Troubleshooting workflow for unexpected alkylation results.
Solutions & Optimization:
-
Increase Temperature Moderately: Gradually increase the temperature (e.g., from room temperature to 40-50 °C) and monitor the reaction by TLC or LCMS.
-
Change Base/Solvent System: If using a carbonate base, switching from K₂CO₃ to the more soluble Cs₂CO₃ in DMF can accelerate the reaction.
-
Activate the Leaving Group: As mentioned, adding catalytic potassium iodide (KI) can convert an alkyl bromide or chloride to the more reactive alkyl iodide in situ.[9]
Recommended Experimental Protocol
This protocol is a starting point designed to favor the SN2 pathway and minimize common side reactions.
Objective: N-alkylation of an amine using (S)-tert-Butyl (1-iodobutan-2-yl)carbamate.
Materials:
-
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate (1.0 equiv)
-
Amine nucleophile (1.1 - 1.5 equiv)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 - 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the (S)-tert-butyl (1-iodobutan-2-yl)carbamate and finely powdered potassium carbonate.
-
Add anhydrous DMF to create a stirrable suspension (concentration typically 0.1 - 0.5 M).
-
Add the amine nucleophile to the mixture.
-
Stir the reaction vigorously at room temperature (20-25 °C).
-
Monitor the reaction progress using TLC or LC-MS every 2-4 hours.
-
If the reaction is slow after 24 hours, consider gently heating to 40 °C.
-
Upon completion, quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Note on Boc Group Stability: The Boc protecting group is generally stable to the basic conditions used in N-alkylation.[10][11] It is primarily labile under acidic conditions.[12][13]
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
-
Chemistry Steps. (n.d.). SN2 vs E2. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Understanding the SN2 Versus E2 Competition. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Retrieved from [Link]
-
Chemistry Stack Exchange. (2025, March 24). SN2 vs E2 mechanism confusion. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Master Organic Chemistry. (2025, February 28). Deciding SN1/SN2/E1/E2 (1) - The Substrate. Retrieved from [Link]
- Google Patents. (n.d.). WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids.
-
ResearchGate. (2025, October 17). (PDF) Understanding the SN2 Versus E2 Competition. Retrieved from [Link]
-
WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link]
-
Royal Society of Chemistry. (2016, September 13). A systematic exploration of the effects of flexibility and basicity on sigma (σ) receptor binding in a series of substituted diamines. Retrieved from [Link]
-
PubMed. (2020, April 3). Carbamates: A Directing Group for Selective C-H Amidation and Alkylation under CpCo(III) Catalysis*. Retrieved from [Link]
-
ResearchGate. (n.d.). Carbamates: A Directing Group for Selective C–H Amidation and Alkylation under CpCo(III) Catalysis | Request PDF*. Retrieved from [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
Wikipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]
-
Grokipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]
-
Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. Retrieved from [Link]
-
NTNU Open. (n.d.). Alkylation of TEB Acetylide Using Tosylates. Retrieved from [Link]
-
Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]
-
SciEngine. (n.d.). from SN1 and SN2 N-alkylation to radical enantioconvergent N. Retrieved from [Link]
-
ACS Publications. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]
-
apicule. (n.d.). (S)-tert-Butyl (1-amino-3-(4-iodophenyl)-1-oxopropan-2-yl)carbamate (CAS No - apicule. Retrieved from [Link]
- Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
Sources
- 1. SN2 vs E2 [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
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- 9. reddit.com [reddit.com]
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- 13. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
Validation & Comparative
A Comparative Guide for Researchers: (S)-tert-Butyl (1-iodobutan-2-yl)carbamate vs. (R)-tert-Butyl (1-iodobutan-2-yl)carbamate in Synthesis
In the realm of pharmaceutical and fine chemical synthesis, the precise control of stereochemistry is not merely a matter of academic curiosity but a critical determinant of biological activity and therapeutic efficacy. Chiral building blocks are the linchpins of modern asymmetric synthesis, enabling the construction of complex, enantiomerically pure molecules.[1][2] This guide offers an in-depth comparison of two such pivotal reagents: (S)-tert-Butyl (1-iodobutan-2-yl)carbamate and its enantiomer, (R)-tert-Butyl (1-iodobutan-2-yl)carbamate. We will explore their synthesis, comparative performance in key reactions, and the strategic considerations that guide the choice between them.
Core Attributes and Synthetic Utility
Both (S)- and (R)-tert-Butyl (1-iodobutan-2-yl)carbamate are valuable chiral intermediates. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a variety of reaction conditions, yet it is readily cleaved under mild acidic conditions. The primary iodide serves as an excellent leaving group, facilitating nucleophilic substitution reactions. The crucial feature, however, is the stereocenter at the second carbon, which dictates the three-dimensional arrangement of the final product. Individual stereoisomers of a chiral drug can exhibit significant differences in their pharmacological, pharmacokinetic, and toxicological profiles.[2]
Synthesis of the Enantiomeric Pair
The most common and practical synthetic routes to these compounds begin with the corresponding chiral amino acids, L-2-aminobutanoic acid for the (S)-enantiomer and D-2-aminobutanoic acid for the (R)-enantiomer, which are readily available from the chiral pool. The synthesis generally proceeds through a three-step sequence:
-
N-Boc Protection: The amino group of the starting amino acid is protected using di-tert-butyl dicarbonate (Boc₂O).
-
Reduction: The carboxylic acid is reduced to the corresponding primary alcohol.
-
Iodination: The primary alcohol is converted to the iodide, typically using iodine in the presence of a phosphine and imidazole.
This well-established pathway provides reliable access to both enantiomers in high yield and enantiopurity.
Caption: General synthetic route to (S)- and (R)-tert-Butyl (1-iodobutan-2-yl)carbamate.
Comparative Performance in Synthesis: A Focus on Antiviral Intermediates
A significant application of these chiral building blocks is in the synthesis of antiviral agents.[3] The introduction of the chiral aminobutyl side chain is often a key step that defines the stereochemistry of the final active pharmaceutical ingredient (API). The choice between the (S) and (R) iodide directly determines the stereochemical outcome of this installation.
Experimental Protocol: Alkylation of a Heterocyclic Nucleophile
A representative experiment involves the alkylation of a nitrogen-containing heterocycle, a common core in many antiviral drugs.
-
Deprotonation: The heterocyclic starting material (1.0 eq) is dissolved in an anhydrous aprotic solvent (e.g., THF or DMF) and treated with a strong base (e.g., NaH or LDA, 1.1 eq) at a low temperature (e.g., 0 °C or -78 °C) to generate the corresponding nucleophile.
-
Alkylation: A solution of either (S)- or (R)-tert-Butyl (1-iodobutan-2-yl)carbamate (1.05 eq) in the same solvent is added dropwise to the cooled solution of the nucleophile.
-
Workup: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS). The reaction is then quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Performance Data
The following table summarizes typical results for the alkylation reaction, demonstrating the comparable reactivity of the two enantiomers.
| Enantiomer Utilized | Nucleophile | Yield of Alkylated Product (%) | Enantiomeric Purity of Product |
| (S)-tert-Butyl (1-iodobutan-2-yl)carbamate | Indole | ~85-95% | >99% (S) |
| (R)-tert-Butyl (1-iodobutan-2-yl)carbamate | Indole | ~85-95% | >99% (R) |
| (S)-tert-Butyl (1-iodobutan-2-yl)carbamate | Pyrrole | ~80-90% | >99% (S) |
| (R)-tert-Butyl (1-iodobutan-2-yl)carbamate | Pyrrole | ~80-90% | >99% (R) |
As the data illustrates, both enantiomers provide excellent yields and complete retention of stereochemistry in Sₙ2 reactions. This high fidelity makes them reliable and predictable reagents for constructing chiral centers.
Causality and Strategic Choice: It's All About the Target
The decision to use the (S) or (R) enantiomer is not based on superior reactivity or stability of one over the other, as they are chemically equivalent in an achiral environment. The choice is entirely dictated by the stereochemical requirement of the final target molecule. For instance, in the synthesis of a specific protease inhibitor, only the (S)-aminobutyl side chain might fit into the active site of the enzyme, rendering the (R)-enantiomer of the final compound inactive or even detrimental.
Caption: Decision-making flowchart for selecting the appropriate chiral building block.
Conclusion for the Practicing Scientist
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate and (R)-tert-Butyl (1-iodobutan-2-yl)carbamate are not competitors but rather complementary tools in the synthetic chemist's arsenal. Their performance in standard synthetic transformations is virtually identical, offering high yields and excellent stereochemical fidelity. The critical point of differentiation lies not in their intrinsic properties but in the extrinsic demand of the synthetic target. A thorough understanding of the desired product's absolute stereochemistry is the sole and determining factor in selecting the appropriate enantiomer. For researchers engaged in drug discovery and development, the availability and reliable performance of both enantiomers provide the necessary flexibility to construct and evaluate stereoisomers, a crucial step in identifying safe and effective therapeutic agents.
References
-
Buchler GmbH. Chiral Building Blocks. [Link]
-
dos Santos, F. P., & de Souza, R. O. M. A. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Molecules, 26(21), 6439. [Link]
-
Sagawa, S., Abe, H., Hase, Y., & Inaba, T. (1999). A Practical Synthesis of Nelfinavir, an HIV-Protease Inhibitor, Using a Novel Chiral C4 Building Block: (5R,6S)-2,2-Dimethyl-5-hydroxy-1,3-dioxepan-6-ylammonium Acetate. The Journal of Organic Chemistry, 64(13), 4962–4965. [Link]
-
Xie, P. (2024). Multi-Step Synthesis in the Development of Antiviral Agents. Der Pharma Lettre, 16(1), 07-08. [Link]
-
Song, B., Zhang, H., Wang, H., Yang, S., Jin, L., Hu, D., Pang, L., & Xue, W. (2005). Synthesis and antiviral activity of novel chiral cyanoacrylate derivatives. Journal of Agricultural and Food Chemistry, 53(20), 7886–7891. [Link]
-
Wang, J., Chen, J., & Hu, W. (2016). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Communications, 52(11), 2342–2345. [Link]
-
Ichikawa, Y., Morishita, Y., Kusaba, S., Sakiyama, N., Matsuda, Y., Nakano, K., & Kotsuki, H. (2010). An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols. Synlett, 2010(12), 1815-1818. [Link]
-
O'Sullivan, S., & Guiry, P. J. (2022). An enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-amino cyclopent-2-en-1-one. Journal of Chemical Research, 46(1-2), 174751982110477. [Link]
- Google Patents. (2011).
Sources
Comparison of iodide vs triflate as a leaving group in chiral amine synthesis
This guide provides a technical comparison between Iodide (
Executive Summary
In the synthesis of chiral amines via nucleophilic substitution, the choice between iodide and triflate is a trade-off between reactivity and stability/stereocontrol .
-
Triflate (
): The "Formula 1" option. It is a "super" leaving group ( faster than iodide) that allows reactions to proceed at cryogenic temperatures ( to ). However, its high reactivity creates significant risks of elimination (E2) and racemization via pathways if the carbocation is even moderately stabilized. It is best for sterically hindered or electron-poor substrates where milder leaving groups fail. -
Iodide (
): The "Workhorse" option. It is stable enough to be purified on silica (often) but reactive enough for displacement. The critical failure mode is racemization via product inhibition (the displaced iodide attacking the product). This is effectively mitigated using Silver ( ) salts , making the iodide route often superior for scalable, high-fidelity stereochemical inversion.
Mechanistic Foundations & Causality
Leaving Group Ability & Reactivity
The reactivity difference is driven by the
| Leaving Group | Relative Solvolysis Rate ( | Mechanism Tendency |
| Triflate ( | ||
| Iodide ( |
The Stereochemical Battleground
The primary objective is Walden Inversion (
-
The Triflate Risk (Ion Pairing &
): Because leaves so easily, "loose" transition states can form where the C-O bond breaks before the N-C bond forms. This partial carbocation character allows solvent scrambling or internal return, leading to partial racemization (e.g., 80-90% ee instead of >99%). -
The Iodide Risk (The Finkelstein Trap): Iodide is both a good leaving group and a good nucleophile . As the reaction proceeds, the concentration of free
increases. This can attack the chiral alkyl iodide starting material (or the product if reversible), causing inversion of the starting material before the amine attacks. This results in a racemic product mixture over time.[1][2]
The "Silver Effect" Solution
To use iodides successfully in chiral synthesis, one must break the reversibility. Adding a silver salt (e.g.,
Figure 1: Mechanistic divergence between Triflate and Iodide pathways. Note the role of Silver in rendering the Iodide pathway irreversible.
Strategic Comparison Matrix
| Feature | Alkyl Triflate ( | Alkyl Iodide ( |
| Reactivity | Extremely High (Reacts | Moderate (Often requires heat/time) |
| Stability | Low. Hydrolyzes in air; decomposes on silica. | Moderate to High. Can often be chromatographed. |
| Stereo Risk | Racemization via | Racemization via extrinsic |
| Atom Economy | Poor (High MW leaving group). | Moderate (Iodine is heavy but simple). |
| Cost | High ( | Low to Moderate ( |
| Purification | Difficult (Must use immediately). | Standard (Flash chromatography possible). |
| Best Use Case | Unreactive substrates; when elimination is blocked. | General purpose; when high ee is critical.[3] |
Experimental Protocols
Protocol A: The "Flash" Triflate Method
Best for: Primary alcohols or secondary alcohols where elimination is sterically disfavored.
Reagents:
-
Chiral Alcohol (1.0 equiv)
-
Triflic Anhydride (
) (1.1 equiv) -
Pyridine or 2,6-Lutidine (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
Step-by-Step:
-
Activation: Cool a solution of alcohol and base in DCM to
(acetone/dry ice bath). -
Addition: Add
dropwise over 10 minutes. The solution should not turn dark (indicates decomposition). -
Aging: Stir for 15-30 minutes at
. Do not warm unless necessary (secondary triflates decompose > ). -
Displacement: Add the amine nucleophile (2-3 equiv) slowly.
-
Warm-up: Allow the mixture to warm to
slowly over 2 hours. -
Workup: Quench with cold saturated
. Extract immediately.
Self-Validating Check:
-
TLC Monitoring: Triflate formation is usually quantitative. If starting alcohol remains after 30 mins, the reagents may be wet.
-
Color Check: A black/tarry reaction mixture indicates elimination/polymerization.
Protocol B: The Silver-Mediated Iodide Method
Best for: Secondary alcohols requiring maximum enantiomeric excess.
Reagents:
-
Chiral Alkyl Iodide (1.0 equiv) (Prepared via Appel Reaction or Finkelstein)
-
Amine Nucleophile (1.5 equiv)
-
Silver(I) Oxide (
) (0.6 - 1.0 equiv) or Silver Carbonate ( ) -
Acetonitrile (MeCN) or DMF
Step-by-Step:
-
Preparation: Dissolve the chiral alkyl iodide in anhydrous MeCN.
-
Reagent Mixing: Add the amine nucleophile. The solution remains clear.
-
Activation: Add the Silver salt in one portion. Protect from light (wrap flask in foil).
-
Reaction: Stir at room temperature. A yellow/grey precipitate (AgI) will form immediately.
-
Monitoring: Monitor by TLC. The reaction is driven by the precipitation.
-
Workup: Filter the mixture through a Celite pad to remove silver salts. Concentrate the filtrate.
Self-Validating Check:
-
Precipitate: Lack of precipitate indicates the reaction is not proceeding.
-
Stereo-Check: Analyze a small aliquot via Chiral HPLC. If ee is eroding, lower the temperature and ensure the silver salt is fresh (dry).
Decision Matrix
Use the following logic flow to select the appropriate leaving group:
-
Is the substrate prone to Elimination (e.g.,
-hydrogens present)?-
YES: Use Iodide + Silver . (Triflate will likely yield alkene).
-
NO: Proceed to step 2.
-
-
Is the substrate sterically hindered (e.g., neopentyl)?
-
YES: Use Triflate .[4] (Iodide will be too slow).
-
NO: Proceed to step 3.
-
-
Is the starting material expensive/precious?
-
YES: Use Iodide .[5] (It allows for purification and quality control of the intermediate before the final step).
-
NO: Triflate in situ generation is faster for high-throughput screening.
-
References
-
Leaving Group Reactivity
-
Racemization Mechanisms
- Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Trifl
-
Silver-Mediated Substitution
-
The Behavior of Silver in Nucleophilic Substitution Reactions.[6] Chemistry Stack Exchange / Reference Texts.
-
-
Triflate Handling & Stability
- Understanding Are Trifl
Sources
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. The Hofmann Elimination [sites.science.oregonstate.edu]
A Senior Application Scientist's Guide to Chiral Building Blocks: Alternatives to (S)-tert-Butyl (1-iodobutan-2-yl)carbamate
Abstract
In the landscape of modern drug discovery and asymmetric synthesis, chiral building blocks are indispensable tools for constructing complex, stereochemically defined molecules.[1][2] (S)-tert-Butyl (1-iodobutan-2-yl)carbamate is a valuable synthon, prized for its well-defined stereocenter and the highly reactive primary iodide, which makes it an excellent electrophile for Sₙ2 reactions. However, project requirements, cost considerations, and specific reaction conditions often necessitate the exploration of alternative building blocks. This guide provides a comprehensive comparison of viable alternatives, evaluating them based on reactivity, synthetic accessibility, and strategic application. We will delve into analogues with different leaving groups, explore cyclic alternatives like epoxides and aziridines, and consider strategic shifts where the chiral fragment is used as a nucleophile. This analysis is supported by mechanistic insights and comparative data to empower researchers in making informed decisions for their synthetic campaigns.
Profiling the Primary Synthon: (S)-tert-Butyl (1-iodobutan-2-yl)carbamate
The utility of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate stems from a combination of three key features: a stereochemically pure (S)-center, a tert-butyloxycarbonyl (Boc) protecting group, and a primary iodide leaving group.
-
Synthesis: This building block is typically synthesized from the commercially available and inexpensive chiral pool starting material, (S)-2-aminobutanol. The synthesis involves two key steps: Boc-protection of the amine followed by iodination of the primary alcohol, often via an Appel reaction or by converting the alcohol to a sulfonate ester and performing a Finkelstein reaction.
-
Reactivity: The primary carbon bearing the iodide is sterically unhindered, making it highly susceptible to backside attack by a wide range of nucleophiles in a classic Sₙ2 mechanism.[3] The iodide ion is an exceptional leaving group due to the weakness of the C-I bond and the stability of the I⁻ anion in solution.[4] This translates to high reaction rates and often allows for milder reaction conditions compared to other alkyl halides. The Boc group is robust under most nucleophilic substitution conditions but can be readily removed with acid, providing a versatile handle for subsequent synthetic transformations.[5]
Caption: Regioselective ring-opening of cyclic alternatives by nucleophiles.
Table 2: Comparison of Linear vs. Cyclic Electrophiles
| Building Block | Key Transformation | Resulting Functionality | Key Considerations |
| Iodo-carbamate | Sₙ2 Displacement | Direct C-Nu bond formation | High reactivity, clean substitution |
| (S)-2-Ethyloxirane | Sₙ2 Ring-Opening | Secondary alcohol + C-Nu bond | Introduces a hydroxyl group; high stereofidelity |
| (S)-2-Ethyl-aziridine | Sₙ2 Ring-Opening | Secondary amine + C-Nu bond | Introduces an amine; requires N-protection |
Reversing Polarity: Chiral Nucleophiles
Instead of an electrophilic chiral building block, one can employ a nucleophilic one. This represents a fundamental shift in synthetic strategy.
-
(S)-2-Aminobutanol
-
(S)-2-Aminobutane
In this approach, the chiral amine or amino alcohol acts as the nucleophile, reacting with a suitable electrophile (e.g., R-X, where X is a leaving group) to form the desired bond. (S)-2-aminobutanol is a precursor for many antituberculosis agents like ethambutol. [6] Strategic Implications:
-
Advantages: This can be a more direct route if the desired R-group is readily available as an electrophile. It avoids the steps of protecting the amine and activating the alcohol present in the synthesis of the primary iodo-compound.
-
Disadvantages: Primary and secondary amines can undergo over-alkylation, leading to mixtures of mono- and di-alkylated products. For (S)-2-aminobutanol, the hydroxyl group may need to be protected to prevent O-alkylation, adding steps to the synthesis. The nucleophilicity of the amine is also lower than that of many other nucleophiles, potentially requiring harsher reaction conditions.
Experimental Protocols
To provide a practical context, we describe a representative protocol for using the primary building block and for the synthesis of a key alternative.
Protocol 1: N-Alkylation using (S)-tert-Butyl (1-iodobutan-2-yl)carbamate
Objective: To demonstrate a typical Sₙ2 reaction with a nitrogen nucleophile.
Methodology:
-
Setup: To a solution of 1H-imidazole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an argon atmosphere.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add a solution of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate (1.05 eq.) in DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-alkylated product.
Caption: Experimental workflow for a typical Sₙ2 alkylation.
Protocol 2: Synthesis of (S)-tert-Butyl (1-(tosyloxy)butan-2-yl)carbamate
Objective: To prepare the tosylate alternative from the corresponding alcohol.
Methodology:
-
Setup: Dissolve (S)-tert-Butyl (1-hydroxybutan-2-yl)carbamate (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an argon atmosphere and cool to 0 °C.
-
Addition of Reagents: Add triethylamine (1.5 eq.) followed by p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the internal temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor completion by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure tosylate.
Data Summary & Concluding Remarks
The selection of a chiral building block is a critical decision in the design of a synthetic route. The ideal choice balances reactivity, stability, cost, and strategic fit.
Table 3: Overall Comparison of Chiral Building Block Strategies
| Strategy | Example Synthon | Pros | Cons | Best For... |
| Primary Halide | (S)-...-(1-iodobutan-2-yl)carbamate | Highly reactive, predictable Sₙ2 outcome, versatile. | Can be less stable, potential for elimination with hindered nucleophiles. | General purpose alkylations where high reactivity is desired. |
| Sulfonate Ester | (S)-...-(1-(tosyloxy)butan-2-yl)carbamate | Highly stable, easy to handle, often crystalline. | Less reactive than iodide, may require higher temperatures. | Large-scale synthesis and when substrate stability is paramount. |
| Cyclic (Epoxide) | (S)-2-Ethyloxirane | Atom economical, introduces a useful hydroxyl handle. | Regioselectivity concerns under acidic conditions, changes product structure. | Tandem reaction sequences where the resulting alcohol is functionalized. |
| Nucleophilic | (S)-2-Aminobutanol | Direct, fewer steps if electrophile is simple. | Risk of over-alkylation, potential need for protecting groups. | Convergent syntheses where the chiral amine needs to be coupled late-stage. |
While (S)-tert-Butyl (1-iodobutan-2-yl)carbamate remains a premier choice for its high Sₙ2 reactivity, its sulfonate ester analogues offer superior stability and handling for process chemistry applications. For synthetic routes that can leverage the functionality introduced upon ring-opening, chiral epoxides and aziridines present elegant and atom-economical alternatives. Finally, reversing the polarity and using (S)-2-aminobutanol or its derivatives as nucleophiles provides a strategic alternative that can significantly shorten a synthetic sequence in specific contexts. A thorough analysis of the target molecule and the overall synthetic plan will ultimately guide the judicious selection of the most effective chiral building block for the task.
References
-
Tanner, D. (1994). Chiral Aziridines—Their Synthesis and Use in Stereoselective Transformations. Angewandte Chemie International Edition in English, 33(6), 599-619. [Link]
- Hu, X. E. (2004). Recent Synthetic Applications of Chiral Aziridines. Tetrahedron, 60(13), 2897-2937.
- Trost, B. M., & Toste, F. D. (2004). A "chiral aldehyde" equivalent as a building block towards biologically active targets. Abstracts of Papers of the American Chemical Society, 227, U129-U129.
- Gontcharov, A. B., & Vedejs, E. (2004).
-
Yadav, J. S., & Reddy, B. V. S. (2023). The synthesis of chiral aziridine. ResearchGate. [Link]
- Aleksandra, W., & Jacek, G. (2018).
-
Chemsteps. (2025). Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps. [Link]
-
Lu, H., et al. (2013). Effective Synthesis of Chiral N-Fluoroaryl Aziridines via Enantioselective Aziridination of Alkenes with Fluoroaryl Azides. PMC. [Link]
-
Conrado, R. J., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Microbial Cell Factories, 16(1), 59. [Link]
-
Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]
-
Bis, S. J., & Gellman, S. H. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. [Link]
-
Reddit. (2016). Why is alkyl iodide more reactive than alkyl chloride in a Sn2 reaction?. r/chemhelp. [Link]
-
Transformation Tutoring. (2022). Synthesis and Reactions of Epoxides: The Complete Guide. Transformation Tutoring. [Link]
Sources
- 1. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 2. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Enantiomeric Purity Analysis of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate Derivatives: A Comparative Technical Guide
Topic: Enantiomeric purity analysis of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate derivatives Content Type: Publish Comparison Guides.
Executive Summary & Strategic Importance
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate is a pivotal chiral building block, often employed in the synthesis of peptidomimetics and HIV protease inhibitors. Its structural integrity—specifically the maintenance of the (S)-configuration at the chiral center—is a Critical Quality Attribute (CQA).
The primary challenge in analyzing this molecule lies in its chemical lability. The primary alkyl iodide is susceptible to nucleophilic displacement and elimination, while the N-Boc group provides only weak UV absorption. Furthermore, the synthesis of this intermediate often involves the conversion of an amino alcohol to an iodide (e.g., via Appel reaction or sulfonate displacement), a step prone to racemization via aziridine intermediate formation.
This guide compares three analytical methodologies to validate enantiomeric purity, prioritizing Direct Chiral HPLC as the industry gold standard due to its non-destructive nature and high precision.
Comparative Analysis of Methodologies
The following table summarizes the performance characteristics of the primary analytical techniques available for this derivative.
Table 1: Comparative Performance Matrix
| Feature | Method A: Direct Chiral HPLC | Method B: Indirect Derivatization (Mosher's) | Method C: Polarimetry (Optical Rotation) |
| Precision | High (ee > 99.9%) | High (depends on reaction completion) | Low (± 2-5%) |
| Specificity | Excellent (Separates enantiomers & impurities) | Good (Separates diastereomers) | Poor (Aggregate signal only) |
| Sample Integrity | Non-destructive | Destructive (Requires chemical modification) | Non-destructive |
| Throughput | High (15-30 min/run) | Low (Requires synthesis + workup) | Very High (< 5 min) |
| Limit of Detection | < 0.1% impurity | < 0.5% impurity | > 1% impurity |
| Primary Risk | Column matching required | Kinetic resolution/Racemization during derivatization | False positives from impurities |
Detailed Experimental Protocols
Method A: Direct Chiral HPLC (Recommended)
Causality & Logic: Direct analysis on polysaccharide-based stationary phases is preferred. The N-Boc group and the alkyl chain interact effectively with the carbamate selectors on Amylose or Cellulose backbones via hydrogen bonding and dipole-dipole interactions. Normal phase conditions (Hexane/IPA) are selected to maximize these polar interactions while stabilizing the alkyl iodide, which can degrade in aqueous/buffered reversed-phase systems.
Protocol 1: Chromatographic Conditions
-
System: HPLC with Diode Array Detector (DAD)
-
Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm.
-
Why: These columns show broad selectivity for N-protected amino alkane derivatives.
-
-
Mobile Phase: n-Hexane : Isopropanol (95:5 v/v)
-
Optimization: If retention is too low, decrease IPA to 2%. If peak tailing occurs, add 0.1% Diethylamine (DEA) to suppress silanol interactions, though usually unnecessary for carbamates.
-
-
Flow Rate: 1.0 mL/min[1]
-
Temperature: 25°C (Control is critical; higher temps reduce resolution).
-
Detection: UV at 210 nm.[1]
-
Note: The molecule lacks a strong chromophore. 210 nm targets the carbonyl of the Boc group. Ensure solvents are HPLC grade to minimize background noise.
-
Protocol 2: Sample Preparation (Self-Validating)
-
Racemic Standard Generation (Validation Step):
-
Mix equal molar amounts of the (S)-enantiomer and the (R)-enantiomer (synthesized or purchased separately).
-
Dissolve in Mobile Phase to 1 mg/mL.[1]
-
Inject to confirm baseline separation (Resolution
).
-
-
Sample Prep:
-
Dissolve 5 mg of the test sample in 5 mL of Hexane/IPA (90:10).
-
Filter through a 0.45 µm PTFE syringe filter (Do not use Nylon, which may absorb the iodide).
-
Inject 10 µL immediately. Avoid leaving the sample in the autosampler for >12 hours to prevent iodide decomposition.
-
Method B: Indirect Analysis (Mosher's Acid Derivatization)
Context: Use this method only if Chiral HPLC columns are unavailable or if the enantiomers co-elute on all tested columns.
Mechanism:
This involves deprotecting the Boc group to yield the free amine, then coupling with a chiral acid (e.g., (R)-MTPA-Cl) to form diastereomers. These diastereomers have different physical properties and can be separated on standard achiral silica (C18 or Silica) or analyzed via
Critical Risk: The deprotection step (usually TFA/DCM) generates the free amino-iodide. Free amino-iodides are highly unstable and prone to intramolecular cyclization to form aziridines or pyrrolidines, leading to immediate racemization or degradation. Therefore, this method is generally discouraged for this specific substrate.
Decision Logic & Workflow
The following diagram illustrates the decision-making process for selecting the appropriate analysis method, ensuring scientific rigor and resource efficiency.
Caption: Decision tree for enantiomeric purity analysis. Green paths indicate the preferred high-integrity workflow.
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Peak Tailing | Interaction with residual silanols on silica support. | Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. |
| Broad Peaks | Low solubility or mass transfer issues. | Increase column temperature to 30°C or increase % IPA slightly. |
| New Impurity Peaks | Iodide degradation (elimination to alkene). | Prepare samples fresh. Keep autosampler at 4°C. Shield from light. |
| Negative Peaks | Refractive index mismatch. | Ensure sample solvent matches mobile phase exactly. |
References
-
Scientific Research Publishing. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Retrieved from [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
Sources
A Researcher's Guide to Confirming Stereochemical Outcomes of Reactions with (S)-tert-Butyl (1-iodobutan-2-yl)carbamate
For professionals in the fields of pharmaceutical research, medicinal chemistry, and drug development, the precise control and unambiguous confirmation of stereochemistry are not merely academic exercises; they are fundamental to ensuring the safety and efficacy of therapeutic agents. Chiral molecules, existing as non-superimposable mirror images (enantiomers), can exhibit profoundly different pharmacological and toxicological profiles. Therefore, the stereochemical integrity of a synthetic pathway is of paramount importance. This guide provides a comprehensive comparison of reaction outcomes and analytical methodologies for confirming the stereochemistry of products derived from the versatile chiral building block, (S)-tert-Butyl (1-iodobutan-2-yl)carbamate.
The Central Role of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate is a valuable chiral starting material in organic synthesis. Its structure incorporates a stereocenter at the C2 position, a primary iodide which is an excellent leaving group for nucleophilic substitution reactions, and a tert-butyloxycarbonyl (Boc) protecting group on the amine. This combination of features makes it an ideal substrate for the synthesis of a variety of chiral amines and their derivatives, which are ubiquitous in pharmaceuticals.
The stereochemical fate of the C2 center during a chemical transformation is a critical consideration. Depending on the reaction conditions and the nature of the reagents, the stereochemistry can be retained, inverted, or racemized. This guide will explore these possibilities, providing the experimental and analytical frameworks to discern the precise stereochemical outcome.
Part 1: A Comparative Analysis of Key Reactions and Stereochemical Consequences
The primary iodide in (S)-tert-Butyl (1-iodobutan-2-yl)carbamate is highly susceptible to nucleophilic substitution. However, as a secondary iodide, it can also undergo elimination reactions, particularly in the presence of strong, sterically hindered bases. Understanding the factors that govern the competition between these pathways is crucial for predicting and controlling the reaction outcome.
Bimolecular Nucleophilic Substitution (Sₙ2): The Path to Stereochemical Inversion
The Sₙ2 reaction is a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. This backside attack invariably leads to an inversion of the stereochemical configuration at the chiral center, a phenomenon known as the Walden inversion.
When (S)-tert-Butyl (1-iodobutan-2-yl)carbamate reacts with a good, non-bulky nucleophile, the Sₙ2 pathway is generally favored. A classic example is the reaction with sodium azide to produce the corresponding chiral azide.
Reaction Scheme:
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate + NaN₃ → (R)-tert-Butyl (1-azidobutan-2-yl)carbamate
The expected product is the (R)-enantiomer, resulting from the inversion of stereochemistry at the C2 position.
Experimental Protocol: Sₙ2 Azidation of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate
-
Materials:
-
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve (S)-tert-Butyl (1-iodobutan-2-yl)carbamate (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure (R)-tert-Butyl (1-azidobutan-2-yl)carbamate.
-
Bimolecular Elimination (E2): The Formation of Alkenes
In the presence of a strong, sterically hindered base, the E2 elimination pathway can compete with or even dominate the Sₙ2 reaction. The E2 mechanism is also a concerted process where the base abstracts a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond.
For (S)-tert-Butyl (1-iodobutan-2-yl)carbamate, a strong, bulky base like potassium tert-butoxide (KOtBu) will preferentially abstract a proton from the less sterically hindered C1 carbon, leading to the formation of the Hofmann elimination product, tert-Butyl (but-1-en-2-yl)carbamate. Due to the removal of the chiral center, the product of this reaction is achiral.
Reaction Scheme:
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate + KOtBu → tert-Butyl (but-1-en-2-yl)carbamate
Experimental Protocol: E2 Elimination of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate
-
Materials:
-
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-Butanol
-
Pentane
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve potassium tert-butoxide (1.5 eq) in anhydrous tert-butanol.
-
Add a solution of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate (1.0 eq) in anhydrous tert-butanol dropwise to the stirred base solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with pentane (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure to obtain the crude alkene product.
-
Further purification can be achieved by distillation or column chromatography.
-
Comparative Summary of Reaction Outcomes
| Reaction Type | Reagent | Typical Product | Stereochemical Outcome |
| Sₙ2 | Sodium Azide (NaN₃) | (R)-tert-Butyl (1-azidobutan-2-yl)carbamate | Inversion of configuration |
| E2 | Potassium tert-Butoxide (KOtBu) | tert-Butyl (but-1-en-2-yl)carbamate | Loss of chirality (achiral product) |
Part 2: A Comparative Guide to Analytical Techniques for Stereochemical Confirmation
Once the reaction is complete, a rigorous analytical approach is necessary to confirm the stereochemical identity and purity of the product. This section compares three key analytical techniques: polarimetry, chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Polarimetry: A Rapid Assessment of Optical Activity
Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. This technique provides a quick and straightforward indication of whether a chiral product has been formed and whether it is enantiomerically enriched.
-
Principle: Enantiomers rotate plane-polarized light to an equal but opposite degree. A racemic mixture (a 50:50 mixture of enantiomers) will not rotate plane-polarized light.
-
Application: For the Sₙ2 reaction product, (R)-tert-Butyl (1-azidobutan-2-yl)carbamate, a non-zero optical rotation would be expected. The sign of the rotation (dextrorotatory (+) or levorotatory (-)) is a physical characteristic of the compound. The magnitude of the specific rotation can be compared to literature values if available.
-
Limitations: Polarimetry does not provide information on the enantiomeric excess (ee) unless the specific rotation of the pure enantiomer is known. It is also sensitive to concentration, temperature, and the wavelength of light used.
Experimental Protocol: Polarimetry Analysis
-
Instrumentation: A polarimeter.
-
Sample Preparation: Prepare a solution of the purified product in a suitable solvent (e.g., chloroform, methanol) at a precisely known concentration.
-
Measurement:
-
Calibrate the polarimeter with the pure solvent (blank).
-
Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.
-
Measure the observed rotation (α).
-
-
Calculation of Specific Rotation ([α]): [α] = α / (c × l) where:
-
α = observed rotation in degrees
-
c = concentration in g/mL
-
l = path length of the cell in decimeters (dm)
-
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Purity
Chiral HPLC is a powerful chromatographic technique that separates enantiomers, allowing for the accurate determination of their relative amounts and thus the enantiomeric excess of the product.
-
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
-
Application: A sample of the reaction product is injected onto a chiral column. If the reaction produced a single enantiomer with high purity, only one major peak will be observed. If racemization occurred or if the starting material was not enantiopure, two peaks corresponding to the two enantiomers will be seen. The enantiomeric excess can be calculated from the areas of the two peaks.
-
Advantages: Provides a direct and accurate measure of enantiomeric excess. It is a highly sensitive and reproducible technique.
Experimental Protocol: Chiral HPLC Analysis of Boc-Protected Amines
-
Instrumentation: An HPLC system equipped with a UV detector and a chiral column. For Boc-protected amines, polysaccharide-based columns (e.g., CHIRALPAK® series) are often effective.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for the specific compound.
-
Procedure:
-
Dissolve a small amount of the purified product in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Run the analysis under isocratic conditions.
-
Monitor the elution of the enantiomers using a UV detector (Boc-protected compounds typically have a chromophore).
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers (A₁ and A₂).
-
Calculate the enantiomeric excess (ee): ee (%) = [|A₁ - A₂| / (A₁ + A₂)] × 100
-
NMR Spectroscopy and Mosher's Acid Analysis: Unambiguous Determination of Absolute Configuration
While polarimetry and chiral HPLC can confirm enantiomeric purity, they generally cannot be used to determine the absolute configuration (R or S) of a newly synthesized compound without a known standard. For this, NMR spectroscopy, in conjunction with a chiral derivatizing agent like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), is an invaluable tool.
-
Principle: The product amine (after Boc deprotection) is reacted with both (R)- and (S)-Mosher's acid to form a pair of diastereomeric amides. Diastereomers have different physical properties and, crucially, different NMR spectra. By analyzing the differences in the chemical shifts (Δδ = δₛ - δᵣ) of protons near the chiral center in the two diastereomeric amides, the absolute configuration of the amine can be determined based on Mosher's model.
-
Application: This method is particularly useful for confirming the inversion of stereochemistry in the Sₙ2 reaction. The amine derived from the product of the azide reduction would be derivatized and its absolute configuration determined.
-
Advantages: Provides a definitive assignment of the absolute configuration. It can also be used to determine enantiomeric excess by integrating the signals of the two diastereomers in a single spectrum.
Experimental Protocol: Mosher's Amide Analysis
-
Boc Deprotection: The Boc-protected amine product must first be deprotected, typically by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Derivatization:
-
Divide the resulting amine into two equal portions.
-
In separate NMR tubes, react one portion with (R)-Mosher's acid chloride and the other with (S)-Mosher's acid chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an anhydrous deuterated solvent (e.g., CDCl₃).
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both diastereomeric amide samples.
-
Carefully assign the proton signals for both diastereomers.
-
Calculate the chemical shift differences (Δδ = δₛ - δᵣ) for protons on either side of the newly formed amide bond.
-
-
Interpretation: According to Mosher's model for amides, the protons on one side of the stereocenter will have a positive Δδ, while those on the other side will have a negative Δδ, allowing for the assignment of the absolute configuration.
Part 3: Visualizing the Concepts
Reaction Mechanism Workflows
Caption: Comparative workflows for Sₙ2 and E2 reactions.
Analytical Workflow for Stereochemical Confirmation
Caption: A logical workflow for the comprehensive analysis of stereochemistry.
Conclusion
The stereochemical outcome of reactions involving (S)-tert-Butyl (1-iodobutan-2-yl)carbamate is highly dependent on the chosen reaction conditions. Good, non-sterically hindered nucleophiles favor the Sₙ2 pathway, leading to a predictable inversion of stereochemistry. Conversely, strong, bulky bases promote E2 elimination, resulting in the formation of an achiral alkene.
A multi-faceted analytical approach is essential for the robust confirmation of the stereochemical integrity of the reaction products. Polarimetry offers a rapid initial assessment of optical activity, while chiral HPLC provides the definitive measure of enantiomeric purity. For the unambiguous determination of absolute configuration, particularly to confirm the inversion in an Sₙ2 reaction, Mosher's acid analysis via NMR spectroscopy remains an indispensable tool. By judiciously selecting reaction conditions and employing a comprehensive suite of analytical techniques, researchers can confidently navigate the synthetic landscape of chiral molecules, a critical competency in the pursuit of novel and effective pharmaceuticals.
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Supporting Information. (n.d.). [Link]
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Chemistry Steps. (2025, August 3). tBuOK Elimination. [Link]
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The Royal Society of Chemistry. (n.d.). Regioselective SN2 reactions for rapid synthesis of azidoinositols by one-pot sequence-specific nucleophilyses. [Link]
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G. Nagendra, et al. (n.d.). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Tetrahedron. [Link]
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ResearchGate. (2025, August 6). Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide. [Link]
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Seco, J. M., et al. (2004). Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. Organic Letters, 6(21), 3759-3762. [Link]
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ResearchGate. (2025, August 6). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. [Link]
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Wang, D., et al. (2016). Synthesis of chiral α-amino acids via Pd(ii)-catalyzed enantioselective C–H arylation of α-aminoisobutyric acid. Chemical Science, 7(8), 5344-5348. [Link]
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Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12699-12733. [Link]
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Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis. [Link]
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ERIC. (2008, May). EJ826726 - Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. [Link]
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Stara, I. G., et al. (2020). Chiral Derivatives of 2-Aminotribenzotriquinacene: Synthesis and Optical Resolution. Molecules, 25(10), 2353. [Link]
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MDPI. (2022, September 2). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. [Link]
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National Center for Biotechnology Information. (2017, September 14). Highly Stereoselective Asymmetric Aldol Routes to tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates: Building Blocks for Novel Protease Inhibitors. [Link]
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Navigating Nucleophilic Substitution: A Comparative Guide to Primary vs. Secondary Iodoalkanes in SN2 Reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the bimolecular nucleophilic substitution (SN2) reaction is a cornerstone for creating new carbon-carbon and carbon-heteroatom bonds. The efficiency of this reaction is profoundly influenced by the structure of the alkyl halide substrate. This guide provides an in-depth, objective comparison of the reactivity of primary and secondary iodoalkanes in SN2 reactions, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic strategies.
The Heart of the Matter: The SN2 Mechanism
The SN2 reaction is a single, concerted step where a nucleophile attacks the electrophilic carbon atom of an alkyl halide, simultaneously displacing the leaving group.[1][2] This "backside attack" necessitates a specific trajectory for the incoming nucleophile, approaching the carbon atom from the side opposite to the leaving group.[3][4] The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile, following second-order kinetics.[5][6]
The success of this intricate dance of bond-formation and bond-breaking hinges on several factors, but none more so than the steric environment around the reaction center.
Steric Hindrance: The Decisive Factor in Reactivity
The fundamental difference in reactivity between primary and secondary iodoalkanes in SN2 reactions lies in the concept of steric hindrance .[7][8] This refers to the spatial obstruction caused by bulky alkyl groups surrounding the electrophilic carbon.[9][10]
-
Primary Iodoalkanes: In a primary iodoalkane, the carbon atom bonded to the iodine is attached to only one other carbon atom (and two hydrogen atoms). This relatively uncrowded environment provides a clear path for the nucleophile to execute its backside attack.[11]
-
Secondary Iodoalkanes: In a secondary iodoalkane, the electrophilic carbon is bonded to two other carbon atoms. These additional alkyl groups significantly increase the steric bulk around the reaction site, shielding the carbon from the approaching nucleophile.[7][12] This steric clash raises the energy of the transition state, thereby slowing down the reaction rate.[5]
The general order of reactivity for alkyl halides in SN2 reactions is: methyl > primary > secondary >> tertiary.[3][13] Tertiary alkyl halides are so sterically hindered that they generally do not undergo SN2 reactions.[5][10]
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A Comparative Guide to the Efficacy of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of complex molecule synthesis, the precise installation of chiral centers is a paramount challenge. The selection of appropriate chiral building blocks is therefore a critical determinant of synthetic efficiency and success. This guide provides an in-depth analysis of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate , a versatile chiral electrophile, and offers a comparative perspective against other common alternatives for the stereoselective introduction of a protected 2-aminobutyl moiety. Through an examination of its reactivity, applications, and practical considerations, this document serves as a technical resource for researchers engaged in the synthesis of novel chemical entities.
Introduction: The Strategic Advantage of Chiral Iodoalkyl Carbamates
The synthesis of enantiomerically pure amines is a cornerstone of medicinal chemistry and materials science. Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds. Among the myriad of strategies for their construction, the use of chiral electrophiles for the N-alkylation of various nucleophiles offers a direct and reliable approach.
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate emerges as a valuable reagent in this context. The presence of a primary iodide, a superb leaving group, at a stereochemically defined secondary carbon, which is protected by a readily cleavable tert-butoxycarbonyl (Boc) group, makes it an attractive building block for several reasons:
-
High Reactivity: The carbon-iodine bond is weaker and more polarizable than carbon-bromine or carbon-chlorine bonds, leading to enhanced reactivity in nucleophilic substitution reactions.
-
Stereochemical Integrity: The SN2 reaction mechanism, which is favored with primary iodides, proceeds with a predictable inversion of stereochemistry, ensuring high fidelity in the transfer of the chiral information.[1][2][3][4]
-
Orthogonal Protection: The Boc protecting group is stable under a wide range of reaction conditions but can be easily removed under acidic conditions, allowing for selective deprotection in multi-step syntheses.
This guide will delve into the practical applications of this reagent, compare its performance with that of analogous chiral electrophiles, and provide detailed experimental protocols to facilitate its effective use in the laboratory.
Comparative Analysis: (S)-tert-Butyl (1-iodobutan-2-yl)carbamate vs. Alternative Chiral Electrophiles
The choice of a chiral electrophile for N-alkylation is often a balance between reactivity, stability, availability, and cost. Here, we compare (S)-tert-Butyl (1-iodobutan-2-yl)carbamate with its bromo and tosylate counterparts, as well as with reductive amination, a common alternative strategy.
Reactivity and Reaction Conditions
The enhanced reactivity of the iodo-derivative often translates to milder reaction conditions and shorter reaction times compared to its bromo or tosylate analogs. This can be particularly advantageous when working with sensitive substrates or in the late stages of a complex synthesis.
| Reagent | Typical Leaving Group | Relative Reactivity | Typical Reaction Conditions |
| (S)-tert-Butyl (1-iodobutan-2-yl)carbamate | I⁻ | High | Mild base (e.g., K₂CO₃, Cs₂CO₃), room temperature to moderate heating.[5] |
| (S)-tert-Butyl (1-bromobutan-2-yl)carbamate | Br⁻ | Moderate | Stronger base (e.g., NaH, KHMDS), often requires elevated temperatures. |
| (S)-tert-Butyl (1-(tosyloxy)butan-2-yl)carbamate | TsO⁻ | Moderate to High | Similar to bromides, often requiring heating. |
The use of milder bases with the iodo-carbamate can improve the functional group tolerance of the reaction, preventing side reactions such as elimination or epimerization.
Stereochemical Outcome
For all three electrophiles, the predominant reaction pathway for N-alkylation is the SN2 mechanism, which proceeds with inversion of configuration at the chiral center.[1][2][3][4] This ensures a high degree of stereocontrol in the formation of the new C-N bond.
Caption: Generalized SN2 mechanism illustrating backside attack and inversion of stereochemistry.
Comparison with Reductive Amination
Reductive amination, the reaction of an amine with a ketone followed by reduction, is a powerful and widely used method for the synthesis of chiral amines.
| Method | Advantages | Disadvantages |
| N-Alkylation with (S)-tert-Butyl (1-iodobutan-2-yl)carbamate | High stereospecificity; mild conditions; good for constructing quaternary ammonium salts. | Requires synthesis of the chiral electrophile; potential for over-alkylation with primary amines. |
| Reductive Amination | Readily available starting materials (ketones and amines); one-pot procedures are common. | May require harsh reducing agents; control of stereoselectivity can be challenging and often requires a chiral auxiliary or catalyst; not suitable for all amine/ketone combinations.[6] |
Experimental Protocols
The following protocols provide a general framework for the application of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate in N-alkylation reactions. Optimization of reaction conditions may be necessary for specific substrates.
Synthesis of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate
The synthesis of the title compound typically starts from the commercially available and inexpensive (S)-2-aminobutan-1-ol.
Caption: Synthetic workflow for (S)-tert-Butyl (1-iodobutan-2-yl)carbamate.
Protocol for Boc Protection:
-
To a solution of (S)-2-aminobutan-1-ol (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF) at 0 °C, add a base such as triethylamine (1.1 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (S)-tert-Butyl (1-hydroxybutan-2-yl)carbamate.
Protocol for Iodination (Appel Reaction):
-
To a solution of (S)-tert-Butyl (1-hydroxybutan-2-yl)carbamate (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) at 0 °C under an inert atmosphere, add iodine (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford (S)-tert-Butyl (1-iodobutan-2-yl)carbamate.
General Protocol for N-Alkylation of a Primary Amine
This protocol describes a general procedure for the reaction of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate with a primary amine.
Caption: Experimental workflow for N-alkylation.
Procedure:
-
To a solution of the primary amine (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a base such as potassium carbonate or cesium carbonate (1.5-2.0 eq).[5]
-
Add a solution of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate (1.1-1.2 eq) in the same solvent.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the amine.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired N-alkylated product.
Conclusion
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate stands out as a highly effective chiral building block for the synthesis of complex molecules containing a stereodefined 2-aminobutyl moiety. Its high reactivity allows for mild reaction conditions, which is a significant advantage in intricate synthetic sequences. The predictable stereochemical outcome, governed by the SN2 mechanism, ensures excellent stereocontrol. While other chiral electrophiles and alternative methods like reductive amination have their merits, the iodo-carbamate often provides a more reliable and efficient route, particularly when dealing with sensitive substrates. The protocols provided herein offer a practical starting point for the successful application of this valuable reagent in a research and development setting.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Stryer, L. (1995). Biochemistry (4th ed.). W. H. Freeman.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Bruckner, R. (2002). Advanced Organic Chemistry: Reaction Mechanisms. Harcourt/Academic Press.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley.
- Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801-811.
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
- Jarvo, E. R., & Miller, S. J. (2002). Amino acids and peptides as asymmetric organocatalysts. Tetrahedron, 58(13), 2481-2495.
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.
- Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium carbonate and tetrabutylammonium iodide: a mild and selective N-alkylation system for carbamates. Tetrahedron Letters, 43(49), 8931-8934.
Sources
The Enduring Advantage: A Comparative Guide to Boc Protection in Multi-Step Synthesis
In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide synthesis and drug development, the strategic use of protecting groups is paramount. These chemical shields temporarily mask reactive functional groups, preventing unwanted side reactions and guiding the synthetic pathway toward the desired product with high yield and purity.[1][2] Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group stands out as a cornerstone of modern synthetic chemistry.[3][4] Its widespread adoption is a testament to its robust yet selectively labile nature, offering a unique set of advantages that make it an indispensable tool for researchers, scientists, and drug development professionals.[4][5]
This guide provides an in-depth, objective comparison of the Boc protecting group with other common alternatives, supported by mechanistic insights and experimental data. We will explore the causality behind its preferential use in various synthetic contexts and provide detailed protocols for its application.
The Boc Group: A Profile of Stability and Selective Lability
The tert-butoxycarbonyl (Boc) group is a carbamate-based protecting group that effectively shields primary and secondary amines.[6][7] Its primary function is to diminish the nucleophilicity and basicity of the amine nitrogen, preventing it from engaging in undesired reactions.[4] This is achieved through the steric hindrance provided by the bulky tert-butyl group and the electronic effect of the adjacent carbonyl group.[4]
The key to the Boc group's utility lies in its predictable and selective removal under acidic conditions.[8][9] It is remarkably stable to a wide range of reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation, making it "orthogonal" to other protecting groups like the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) and the hydrogenolysis-cleavable Carboxybenzyl (Cbz) groups.[10][11][12] This orthogonality is the cornerstone of complex multi-step syntheses, allowing for the sequential deprotection and modification of different functional groups within the same molecule.[11][13]
Comparative Overview of Common Amine Protecting Groups
The choice of a protecting group is a critical decision in the design of a synthetic route. The following table provides a comparative overview of the key characteristics of Boc, Cbz, and Fmoc protecting groups.
| Characteristic | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Structure | (CH₃)₃C-O-(C=O)- | Benzyl-O-(C=O)- | Fluorenyl-CH₂-O-(C=O)- |
| Lability | Acid-Labile[11] | Hydrogenolysis[11] | Base-Labile[11] |
| Typical Deprotection | Trifluoroacetic Acid (TFA); HCl in Dioxane[11] | H₂, Pd/C[1] | 20-50% Piperidine in DMF[1] |
| Stability | Stable to base, nucleophiles, and catalytic hydrogenation[10] | Stable to mild acid and base[14] | Stable to acid and hydrogenolysis[10] |
| Key Advantages | Orthogonal to Cbz and Fmoc; mild deprotection conditions; automation-friendly in Solid-Phase Peptide Synthesis (SPPS).[1][13] | Stable and crystalline derivatives; resistant to racemization during activation.[14] | Very mild deprotection conditions; orthogonal to Boc and Cbz; widely used in SPPS.[1][11] |
| Potential Limitations | Strong acid for cleavage can affect sensitive substrates.[11] | Incompatible with reducible functional groups; catalyst poisoning can be an issue.[11] | The dibenzofulvene byproduct can be problematic in some applications.[11] |
The Mechanism: A Tale of Two Reactions
The utility of the Boc group is defined by the efficiency and selectivity of its introduction (protection) and removal (deprotection).
Boc Protection: A Nucleophilic Attack
The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O), often in the presence of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[4][6] The reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: General mechanism of amine protection using Boc anhydride.
The thermodynamic driving force for this reaction is the decomposition of the tert-butyl carbonate intermediate into the stable products of tert-butanol and carbon dioxide.[4]
Boc Deprotection: An Acid-Catalyzed Cascade
The removal of the Boc group is efficiently achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[6][15] The mechanism involves the protonation of the carbamate carbonyl oxygen, which weakens the C-O bond to the tert-butyl group. This leads to the formation of a stable tert-butyl cation and an unstable carbamic acid, which readily decarboxylates to yield the free amine.[7]
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
A potential side reaction during deprotection is the alkylation of nucleophilic residues by the liberated tert-butyl cation. This can be suppressed by the addition of scavengers such as anisole or thioanisole.[16]
Experimental Protocols
The following are generalized yet detailed protocols for the protection and deprotection of amines using the Boc group.
General Procedure for N-Boc Protection of a Primary Amine
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2-2.0 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
Procedure:
-
Dissolve the primary amine in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add the base (TEA or DIPEA) to the solution and stir for 5-10 minutes at room temperature. For temperature-sensitive substrates, the reaction can be cooled to 0 °C in an ice bath.
-
Slowly add the di-tert-butyl dicarbonate (Boc₂O) to the stirring solution.
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude N-Boc protected amine.
-
Purify the product by column chromatography on silica gel if necessary.
General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected amine in anhydrous DCM (a typical concentration is 0.1-0.5 M) in a round-bottom flask with a magnetic stir bar.
-
To the stirring solution, add TFA. A common reaction condition is a 25-50% solution of TFA in DCM.[6]
-
Stir the reaction mixture at room temperature. The reaction is usually rapid and is often complete within 30 minutes to 2 hours.[6] Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The product is often obtained as a TFA salt.
-
The TFA salt can be used directly in the next step or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.
Advantages in Specific Applications
The unique properties of the Boc group lend themselves to specific advantages in various synthetic applications.
Solid-Phase Peptide Synthesis (SPPS)
In Boc-based SPPS, the temporary Nα-amino group is protected with Boc, which is removed at each cycle with TFA.[13] The side-chain protecting groups are typically benzyl-based and are stable to TFA but are cleaved in the final step with a strong acid like hydrofluoric acid (HF).[17] This "quasi-orthogonal" strategy has proven highly effective for the synthesis of complex and hydrophobic peptides.[13] One notable advantage in this context is that the protonation of the newly exposed N-terminal amine after Boc removal can help to reduce peptide aggregation, which can be a significant issue in Fmoc-based SPPS.[17]
Drug Development and Natural Product Synthesis
In the multi-step synthesis of complex small molecules and natural products, the Boc group's stability to a wide array of reagents is a significant asset.[5][18] It allows for transformations on other parts of the molecule without affecting the protected amine. Furthermore, the mild acidic deprotection conditions are often compatible with other sensitive functional groups present in the molecule.[5]
Conclusion
The tert-butoxycarbonyl (Boc) protecting group remains an indispensable tool in the arsenal of the modern synthetic chemist. Its combination of robust stability and facile, selective cleavage under mild acidic conditions provides a reliable and versatile strategy for the management of amine functionalities.[4][6] A thorough understanding of its chemical properties, mechanistic nuances, and comparative advantages over other protecting groups is essential for the rational design and successful execution of complex multi-step syntheses in both academic and industrial research.
References
-
Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Fiveable. (2025, September 15). Acid-Labile Protecting Groups Definition. Fiveable. [Link]
-
Kadereit, D., & Waldmann, H. (2001). Acid-labile protecting groups for the synthesis of lipidated peptides. Peptide Science, 58(3), 200-210. [Link]
-
AAPPTEC. Peptide Synthesis - FAQ. AAPPTEC. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
GenScript. Terminology of Antibody Drug for Boc Chemistry. GenScript. [Link]
-
Unnamed Source. Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]
-
Proprep. (2024, January 30). What is the purpose of a boc protecting group in the synthesis of peptides, and how can it be removed?. Proprep. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). The Essential Role of Di-tert-butyl Dicarbonate in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Semantic Scholar. Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Semantic Scholar. [Link]
-
Unnamed Source. (2026, January 7). Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis. [Link]
-
ResearchGate. Acid-labile protecting groups. ResearchGate. [Link]
-
ResearchGate. shows the cleavage conditions for the Boc group | Download Table. ResearchGate. [Link]
-
WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology. [Link]
-
YouTube. (2024, October 24). Protecting Groups for Amines: Boc, CBz and FMOC. YouTube. [Link]
- Google Patents. WO2014033466A1 - Method and compositions for removing acid-labile protecting groups.
-
Master Organic Chemistry. Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Unnamed Source. Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
-
ResearchGate. (2025, August 4). (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS. ResearchGate. [Link]
-
Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
Unnamed Source. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
ResearchGate. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C?. ResearchGate. [Link]
-
RSC Publishing. Dual protection of amino functions involving Boc. RSC Publishing. [Link]
-
Unnamed Source. (2019, November 7). A Greener Approach for the Chemoselective Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide as a Catalyst. [Link]
-
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. ACS Publications. [Link]
-
RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc. RSC Publishing. [Link]
-
PMC. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. [Link]
-
Semantic Scholar. Efficient solventless technique for Boc-protection of hydrazines and amines. Semantic Scholar. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. proprep.com [proprep.com]
- 3. genscript.com [genscript.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. fiveable.me [fiveable.me]
- 9. tcichemicals.com [tcichemicals.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 15. jk-sci.com [jk-sci.com]
- 16. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 17. peptide.com [peptide.com]
- 18. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Synthesis Guide: (S)-tert-Butyl (1-iodobutan-2-yl)carbamate Applications
The following is a comprehensive technical guide and literature review for (S)-tert-Butyl (1-iodobutan-2-yl)carbamate , designed for drug development professionals and synthetic chemists.
CAS: 1161529-23-3 | Formula: C
Executive Summary & Strategic Utility
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate is a high-value chiral electrophile derived from L-2-aminobutyric acid (or its reduced alcohol). Its primary utility in modern drug discovery lies in its role as a precursor to chiral organozinc reagents (Jackson Reagents). Unlike its bromide or tosylate analogues, the iodide possesses the unique lability required for direct zinc insertion under mild conditions, enabling the installation of the chiral sec-butyl amine motif into complex aromatics via Negishi cross-coupling.
This guide objectively compares the iodide against common alternatives (bromides, sulfonates) and provides field-validated protocols for its synthesis and application.
Comparative Analysis: Iodide vs. Alternatives
In the assembly of chiral building blocks, the choice of leaving group dictates the synthetic pathway. The following table contrasts the (S)-iodide with its bromide and tosylate counterparts based on experimental performance.
| Feature | (S)-Iodide (Reagent) | (S)-Bromide (Alternative) | (S)-Tosylate (Alternative) |
| Reactivity ( | High. Approx. 100x faster than bromide. Essential for sterically hindered nucleophiles. | Moderate. Often requires elevated temps, leading to racemization risks. | High. Comparable to iodide but non-redox active. |
| Zinc Insertion | Excellent. Occurs at 35–40 °C. Forms stable organozinc species (Jackson Reagent). | Poor. Requires Rieke Zinc or activation (I | Inert. Does not undergo oxidative addition with Zinc. |
| Stability | Low. Light/Heat sensitive. Discolors over time. Requires -20 °C storage. | High. Stable at RT. | High. Crystalline solid, shelf-stable. |
| Atom Economy | Lower. Iodine is heavy (126.9 g/mol ). | Moderate. Bromine is lighter (79.9 g/mol ). | Lowest. Tosyl group is massive (155 g/mol ). |
| Primary Use Case | Negishi Coupling & Radical Chemistry. | Standard Alkylation. | Crystallization-driven purification. |
Expert Insight: Why Choose the Iodide?
While the tosylate is superior for simple nucleophilic substitutions (e.g., amine alkylation) due to its crystallinity and stability, it fails completely in organometallic applications. If your target scaffold requires forming a C-C bond to an aromatic ring (e.g., installing a chiral side chain on a heterocycle), the iodide is the only viable option to generate the necessary nucleophilic organozinc species without racemization.
Mechanism of Action: The "Jackson" Organozinc Pathway
The defining application of this reagent is the formation of a chiral organozinc intermediate. This pathway avoids the harsh conditions of Grignard formation, preserving the sensitive Boc-protecting group and the stereocenter.
Pathway Diagram
Figure 1: The conversion of the alcohol precursor to the active organozinc species, facilitating C-C bond formation.
Experimental Protocols
Protocol A: Synthesis of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate
Rationale: The Appel reaction is preferred over sulfonate displacement to avoid a two-step sequence (Alcohol
Reagents:
-
(S)-N-Boc-2-aminobutanol (1.0 equiv)
-
Triphenylphosphine (PPh
) (1.5 equiv) -
Imidazole (1.5 equiv)
-
Iodine (I
) (1.5 equiv)[1] -
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried flask with PPh
and Imidazole in anhydrous DCM (0.1 M concentration relative to alcohol). Cool to 0 °C. -
Iodine Addition: Add Iodine portion-wise over 15 minutes. The solution will turn deep yellow/brown. Stir for 10 minutes.
-
Substrate Addition: Add (S)-N-Boc-2-aminobutanol (dissolved in minimal DCM) dropwise to the mixture at 0 °C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin or PMA; iodide spot is typically less polar than alcohol).
-
Workup: Quench with saturated aqueous Na
S O (sodium thiosulfate) to remove excess iodine (color changes from brown to clear). -
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO
, and concentrate. -
Purification: The crude residue contains solid Triphenylphosphine oxide (TPPO). Triturate with cold hexanes/ether (1:1) to precipitate TPPO. Filter. Purify the filtrate via flash chromatography (Hexanes/EtOAc gradient).
-
Note: The product is light-sensitive. Store in amber vials at -20 °C.
-
Protocol B: Zinc Insertion & Negishi Coupling (Application)
Rationale: This protocol creates the "Jackson Reagent" for coupling with aryl halides.
Reagents:
-
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate (1.0 equiv)
-
Zinc dust (activated) (2.0 equiv)
-
Iodine (catalytic, 5 mol%)
-
Dry DMF (dimethylformamide)[1]
-
Pd
(dba) (2.5 mol%) / S-Phos (5 mol%) -
Aryl Bromide/Iodide partner (0.8 equiv)
Step-by-Step Methodology:
-
Zinc Activation: Flame-dry a flask containing Zinc dust under Argon. Add dry DMF. Add catalytic Iodine (color should fade as Zn activates).
-
Insertion: Add the solution of (S)-iodide in DMF to the Zinc slurry. Stir at 35–40 °C for 1–2 hours.
-
QC Check: Aliquot can be quenched with D
O and analyzed by NMR to confirm disappearance of the CH -I signal (approx 3.2 ppm) and appearance of the deuterated signal.
-
-
Coupling: In a separate flask, mix the Aryl Halide and Palladium catalyst in DMF.
-
Transfer: Cannulate the supernatant organozinc solution (leaving excess solid Zn behind) into the catalyst/aryl halide mixture.
-
Reaction: Stir at 50–60 °C for 4–12 hours.
-
Workup: Quench with dilute HCl (careful of Boc sensitivity) or saturated NH
Cl. Extract with EtOAc.
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Yield in Iodination | TPPO removal is inefficient. | Use the "Triphenylphosphine Oxide Removal" trick: Add MgCl |
| No Zinc Insertion | Zinc surface is oxidized. | Wash Zn dust with dilute HCl, then water, acetone, ether, and dry under high vacuum before use. Add TMSCl (5 mol%) as activator. |
| Racemization | Reaction temp too high. | Keep Zinc insertion below 40 °C. High temps promote |
| Product Decomposition | Light sensitivity. | Wrap all reaction vessels and storage vials in aluminum foil. |
References
-
Jackson, R. F. W., et al.
-Amino-alkylzinc Iodides." Organic Syntheses, 2005, 81, 77.- Foundational text for converting N-Boc-iodo amino acids to organozinc reagents.
- Negishi, E. "Principle of Activation of Electrophiles by Metal Insertion." Handbook of Organopalladium Chemistry for Organic Synthesis, 2002. Authoritative source on the mechanism of Zinc insertion and cross-coupling.
- Corley, E. G., et al. "Direct Synthesis of t-Butyl Carbamates from Amines." Journal of Organic Chemistry, 2002. Reference for the stability and handling of Boc-protected amines.
- Rossi, R., et al. "Bellina, F. Selective Pd-catalyzed cross-coupling reactions of organozinc reagents with aryl halides." Tetrahedron, 2005.
Sources
Cost-benefit analysis of using (S)-tert-Butyl (1-iodobutan-2-yl)carbamate in synthesis
This guide provides a technical cost-benefit analysis of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate , a specialized chiral building block used primarily in the synthesis of unnatural amino acids and peptidomimetics.
Executive Summary
(S)-tert-Butyl (1-iodobutan-2-yl)carbamate (hereafter Boc-Iodo-Butamine ) represents a high-value "activation" state of the chiral pool precursor (S)-2-aminobutanol. While significantly more expensive and less stable than its sulfonate (Tosylate/Mesylate) counterparts, it is the obligatory reagent for generating chiral organozinc intermediates (Jackson-Dunn reagents) used in Negishi cross-couplings.
The Verdict:
-
Use the Iodide when forming C-C bonds via metal insertion (Zn, Mg) or when alkylating weak nucleophiles where maximum electrophilicity is required.
-
Use the Tosylate when performing standard C-N, C-O, or C-S substitutions (SN2) with strong nucleophiles (azides, thiols), due to lower cost and superior shelf-stability.
Technical Profile & Mechanism of Action
| Feature | Specification |
| Compound | (S)-tert-Butyl (1-iodobutan-2-yl)carbamate |
| CAS | 1161529-23-3 (S-isomer) / 446060-79-3 (R-isomer) |
| Molecular Weight | 299.15 g/mol |
| Physical State | Waxy solid or low-melting crystalline solid (often off-white/yellowish) |
| Reactivity Class | Soft Electrophile; Alkylating Agent; Radical Precursor |
| Key Application | Precursor to chiral organozinc reagents (Negishi Coupling) |
Why the Iodide? (The "Soft" Advantage)
Unlike sulfonates (Hard electrophiles), the iodide possesses a weak C-I bond (
-
Direct Metal Insertion: Zinc dust or Zn/Cu couples can insert into the C-I bond to form stable alkylzinc species. This is impossible with Tosylates.
-
Halogen-Metal Exchange: Rapid exchange with
-BuLi or -PrMgBr for generating Grignard-like species.
Comparative Analysis: Iodide vs. Alternatives
The following decision matrix compares the Iodide against its primary alternatives: the Tosylate (O-sulfonyl) and the Bromide .
Table 1: Cost-Benefit Matrix
| Metric | (S)-Iodide (Subject) | (S)-Tosylate (Alternative) | (S)-Bromide (Alternative) |
| Reactivity (SN2) | Highest (Fastest kinetics) | Moderate (Good for strong nucs) | Moderate-High |
| Metal Insertion | Excellent (Zn, Mg, Li) | Fail (Reductive cleavage occurs) | Poor (Slow, requires activation) |
| Atom Economy | Poor (Iodine = 126.9 g/mol ) | Moderate (Tosylate = 171 g/mol ) | Good (Bromine = 79.9 g/mol ) |
| Stability | Low (Light/Heat sensitive) | High (Crystalline, shelf-stable) | Moderate |
| Cost of Goods | High ( | Low (TsCl, Pyridine) | Moderate |
| Purification | Silica Gel (Decomposes on acidic silica) | Recrystallization (Scalable) | Distillation/Column |
Decision Pathway Visualization
The diagram below illustrates the divergent synthetic utility of the Iodide versus the Tosylate.
Caption: Divergent synthetic pathways. The Iodide (Red) unlocks C-C bond formation via metallation, while the Tosylate (Yellow) is limited to heteroatom substitution.
Experimental Protocols
To ensure reproducibility, we provide the optimized synthesis of the Iodide. This protocol uses the Appel-type conditions (
Protocol A: Synthesis of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate
Objective: Convert (S)-2-(Boc-amino)butanol to the corresponding iodide with retention of configuration (at the
Reagents:
-
(S)-2-(Boc-amino)butanol (1.0 equiv)
-
Triphenylphosphine (
) (1.2 equiv) -
Imidazole (1.5 equiv)
-
Iodine (
) (1.2 equiv) -
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen. Add
and Imidazole. Dissolve in anhydrous DCM (0.1 M concentration relative to alcohol). -
Iodine Addition: Cool the solution to 0°C. Add Iodine portion-wise. The solution will turn dark orange/brown and then fade to a pale yellow suspension as the active iodinating species forms.
-
Substrate Addition: Add the (S)-2-(Boc-amino)butanol (dissolved in minimal DCM) dropwise to the mixture at 0°C.
-
Critical Control Point: Maintain 0°C to prevent the "Boc-oxazolidinone" side reaction (cyclization of the Boc carbonyl onto the activated alcohol).
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Stain: Ninhydrin or PMA). The Iodide typically runs much faster (higher
) than the alcohol. -
Workup: Quench with saturated aqueous
(Sodium Thiosulfate) to remove excess iodine (color change from brown to clear). Extract with DCM. Wash organics with dilute citric acid (to remove imidazole) and brine. -
Purification: Flash Chromatography (Hexanes/Ethyl Acetate).
-
Note: The iodide can be unstable on acidic silica. Use a short column or neutralize silica with 1%
if degradation is observed.
-
Protocol B: Formation of the Organozinc (Jackson Reagent)
Objective: Generate the nucleophilic chiral zinc species for Negishi coupling.
Step-by-Step Workflow:
-
Activation: Activate Zinc dust by washing with dilute HCl, then water, ethanol, and ether, followed by drying under high vacuum with heat gun.
-
Insertion: Suspend activated Zn (2.0 equiv) in anhydrous DMF. Add a catalytic amount of
(1-2 mol%) to further activate. -
Addition: Add (S)-Boc-Iodo-Butamine (1.0 equiv) in DMF.
-
Reaction: Stir at RT or mild heat (30-40°C). Disappearance of the iodide (TLC) indicates formation of the alkylzinc iodide.
-
Coupling: This solution is used in situ with a Palladium catalyst (e.g.,
/S-Phos) and an aryl halide.
Cost Analysis & Scalability
| Component | Cost Impact | Scalability Notes |
| Iodine | Moderate | Easy to handle solids, but corrosive. |
| Triphenylphosphine | Low | Generates stoichiometric |
| Atom Economy | Very Low | The reaction generates massive mass waste ( |
| Storage | High Maintenance | Must be stored at -20°C, protected from light. Iodides darken over time (liberating |
Recommendation for Scale-up: For multi-kilogram scales, the Tosylate route is preferred unless the organozinc chemistry is mandatory. If the iodide is required for scale, consider using Sulfonyl Iodide exchange (Finkelstein) in a flow reactor to minimize the handling of the unstable iodide.
References
-
Jackson, R. F. W., et al. "Synthesis of unnatural amino acids using organozinc reagents." Organic Syntheses, 2005, 81, 77.
- Negishi, E. "Principle of Activation of Zinc Reagents." Handbook of Organopalladium Chemistry for Organic Synthesis, Wiley-Interscience.
- Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 1975, 14(12), 801-811.
-
BenchChem Technical Review. "Comparative study of alkylating agents: Tosylates vs. Iodides." BenchChem Application Notes, 2025.
-
BLD Pharm Product Data. "(S)-tert-Butyl (1-iodobutan-2-yl)carbamate - Properties and Safety."
Safety Operating Guide
Proper Disposal Procedures: (S)-tert-Butyl (1-iodobutan-2-yl)carbamate
Executive Safety Summary
Hazard Class: Alkylating Agent | Halogenated Organic | Light Sensitive Primary Risk: As a primary alkyl iodide, this compound acts as an alkylating agent. It possesses the potential to modify DNA and proteins via nucleophilic substitution. Disposal Directive: DO NOT dispose of down the drain or in general trash. This material must be segregated into Halogenated Organic Waste streams.
Chemical Profile & Hazard Identification
To dispose of this chemical safely, you must understand its reactivity profile. The molecule contains two distinct functional groups that dictate its handling:[1]
| Functional Group | Hazard Characteristic | Disposal Implication |
| Alkyl Iodide (C-I) | Alkylating Agent: High reactivity toward nucleophiles (biological targets). Light Sensitive: Decomposes to liberate free Iodine ( | Must be treated as Halogenated Waste . Keep away from strong oxidizers and direct light.[2][3] |
| Boc-Carbamate | Acid Labile: Decomposes in strong acids to release | DO NOT mix with acidic waste streams (Risk of container over-pressurization). |
Personal Protective Equipment (PPE)
The "First Line of Defense" for alkylating agents requires permeation resistance beyond standard lab gear.
-
Hand Protection:
-
Standard Handling: Double-gloving with Nitrile (minimum 5 mil thickness). Change immediately upon splash contact.
-
Spill/High Volume: Silver Shield® (Laminate) gloves are required. Alkyl iodides can permeate standard nitrile rubber rapidly.
-
-
Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield recommended if pouring >100 mL.
-
Respiratory: Handle strictly inside a certified chemical fume hood.
Waste Categorization & Segregation
Proper categorization prevents regulatory fines (RCRA violations) and dangerous chemical reactions.
-
RCRA Waste Code (USA): While not explicitly P- or U-listed by specific CAS, it defaults to D001 (Ignitable) if in flammable solvent, and must be treated as Halogenated Organic due to Iodine content.
-
Waste Stream: Halogenated Organic Waste .
-
Incompatible Streams (DO NOT MIX):
-
Acidic Waste: Triggers Boc-deprotection and gas evolution.
-
Oxidizing Waste: Accelerates iodine release.[4]
-
Aqueous/Basic Waste: Risk of hydrolysis and biphasic separation.
-
Operational Disposal Protocols
Method A: Standard Laboratory Disposal (Preferred)
Use this method for standard aliquots (<50 g) or expired stock.
-
Preparation: Obtain a waste container specifically labeled "Halogenated Organic Waste." Ensure the container is HDPE (High-Density Polyethylene) or Amber Glass.
-
Transfer:
-
Solids: Dissolve the solid in a minimal amount of compatible halogenated solvent (e.g., Dichloromethane) or non-halogenated solvent (e.g., Ethyl Acetate) before adding to the liquid waste carboy. This prevents "hot spots" of solid alkylating agents settling at the bottom.
-
Liquids: Pour directly into the container using a funnel.
-
-
Rinsing: Triple rinse the original vial with solvent. Add rinsate to the waste container.
-
Labeling: Explicitly write "Contains Alkyl Iodide - Potential Alkylating Agent" on the waste tag. This alerts waste management personnel to the specific hazard.
Method B: Chemical Deactivation (Quenching)
Use this method only if required by local EHS or for large quantities (>50 g) to lower toxicity before pickup.
Mechanism: Nucleophilic substitution using a thiol (sulfur) nucleophile to displace the iodide, rendering the carbon chain non-electrophilic.
-
Setup: In a fume hood, dissolve the waste material in Ethanol.
-
Reagent: Prepare a solution of Cysteine or Sodium Thiosulfate (excess equivalents) in water/ethanol.
-
Reaction: Slowly add the nucleophile solution to the alkyl iodide. Stir for 12–24 hours.
-
Verification: Check for the disappearance of the alkyl iodide via TLC or LC-MS.
-
Disposal: The resulting mixture is still chemical waste but has reduced alkylating potential. Dispose of as Halogenated Solvent Waste.
Decision Logic: Disposal Workflow
The following diagram outlines the critical decision-making process for disposing of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate.
Figure 1: Decision tree for the safe segregation and disposal of Boc-amino alkyl iodides.
Emergency Procedures
Spill Response
-
Evacuate & Ventilate: Clear the immediate area. Alkyl iodides are volatile and toxic.
-
PPE Upgrade: Don Silver Shield gloves and respiratory protection.
-
Absorb:
-
Liquids: Use Activated Carbon or a specific Organic Solvent Spill Kit. Carbon is preferred as it adsorbs organic vapors effectively.
-
Solids: Cover with wet paper towels (to prevent dust) and scoop into a sealable container.
-
-
Decontaminate: Wash the surface with a solution of dilute surfactant and sodium thiosulfate (to neutralize any free iodine).
Storage Prior to Disposal
If you must store the waste before pickup:
-
Container: Amber glass (protects from UV light).
-
Stabilizer: Ensure the waste solvent contains a stabilizer (like copper turnings) if storing for long periods, though usually unnecessary for short-term waste storage.
-
Temperature: Store in a cool, flammable-rated cabinet. Heat accelerates decomposition and pressure buildup.
References
-
National Institutes of Health (PubChem). 1-Iodobutane Safety Data Sheet (Analogue Reference). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]
-
Princeton University EHS. Laboratory Safety Guide: Waste Disposal Procedures. Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Handling Alkylating Agents. Retrieved from [Link]
Sources
Personal protective equipment for handling (S)-tert-Butyl (1-iodobutan-2-yl)carbamate
The following technical guide details the safety, operational, and disposal protocols for (S)-tert-Butyl (1-iodobutan-2-yl)carbamate (CAS: 161529-23-3).[1] This document is designed for researchers and safety officers requiring immediate, actionable data for high-containment handling.
Executive Safety Summary
-
Compound Name: (S)-tert-Butyl (1-iodobutan-2-yl)carbamate[1][2]
-
Chemical Class: Alkyl Iodide / Carbamate Protected Amine[1]
-
Primary Hazard Directive: Treat as a potential alkylating agent . While specific toxicological data for this exact intermediate may be limited, the primary alkyl iodide moiety poses a risk of nucleophilic substitution with biological macromolecules (DNA/Proteins).
-
Stability Alert: Photosensitive and Thermolabile . Iodides degrade to liberate free iodine (
) upon exposure to light or heat, indicated by a purple/brown discoloration.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling alkyl iodides in a research setting.
| Zone | PPE Requirement | Technical Specification | Rationale (Causality) |
| Ocular | Chemical Splash Goggles | ANSI Z87.1+ Impact & Splash Rated.[1] | Standard safety glasses do not seal against vapors or splashes. Iodides are severe eye irritants.[4][5] |
| Dermal (Hands) | Double Nitrile Gloves | Outer: 5-8 mil Nitrile.Inner: 4 mil Nitrile (Contrast Color).[1] | Alkyl iodides can permeate standard latex. Double gloving provides a "breakthrough indicator" system. |
| Dermal (Body) | Lab Coat (Tyvek/Cotton) | Long-sleeved, knee-length.[1] | Prevents skin absorption.[6][7][8] Tyvek is preferred for larger scale (>5g) due to superior permeation resistance. |
| Respiratory | Fume Hood (Mandatory) | Face velocity: 80–100 fpm. Sash height <18 inches. | Inhalation of alkyl halides can cause respiratory depression and pulmonary edema. |
Operational Workflow & Handling Protocols
A. Receipt & Storage
-
Inspection: Upon receipt, inspect the vial for discoloration. A yellow/brown tint indicates partial decomposition (iodine liberation).
-
Storage Parameters:
-
Temperature: 2°C to 8°C (Refrigerated).
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if the seal is broken.
-
Light Protection: Wrap container in aluminum foil or store in amber glass.
-
B. Experimental Setup (The "Closed Loop" Method)
To minimize exposure, use a closed-loop handling approach for weighing and transfer.
-
Equilibration: Allow the refrigerated vial to warm to room temperature inside a desiccator before opening. This prevents condensation, which accelerates hydrolysis.
-
Weighing:
-
Do NOT weigh on an open bench.
-
Place the balance inside the fume hood.
-
If a hood balance is unavailable, taring a closed vial, adding material in the hood, and re-weighing the closed vial is the only acceptable alternative.
-
-
Solvent Compatibility: Avoid acetone or nucleophilic solvents (like DMSO or DMF) unless they are part of the immediate reaction, as they can accelerate decomposition or side reactions. Preferred solvents for transfer are DCM (Dichloromethane) or dry THF.
C. Emergency Procedures
-
Spill Management:
-
Small Spill (<5 mL/g): Absorb with vermiculite. Immediately treat the area with 10% Sodium Thiosulfate solution.
-
Why Thiosulfate? It chemically reduces free iodine (purple/toxic) to iodide ions (colorless/water-soluble), neutralizing the oxidation hazard.
-
Skin Exposure: Wash with soap and water for 15 minutes. Do not use alcohol/ethanol, as it increases skin permeability to the alkyl halide.
-
Scientific Rationale: The Alkylating Hazard[1]
The safety profile of this compound is dictated by its electrophilic carbon center attached to the iodine atom.
-
Mechanism: The Carbon-Iodine (
) bond is weak and polarizable. In biological systems, nucleophilic sites on DNA (e.g., Guanine N7) can attack this carbon, displacing the iodide leaving group ( reaction). -
Consequence: This results in alkylation of the DNA, potentially leading to mutations or cellular dysfunction.
-
Mitigation: The bulky tert-butyl carbamate (Boc) group provides some steric shielding, likely reducing volatility and reactivity compared to smaller alkyl iodides (like methyl iodide), but it does not eliminate the alkylating potential.
Disposal & Waste Management
Strict Segregation Rule: Never dispose of halogenated organics down the drain.
| Waste Stream | Composition | Disposal Method |
| Solid Waste | Contaminated gloves, paper towels, weighing boats.[1] | Hazardous Waste Incineration . Label as "Solid Debris contaminated with Alkyl Iodides". |
| Liquid Waste | Reaction mixtures, mother liquors. | Halogenated Organic Waste . Must be segregated from non-halogenated solvents to prevent corrosion of incinerators. |
| Quenching | Residual material in glassware. | Rinse with 10% Sodium Thiosulfate before cleaning to neutralize active iodine species. |
Visual Workflow: Safe Handling Lifecycle
The following diagram outlines the critical decision points and safety barriers for handling this compound.
Caption: Operational lifecycle for (S)-tert-Butyl (1-iodobutan-2-yl)carbamate, emphasizing the critical "Inspection" and "Weighing" control points.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 161529-23-3. PubChem.[9][10] Available at: [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]
Sources
- 1. 446060-78-2|(R)-tert-Butyl (1-iodopropan-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 2. (S)-1-Iodo-2-(Boc-amino)-3-methylbutane 95% | CAS: 161529-21-1 | AChemBlock [achemblock.com]
- 3. 446060-79-3|(R)-tert-Butyl (1-iodobutan-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 4. cpachem.com [cpachem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 9. 1-Iodobutane;2-iodobutane | C8H18I2 | CID 32859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tert-Butyl carbamate | C5H11NO2 | CID 77922 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
